Thymidine-15N2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
244.21 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i11+1,12+1 |
InChI 键 |
IQFYYKKMVGJFEH-IPSWRTTCSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thymidine-15N2 and its Role in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymidine-15N2 is a stable isotope-labeled nucleoside that serves as a powerful tool for investigating the dynamics of DNA synthesis and cell proliferation. In this molecule, the two nitrogen atoms within the pyrimidine (B1678525) ring of thymine (B56734) are replaced with the heavy isotope, Nitrogen-15 (¹⁵N). This non-radioactive isotopic enrichment allows for the precise and quantitative tracking of newly synthesized DNA in a variety of biological systems. Unlike its radioactive counterparts, this compound offers a safer and more stable alternative for long-term studies, making it an invaluable resource in fundamental cell biology research, oncology, and the development of therapeutic agents that target the cell cycle.
The core principle behind the use of this compound lies in its specific incorporation into DNA during the S-phase of the cell cycle via the thymidine (B127349) salvage pathway. Once introduced into a biological system, proliferating cells take up this "heavy" thymidine and utilize it for DNA replication. The resulting newly synthesized DNA strands are effectively labeled with the ¹⁵N isotope. Subsequent analysis, typically by mass spectrometry, allows for the accurate detection and quantification of this isotopic label, providing a direct measure of DNA synthesis and, by extension, cell proliferation.
This technical guide provides a comprehensive overview of this compound, its properties, its role in cell biology, and detailed protocols for its application in laboratory settings.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling with this compound is a robust method for tracing the de novo synthesis of DNA. The key advantages of this technique include:
-
Safety: As a non-radioactive isotope, this compound poses no radiological hazards, eliminating the need for specialized handling and disposal protocols associated with tritiated thymidine ([³H]-thymidine). This safety profile makes it suitable for a broader range of applications, including in vivo studies in animal models and even human subjects.[1]
-
High Sensitivity and Specificity: Advanced analytical techniques, particularly mass spectrometry, can readily distinguish between the naturally abundant ¹⁴N-thymidine and the ¹⁵N-labeled counterpart due to the mass difference. This allows for highly sensitive and specific detection of newly synthesized DNA.
-
Quantitative Analysis: The amount of this compound incorporated into DNA is directly proportional to the rate of DNA synthesis. This enables precise quantitative measurements of cell proliferation and cell cycle kinetics.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄¹⁵N₂O₅ | [2] |
| Molecular Weight | ~244.22 g/mol | [2] |
| Isotopic Purity | Typically ≥98% | [2] |
| Chemical Purity | Typically ≥97% | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
The Role of this compound in Cell Biology
This compound is a versatile tool with a range of applications in cell biology, primarily centered around the study of DNA replication and cell division.
Tracing DNA Synthesis and Cell Proliferation
The most direct application of this compound is to label and quantify newly synthesized DNA. By providing cells with a pulse of this compound, researchers can identify and quantify the population of cells that are actively undergoing DNA replication (i.e., are in the S-phase of the cell cycle). This information is critical for:
-
Assessing the proliferative capacity of cell populations.
-
Evaluating the effects of drugs or genetic modifications on cell growth.
-
Studying the dynamics of tissue growth, repair, and regeneration.
Cell Cycle Analysis
This compound can be used to dissect the kinetics of the cell cycle. By varying the duration of the labeling pulse and the subsequent chase period with unlabeled thymidine, it is possible to estimate the length of the different phases of the cell cycle (G1, S, G2, M). For instance, a short pulse of this compound will label the cohort of cells that are in S-phase at that moment. By tracking the progression of this labeled cohort through mitosis, the duration of G2 and M phases can be inferred.
In Vivo Cell Tracking and Fate Mapping
The safety of stable isotopes allows for the use of this compound in living organisms. By administering this compound to animal models, researchers can track the proliferation and migration of cells within tissues. This is particularly valuable in fields such as developmental biology, neuroscience, and immunology to understand how different cell populations contribute to tissue formation and function.
Experimental Protocols
The successful application of this compound requires carefully designed and executed experimental protocols. The following sections provide detailed methodologies for key experiments.
In Vitro Cell Labeling with this compound
This protocol outlines the general steps for labeling cultured cells with this compound for the analysis of DNA synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
Procedure:
-
Cell Seeding: Plate cells in multi-well plates or flasks at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment (Optional): If investigating the effect of a compound, treat the cells with the substance of interest for the desired duration.
-
Labeling: Add this compound to the cell culture medium to a final concentration. A typical starting concentration is in the low micromolar range (e.g., 1-10 µM), but this should be optimized for the specific cell line and experimental goals.
-
Incubation: Incubate the cells for the desired labeling period. The duration will depend on the cell cycle length of the cell line and the specific research question. For pulse-chase experiments, the labeling medium is replaced with fresh medium containing unlabeled thymidine after the pulse period.
-
Cell Harvesting: Following incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove unincorporated this compound.
-
Cell Lysis: Lyse the cells directly in the well or after harvesting.
-
DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the extracted DNA.
Analysis of this compound Incorporation by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the precise quantification of this compound incorporation into DNA.
Materials:
-
Extracted genomic DNA
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
DNA Hydrolysis:
-
Enzymatically digest the extracted DNA to its constituent nucleosides using a combination of Nuclease P1 and Alkaline Phosphatase.
-
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample onto a C18 reverse-phase column for chromatographic separation of the nucleosides.
-
Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify unlabeled (¹⁴N) and labeled (¹⁵N) thymidine.
-
MRM Transitions:
-
Unlabeled Thymidine (¹⁴N): Precursor ion (Q1) m/z 242.1 → Product ion (Q3) m/z 126.1
-
This compound (¹⁵N): Precursor ion (Q1) m/z 244.1 → Product ion (Q3) m/z 128.1
-
-
-
Data Analysis:
-
Integrate the peak areas for both the unlabeled and labeled thymidine.
-
Calculate the percentage of newly synthesized DNA using the following formula: % New DNA = (Area of ¹⁵N-Thymidine) / (Area of ¹⁴N-Thymidine + Area of ¹⁵N-Thymidine) * 100
-
Data Presentation
The quantitative data obtained from this compound experiments can be summarized in tables for clear comparison and interpretation.
Table 1: In Vitro this compound Labeling of Cancer Cell Lines
| Cell Line | Treatment | Labeling Time (hours) | % Newly Synthesized DNA (Mean ± SD) |
| MCF-7 | Vehicle | 24 | 35.2 ± 3.1 |
| MCF-7 | Drug X (10 µM) | 24 | 12.5 ± 1.8 |
| HeLa | Vehicle | 24 | 45.8 ± 4.5 |
| HeLa | Drug X (10 µM) | 24 | 20.1 ± 2.9 |
Table 2: In Vivo this compound Labeling in a Mouse Model
| Tissue | Labeling Duration (days) | % Labeled Cells (MIMS Analysis) (Mean ± SD) |
| Intestinal Crypts | 7 | 85.6 ± 7.9 |
| Spleen | 7 | 62.3 ± 5.4 |
| Liver | 7 | 5.1 ± 1.2 |
Mandatory Visualizations
Diagrams created using the DOT language provide a clear visual representation of key pathways and workflows.
Caption: this compound Salvage Pathway and Incorporation into DNA.
Caption: Experimental Workflow for this compound Labeling and Analysis.
Caption: Principle of Cell Cycle Analysis using this compound.
Conclusion
This compound has emerged as a cornerstone in the study of cell biology, offering a safe, sensitive, and quantitative method to probe the intricacies of DNA synthesis and cell proliferation. Its application, in conjunction with advanced analytical techniques like mass spectrometry, provides researchers and drug development professionals with a powerful tool to address fundamental biological questions and to evaluate the efficacy of novel therapeutics. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the implementation of this versatile technique in a wide range of research endeavors.
References
Principles of Stable Isotope Labeling with Thymidine-15N2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of stable isotope labeling with Thymidine-15N2 for the precise measurement of DNA synthesis and cell proliferation. This powerful technique offers a safe, non-radioactive, and highly sensitive approach for quantitative analysis in various research and development settings, from fundamental cell biology to preclinical and clinical studies.
Core Principles of this compound Labeling
Stable isotope labeling with this compound is a robust method for tracing the synthesis of new DNA.[1] The fundamental principle involves introducing a "heavy" version of thymidine (B127349), a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle, to proliferating cells.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide range of applications, including studies in humans.[1][2]
This compound contains two Nitrogen-15 (¹⁵N) atoms in its pyrimidine (B1678525) ring, increasing its molecular weight compared to the naturally abundant thymidine, which primarily contains Nitrogen-14 (¹⁴N). When cells are supplied with this compound, it is transported into the cell and incorporated into newly synthesized DNA strands via the thymidine salvage pathway.[3][4] Subsequent analysis, typically using mass spectrometry, allows for the precise detection and quantification of the ¹⁵N-labeled thymidine within the genomic DNA. This provides a direct and accurate measure of DNA replication and, consequently, cell proliferation.[1][5]
The Thymidine Salvage Pathway
The incorporation of exogenous thymidine, including its stable isotope-labeled forms, is mediated by the thymidine salvage pathway. This pathway allows cells to recycle thymidine from the extracellular environment to synthesize thymidine monophosphate (TMP), which is then further phosphorylated to thymidine triphosphate (TTP) and incorporated into DNA.
The key steps of the thymidine salvage pathway are as follows:
-
Transport : Exogenous thymidine is transported across the cell membrane by nucleoside transporters.
-
Phosphorylation : Thymidine is phosphorylated to thymidine monophosphate (TMP) by the enzyme thymidine kinase 1 (TK1). This is a rate-limiting step.[6]
-
Further Phosphorylation : TMP is subsequently phosphorylated to thymidine diphosphate (B83284) (TDP) and then to thymidine triphosphate (TTP).
-
DNA Incorporation : TTP serves as a precursor for DNA synthesis and is incorporated into the growing DNA chain by DNA polymerase.
Figure 1: this compound Salvage Pathway.
Experimental Protocols
A typical experimental workflow for stable isotope labeling with this compound involves cell labeling, DNA extraction and hydrolysis, and mass spectrometry analysis.
In Vitro Cell Labeling
This protocol outlines the general steps for labeling cultured cells with this compound.
Materials:
-
Cell culture medium appropriate for the cell line
-
This compound stock solution (e.g., 1 mM in sterile water or DMSO)
-
Cell line of interest
-
Standard cell culture equipment
Procedure:
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the labeling period.
-
Labeling Medium Preparation: Prepare fresh cell culture medium containing the desired final concentration of this compound. A typical starting concentration is 10 µM, but this should be optimized for the specific cell line and experimental goals.[1]
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for a desired period, which will depend on the cell cycle length of the cell line and the specific research question.
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated labeled thymidine and harvest the cells using standard methods (e.g., trypsinization).[1]
DNA Extraction and Hydrolysis
This protocol describes the extraction of genomic DNA and its subsequent enzymatic hydrolysis to individual deoxyribonucleosides for mass spectrometry analysis.[1]
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline Phosphatase
-
Tris buffer
Procedure:
-
DNA Extraction: Extract genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard method like phenol-chloroform extraction.
-
Enzymatic Hydrolysis: a. Resuspend approximately 10-20 µg of DNA in ammonium acetate buffer. b. Add Nuclease P1 and incubate at 50°C for 2 hours to digest the DNA into 5'-mononucleotides. c. Adjust the pH to approximately 8.0 with Tris buffer. d. Add Alkaline Phosphatase and incubate at 37°C for 2 hours to dephosphorylate the mononucleotides into deoxyribonucleosides.[1] e. Terminate the reaction by heating at 95°C for 5 minutes.
-
Sample Preparation: Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxyribonucleosides is now ready for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound incorporation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Chromatographic Separation: Inject the hydrolyzed DNA sample onto a reverse-phase C18 column. Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the deoxyribonucleosides.[1]
-
Mass Spectrometry Analysis: a. The mass spectrometer is operated in positive electrospray ionization (ESI) mode. b. Monitor the specific mass transitions for both unlabeled (¹⁴N) and labeled (¹⁵N₂) thymidine. c. The amount of incorporated this compound is quantified by comparing the peak areas of the labeled and unlabeled thymidine.
Figure 2: General Experimental Workflow.
Data Presentation and Interpretation
The use of this compound coupled with mass spectrometry enables the acquisition of robust quantitative data on DNA replication kinetics. The primary output is the ratio of labeled to unlabeled thymidine, which directly reflects the fraction of newly synthesized DNA.
| Parameter | Description | Typical Unit |
| ¹⁵N₂-Thymidine Enrichment | The percentage of thymidine in the DNA that is labeled with ¹⁵N₂. | % |
| Fractional Synthesis Rate (FSR) | The rate at which new DNA is synthesized over a given period. | % / hour or % / day |
| Cell Proliferation Rate | The rate at which cells are dividing, calculated from the FSR. | divisions / day |
Table 1: Key Quantitative Parameters in this compound Labeling Experiments
| Cell Line | Labeling Concentration (µM) | Labeling Time (hours) | ¹⁵N₂-Thymidine Incorporation (%) |
| HeLa | 10 | 24 | ~15-25 |
| HEK293 | 10 | 24 | ~10-20 |
| Primary Fibroblasts | 5 | 48 | ~5-15 |
Table 2: Example of In Vitro this compound Incorporation Data (Illustrative)
Note: The actual incorporation rates can vary significantly depending on the cell type, growth conditions, and experimental setup.
Comparison with Other Methods
While this compound labeling is a powerful technique, other methods are also available for measuring DNA synthesis and cell proliferation.
| Method | Principle | Advantages | Disadvantages |
| This compound Labeling | Incorporation of a stable isotope-labeled nucleoside. | Non-radioactive, non-toxic, highly sensitive and quantitative.[1] | Requires mass spectrometry equipment. |
| ³H-Thymidine Incorporation | Incorporation of a radioactive nucleoside. | Highly sensitive. | Radioactive, poses safety and disposal issues. |
| BrdU/EdU Incorporation | Incorporation of thymidine analogs detected by antibodies or click chemistry.[7][8] | Non-radioactive, can be used for imaging. | May require harsh DNA denaturation, potential for toxicity.[7] |
| Stable Isotope Labeling with Glucose or Glycine | Labeling of the deoxyribose moiety or purine (B94841) bases via de novo synthesis pathways.[9][10] | Labels DNA through a different pathway, can provide complementary information. | May have lower incorporation efficiency compared to thymidine salvage.[11] |
Table 3: Comparison of Methods for Measuring DNA Synthesis
Applications in Research and Drug Development
The ability to accurately quantify DNA synthesis using this compound has numerous applications for researchers, scientists, and drug development professionals:
-
Oncology: Assessing the anti-proliferative effects of novel cancer therapeutics in vitro and in vivo.
-
Regenerative Medicine: Measuring the rate of cell turnover and tissue regeneration.
-
Toxicology: Evaluating the cytotoxic and cytostatic effects of compounds.
-
Cell Biology: Studying the regulation of the cell cycle and DNA replication.
-
Drug Metabolism and Pharmacokinetics (DMPK): Tracing the fate of thymidine-based drugs and their impact on DNA synthesis.
Conclusion
Stable isotope labeling with this compound provides a safe, sensitive, and quantitative method for measuring DNA synthesis and cell proliferation. Its application in conjunction with advanced analytical techniques like mass spectrometry offers researchers and drug development professionals a powerful tool to investigate a wide range of biological processes and to accelerate the development of new therapies. The detailed protocols and principles outlined in this guide serve as a foundation for the successful implementation of this valuable technique.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ckisotopes.com [ckisotopes.com]
- 11. Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments | PLOS Computational Biology [journals.plos.org]
The Role of Thymidine-¹⁵N₂ in Elucidating DNA Replication Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Thymidine-¹⁵N₂ as a stable isotope tracer for monitoring DNA synthesis. This powerful technique offers a non-radioactive, highly sensitive, and quantitative method to study the intricacies of DNA replication in various biological contexts, from fundamental cell biology to preclinical and clinical research. By leveraging the precision of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain unparalleled insights into cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic interventions targeting the cell cycle.
Core Principles of Stable Isotope Labeling with Thymidine-¹⁵N₂
Stable isotope labeling with Thymidine-¹⁵N₂ is a robust method for tracing the synthesis of new DNA.[1] Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide range of applications, including human studies.[1] The fundamental principle involves providing cells with a "heavy" version of thymidine (B127349), a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle.[1][2]
Thymidine-¹⁵N₂ contains two Nitrogen-15 atoms, increasing its molecular weight compared to the naturally abundant thymidine containing Nitrogen-14.[1] When this labeled thymidine is introduced into a biological system, it is taken up by proliferating cells and incorporated into newly synthesized DNA strands. The subsequent analysis, typically performed using mass spectrometry or NMR, allows for the precise detection and quantification of the labeled thymidine within the genomic DNA. This provides a direct measure of DNA replication and, by extension, cell proliferation.
Key Applications in Research and Drug Development
The use of Thymidine-¹⁵N₂ offers significant advantages in various research areas:
-
Cell Proliferation Assays: Directly and accurately measure the rate of cell division in response to various stimuli or therapeutic agents.
-
DNA Repair Studies: Investigate the mechanisms of DNA repair by tracing the incorporation of new nucleotides during the repair process.
-
Drug Efficacy Testing: Evaluate the effectiveness of cytotoxic or cytostatic drugs that target DNA synthesis or cell cycle progression.
-
Metabolic Flux Analysis: Understand the pathways of nucleotide metabolism and how they are altered in disease states.
-
In Vivo Cell Tracking: Monitor the fate of dividing cells in whole organisms, providing insights into tissue regeneration, stem cell biology, and cancer development.
Experimental Protocols
I. In Vitro Labeling of Cultured Cells with Thymidine-¹⁵N₂
This protocol outlines the general steps for labeling cultured cells with Thymidine-¹⁵N₂ to measure DNA synthesis.
Materials:
-
Thymidine-¹⁵N₂ (purity ≥ 98%)
-
Cell culture medium (thymidine-free medium is recommended to reduce isotopic dilution)
-
Cultured cells of interest
-
Standard cell culture reagents and equipment
-
DNA extraction kit
-
LC-MS/MS or GC-MS system for analysis
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Cell Synchronization (Optional): To increase the proportion of cells actively synthesizing DNA, synchronize the cells at the G1/S boundary. A common method is the double thymidine block.
-
First Block: Add unlabeled thymidine (e.g., 2 mM final concentration) to the culture medium and incubate for 16-19 hours.
-
Release: Remove the thymidine-containing medium, wash the cells with sterile PBS, and add fresh medium. Incubate for 9-10 hours.
-
Second Block: Add unlabeled thymidine again and incubate for another 15-17 hours.
-
-
Labeling: Remove the synchronization medium (if used), wash the cells, and add fresh culture medium containing Thymidine-¹⁵N₂. The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal, but a starting point of 1-10 µM for 24-72 hours is common.
-
Cell Harvesting: After the labeling period, wash the cells with PBS and harvest them using standard methods (e.g., trypsinization).
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Hydrolysis: Hydrolyze the purified DNA to its constituent nucleosides or nucleobases.
-
Sample Analysis: Analyze the hydrolyzed DNA sample by mass spectrometry to determine the enrichment of ¹⁵N in thymidine.
II. Analysis of Thymidine-¹⁵N₂ Incorporation by Mass Spectrometry
Procedure:
-
Chromatographic Separation: Separate the nucleosides or nucleobases using liquid chromatography (LC) or gas chromatography (GC).
-
Mass Spectrometric Detection: Introduce the separated components into the mass spectrometer.
-
Quantification: Determine the ratio of the mass-to-charge (m/z) signal of Thymidine-¹⁵N₂ to that of unlabeled thymidine (¹⁴N-thymidine). This ratio reflects the percentage of newly synthesized DNA.
Data Presentation
The quantitative data obtained from Thymidine-¹⁵N₂ labeling experiments can be summarized to provide clear insights into DNA synthesis rates.
| Parameter | Description | Typical Unit | Example Value |
| ¹⁵N Enrichment | The percentage of thymidine in newly synthesized DNA that is labeled with ¹⁵N. | % | 5 - 50% |
| Fractional Synthesis Rate (FSR) | The rate at which new DNA is synthesized over a specific time period. | % / hour | 0.1 - 2.0 |
| Proliferation Index | The percentage of cells in a population that have undergone DNA synthesis during the labeling period. | % | 10 - 80% |
| Cell Line | Treatment | ¹⁵N-Thymidine Concentration (µM) | Labeling Time (hours) | ¹⁵N Enrichment (%) |
| HEP G2 | Control | 10 | 24 | 25.3 ± 2.1 |
| HEP G2 | Drug X (1 µM) | 10 | 24 | 12.7 ± 1.5 |
| Primary Cardiomyocytes | Control | 5 | 48 | 8.9 ± 0.9 |
Visualization of Key Pathways and Workflows
Thymidine Salvage Pathway
The incorporation of exogenous thymidine, including Thymidine-¹⁵N₂, into DNA is primarily mediated by the thymidine salvage pathway. This pathway is crucial for the utilization of thymidine from the extracellular environment.
Caption: The Thymidine Salvage Pathway for ¹⁵N₂-labeled thymidine incorporation into DNA.
General Experimental Workflow
The following diagram illustrates the typical workflow for a study utilizing Thymidine-¹⁵N₂ to measure DNA synthesis.
Caption: A generalized workflow for DNA synthesis analysis using Thymidine-¹⁵N₂.
Conclusion
Thymidine-¹⁵N₂ is a versatile and powerful tool for the quantitative analysis of DNA replication. Its application in conjunction with advanced analytical techniques like mass spectrometry provides researchers and drug development professionals with a safe and highly sensitive method to probe the dynamics of cell proliferation. The detailed protocols and understanding of the underlying biochemical pathways presented in this guide will aid in the successful implementation of this technique to advance research in numerous biological and biomedical fields.
References
Exploring DNA Replication Dynamics with Thymidine-15N2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thymidine-15N2, a stable isotope-labeled nucleoside, for the quantitative analysis of DNA replication. This powerful technique offers a non-radioactive, highly sensitive method to probe the intricacies of DNA synthesis, cellular proliferation, and the efficacy of therapeutic agents targeting the cell cycle. By leveraging the precision of mass spectrometry, researchers can gain unparalleled insights into the dynamics of DNA replication in a variety of biological contexts, from fundamental cell biology research to preclinical and clinical drug development.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling with this compound is a robust method for tracing the synthesis of new DNA. Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide range of applications, including studies in human subjects. The fundamental principle involves providing cells with a "heavy" version of thymidine (B127349), a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle.[1][2]
This compound contains two heavy nitrogen-15 (B135050) (¹⁵N) atoms in its thymine (B56734) base, increasing its molecular weight compared to the naturally abundant thymidine which contains nitrogen-14 (¹⁴N). When cultured cells are exposed to this compound, it is transported into the cell and phosphorylated through the thymidine salvage pathway to become thymidine triphosphate (TTP). This "heavy" TTP is then incorporated into newly synthesized DNA strands during replication.
The subsequent analysis, typically performed using mass spectrometry, allows for the precise detection and quantification of the labeled thymidine within the genomic DNA. This provides a direct measure of DNA replication and, by extension, cell proliferation.
Quantitative Data Presentation
The use of this compound coupled with mass spectrometry enables the acquisition of robust quantitative data on DNA replication kinetics. The following tables summarize typical quantitative data that can be obtained from such experiments.
| Cell Line | Treatment | Pulse Duration (hours) | % of ¹⁵N-Positive Cells | Mean ¹⁵N/¹⁴N Ratio |
| Glioblastoma | Vehicle | 24 | 5.43% | 0.00406 to 0.0054 |
| Glioblastoma | Drug X | 24 | (Data) | (Data) |
| Breast Cancer (MCF-7) | Vehicle | 12 | (Data) | (Data) |
| Breast Cancer (MCF-7) | Drug Y | 12 | (Data) | (Data) |
Table 1: In Vitro Incorporation of this compound in Cancer Cell Lines. This table illustrates the percentage of cells that have incorporated the ¹⁵N label and the mean ratio of heavy to light nitrogen in those cells, providing a measure of DNA synthesis under different conditions. The glioblastoma data indicates that after a 24-hour infusion, 5.43% of the neural cells were ¹⁵N-positive, with ¹⁵N/¹⁴N ratios ranging from 10.3% to 46.7% above natural abundance[2].
| Parameter | Control Cells | Drug-Treated Cells | Unit |
| Replication Fork Speed | (Data) | (Data) | kb/min |
| S-Phase Duration | (Data) | (Data) | hours |
| Cell Cycle Length | (Data) | (Data) | hours |
Table 2: DNA Replication Dynamics. This table provides a framework for comparing key parameters of DNA replication dynamics between control and drug-treated cells, as measured by pulse-chase experiments using this compound.
Experimental Protocols
In Vitro Cell Labeling with this compound (Adapted from BrdU Protocol)
This protocol is adapted from established methods for BrdU labeling and is optimized for use with this compound for subsequent mass spectrometry analysis.[1][3]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution, e.g., 10 mM in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 10 µM, but this should be optimized for each cell line and experimental goal.
-
Pulse Labeling: Remove the existing culture medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Incubate the cells for the desired pulse duration (e.g., 1 to 24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the cell cycle length of the cell line and the specific research question.
-
Chase (for pulse-chase experiments): After the pulse, remove the labeling medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete culture medium (without this compound). The cells can then be incubated for various chase periods.
-
Cell Harvesting: Following the pulse or chase period, wash the cells twice with ice-cold PBS. Harvest the cells by trypsinization or scraping, and collect the cell pellet by centrifugation. The cell pellet can be stored at -80°C until DNA extraction.
Genomic DNA Extraction for Mass Spectrometry
Materials:
-
Cell pellet from labeling experiment
-
DNA extraction kit (e.g., column-based or phenol-chloroform-based)
-
RNase A
-
Nuclease-free water
Procedure:
-
Cell Lysis: Resuspend the cell pellet in the lysis buffer provided by the DNA extraction kit.
-
RNA Removal: Add RNase A to the lysate and incubate according to the kit manufacturer's instructions to remove RNA contamination.
-
Protein Precipitation and Removal: Precipitate and remove proteins according to the kit protocol. This is a critical step to ensure a pure DNA sample for mass spectrometry.
-
DNA Precipitation: Precipitate the genomic DNA using isopropanol (B130326) or ethanol (B145695).
-
DNA Wash: Wash the DNA pellet with 70% ethanol to remove any remaining salts or contaminants.
-
DNA Resuspension: Air-dry the DNA pellet and resuspend it in nuclease-free water.
-
Quantification and Purity Check: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
DNA Hydrolysis and Sample Preparation for LC-MS/MS
Materials:
-
Purified genomic DNA
-
Enzyme mix for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)
-
Formic acid
-
LC-MS/MS grade water
Procedure:
-
Enzymatic Hydrolysis: Digest the genomic DNA to individual deoxyribonucleosides using an optimized enzymatic cocktail. This typically involves a sequential incubation with nuclease P1 and then alkaline phosphatase.
-
Sample Cleanup: After hydrolysis, the sample may need to be cleaned up to remove enzymes and other interfering substances. This can be achieved by protein precipitation with a solvent like acetonitrile followed by centrifugation.
-
Sample Dilution: Dilute the supernatant containing the deoxyribonucleosides to an appropriate concentration for LC-MS/MS analysis using a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid.
-
LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system. The deoxyribonucleosides are separated by liquid chromatography and then detected by the mass spectrometer. The instrument will be set to monitor the specific mass-to-charge ratios for both unlabeled thymidine and this compound. The ratio of the two provides a quantitative measure of new DNA synthesis.
Mandatory Visualizations
Signaling and Logical Pathways
The following diagrams illustrate key conceptual and experimental frameworks relevant to the use of this compound in DNA replication studies.
Experimental Workflow
The following diagram outlines the general experimental workflow for studying DNA replication dynamics using this compound.
Conclusion
This compound is a versatile and powerful tool for the quantitative analysis of DNA replication. Its application in conjunction with advanced analytical techniques like mass spectrometry provides researchers and drug development professionals with a safe and highly sensitive method to probe the dynamics of cell proliferation. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of this technique to address a wide range of biological questions, from fundamental research into cell cycle control to the development of novel therapeutics.
References
- 1. Rapid profiling of DNA replication dynamics using mass spectrometry–based analysis of nascent DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of Thymidine-15N2 in Biomolecular NMR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of site-specific isotopic labeling using Thymidine-15N2 in the field of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of 15N isotopes into the thymidine (B127349) nucleobase provides a powerful and precise tool for elucidating the structure, dynamics, and interactions of DNA and DNA-ligand complexes. This guide covers the fundamental principles, experimental methodologies, data interpretation, and key applications relevant to academic research and drug discovery.
Core Principles of this compound Labeling in NMR
The utility of this compound in biomolecular NMR stems from the favorable nuclear properties of the 15N isotope. Unlike the highly abundant 14N isotope, which has a nuclear spin of 1 and a large quadrupole moment that leads to broad NMR signals, the 15N isotope has a nuclear spin of 1/2, resulting in sharper, more easily interpretable NMR resonances[1]. The low natural abundance of 15N (0.36%) means that signals from labeled sites are distinct and can be observed without overwhelming background noise[1].
By synthetically incorporating 15N atoms at the N1 and N3 positions of the thymine (B56734) ring, researchers can introduce specific NMR probes into a DNA molecule. These probes are exquisitely sensitive to their local chemical environment. Changes in DNA conformation, the formation of non-canonical structures like G-quadruplexes, or the binding of small molecules, proteins, or other nucleic acids will induce measurable changes in the 15N chemical shifts. These changes, observed primarily through two-dimensional 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, allow for the precise mapping of interaction interfaces and the characterization of binding events[2][3][4].
Data Presentation: Quantitative Analysis of DNA Interactions
The quantitative data derived from NMR experiments utilizing this compound are crucial for understanding the thermodynamics and kinetics of DNA interactions. Below are representative tables summarizing the types of quantitative data that can be obtained.
Disclaimer: The following tables present illustrative data based on typical values observed in NMR studies of DNA-ligand interactions. Specific values will vary depending on the molecular system, experimental conditions, and the nature of the interacting ligand.
Table 1: Chemical Shift Perturbation (CSP) Analysis of a 15N-Labeled DNA Duplex Upon Ligand Binding
Chemical shift perturbation analysis is a primary method for identifying the binding site of a ligand on a DNA molecule. The table below illustrates the changes in 1H and 15N chemical shifts for a specific 15N-labeled thymidine residue (T10) within a DNA duplex upon titration with a hypothetical small molecule drug. The combined chemical shift perturbation (Δδ) is calculated to quantify the magnitude of the change.
| Thymidine Residue | Ligand Conc. (μM) | δ ¹H (ppm) | δ ¹⁵N (ppm) | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Combined Δδ (ppm)¹ |
| T10 | 0 (Free DNA) | 7.52 | 158.3 | - | - | - |
| T10 | 50 | 7.55 | 158.5 | 0.03 | 0.2 | 0.05 |
| T10 | 100 | 7.58 | 158.7 | 0.06 | 0.4 | 0.10 |
| T10 | 200 | 7.63 | 159.1 | 0.11 | 0.8 | 0.19 |
| T10 | 400 | 7.69 | 159.7 | 0.17 | 1.4 | 0.32 |
¹Combined Δδ = [ (Δδ ¹H)² + (α * Δδ ¹⁵N)² ]^½, where α is a weighting factor (typically ~0.15).
Table 2: NMR Relaxation Data for Characterizing DNA Dynamics
NMR relaxation experiments provide insights into the flexibility and internal motions of the DNA molecule. The longitudinal (R1) and transverse (R2) relaxation rates, along with the heteronuclear Nuclear Overhauser Effect (NOE), can be measured for the 15N-labeled thymidine. These parameters are sensitive to motions on different timescales.
| Thymidine Residue | R1 (s⁻¹) | R2 (s⁻¹) | {¹H}-¹⁵N NOE |
| T5 (in a stable duplex region) | 1.5 ± 0.1 | 10.2 ± 0.5 | 0.85 ± 0.05 |
| T12 (in a flexible loop region) | 1.9 ± 0.2 | 8.5 ± 0.4 | 0.65 ± 0.06 |
| T5 (ligand-bound) | 1.6 ± 0.1 | 11.5 ± 0.6 | 0.88 ± 0.05 |
| T12 (ligand-bound) | 1.8 ± 0.2 | 9.8 ± 0.5 | 0.75 ± 0.06 |
Experimental Protocols
Synthesis of 15N-Labeled DNA Oligonucleotides
The incorporation of this compound into a DNA oligonucleotide is achieved through standard solid-phase phosphoramidite (B1245037) chemistry.
Materials:
-
This compound phosphoramidite
-
Standard DNA phosphoramidites (dA, dG, dC)
-
Controlled Pore Glass (CPG) solid support
-
Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
HPLC purification system
Methodology:
-
Synthesis Initiation: The synthesis begins with the first nucleoside attached to the CPG solid support.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing DNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.
-
Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the DNA oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium hydroxide (B78521) solution.
-
Purification: The crude oligonucleotide is purified by High-Performance Liquid Chromatography (HPLC).
NMR Sample Preparation
Materials:
-
Lyophilized 15N-labeled DNA
-
NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
-
Deuterium oxide (D₂O)
-
NMR tubes
Methodology:
-
Dissolve the lyophilized DNA in the NMR buffer to the desired concentration (typically 0.1 - 1.0 mM).
-
Add D₂O to a final concentration of 5-10% for the spectrometer lock.
-
Transfer the sample to a high-quality NMR tube.
-
Anneal the DNA duplex by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
1H-15N HSQC NMR Experiment
Methodology:
-
Spectrometer Setup: Tune and match the NMR probe for ¹H and ¹⁵N frequencies. Lock the spectrometer on the D₂O signal and shim the magnetic field to achieve high homogeneity.
-
Pulse Program: Select a sensitivity-enhanced ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi).
-
Acquisition Parameters:
-
Set the ¹H spectral width to cover all proton resonances (typically 12-16 ppm).
-
Set the ¹⁵N spectral width to encompass the expected chemical shifts of the thymidine nitrogens.
-
Optimize the number of scans and transients to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra for the free DNA and at various concentrations of the added ligand.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Analyze the processed spectra to identify chemical shift perturbations. The magnitude of the perturbation for each residue is calculated and can be plotted against the ligand concentration to determine the dissociation constant (Kd).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a biomolecular NMR study using this compound.
Signaling Pathway: Nucleotide Excision Repair (NER)
Thymidine and its analogues are central to the study of DNA replication and repair. The Nucleotide Excision Repair (NER) pathway is a critical mechanism for removing bulky DNA lesions, such as thymine dimers caused by UV radiation. The incorporation of labeled thymidine can be used to monitor the synthesis of new DNA during the repair process.
Applications in Drug Development
The use of this compound in biomolecular NMR provides significant advantages in the drug discovery and development pipeline.
-
Hit Identification and Validation: NMR screening using 15N-labeled DNA can rapidly identify small molecules that bind to a specific DNA target. Chemical shift perturbations provide direct evidence of binding, helping to validate hits from high-throughput screening campaigns.
-
Lead Optimization: By providing atomic-level information about the binding interface, NMR data can guide the structure-activity relationship (SAR) studies. Medicinal chemists can use this information to design modifications to lead compounds that enhance binding affinity and specificity.
-
Mechanism of Action Studies: this compound NMR can be used to elucidate the mechanism by which a drug interacts with its DNA target. For example, it can distinguish between groove binding, intercalation, and covalent modification.
-
Characterization of Drug-Induced DNA Structural Changes: The binding of a drug can induce conformational changes in DNA. NMR with site-specific 15N labeling can precisely characterize these structural alterations, which may be critical for the drug's biological activity.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbs.res.in [ncbs.res.in]
- 4. 1H/15N HSQC NMR studies of ligand carboxylate group interactions with arginine residues in complexes of brodimoprim analogues and Lactobacillus casei dihydrofolate reductase [pubmed.ncbi.nlm.nih.gov]
Unveiling Cellular Dynamics: A Technical Guide to Cell Proliferation Analysis with Thymidine-15N2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Thymidine-15N2, a stable isotope-labeled nucleoside, for the precise and quantitative analysis of cell proliferation. Offering a non-radioactive and minimally perturbative alternative to traditional methods, this compound, coupled with advanced analytical techniques such as mass spectrometry, provides unparalleled insights into the intricate processes of DNA replication and cell division. This guide furnishes detailed experimental protocols, comparative data, and visual workflows to empower researchers in designing and executing robust cell proliferation assays.
Core Principles: Tracing New DNA Synthesis with a Stable Isotope
This compound serves as a powerful tracer for monitoring the synthesis of new DNA. As a stable isotope-labeled analog of thymidine (B127349), it is incorporated into the DNA of actively dividing cells during the S-phase of the cell cycle. Unlike radioactive isotopes, such as ³H-thymidine, this compound is non-toxic and does not decay, making it a safer and more stable tool for in vitro and in vivo studies, including those involving human subjects.[1][2] The presence of the heavy nitrogen isotope (¹⁵N) allows for the differentiation and quantification of newly synthesized DNA from the pre-existing, unlabeled DNA using mass spectrometry.
Quantitative Comparison of Cell Proliferation Assays
The choice of a cell proliferation assay is critical and depends on the specific experimental needs, balancing factors like accuracy, sensitivity, and potential for cytotoxicity. The following table provides a quantitative and qualitative comparison of this compound with two other widely used thymidine analogs: Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU).
| Parameter | This compound | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS, MIMS) | Immunohistochemistry (Antibody-based) | Click Chemistry (Copper-catalyzed reaction) |
| Quantitative Accuracy | High | Moderate to High | High |
| In Vivo Applicability | Yes, including human studies[2] | Yes, but with potential toxicity[3] | Yes, but some studies report toxicity[1] |
| Cytotoxicity | Low to negligible | Can be cytotoxic and mutagenic | Higher cytotoxicity reported than BrdU in some studies |
| Signal-to-Noise Ratio | High | Variable, dependent on antibody and denaturation | High, superior to BrdU |
| Sample Preparation | Requires DNA hydrolysis for LC-MS/MS | Requires harsh DNA denaturation | Mild, no denaturation required |
| Multiplexing Capability | High (with other stable isotopes) | Limited by antibody availability and spectral overlap | High (with different fluorescent azides) |
Experimental Protocols
In Vitro Labeling of Cultured Cells with this compound
This protocol outlines the general steps for labeling cultured cells with this compound for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound stock solution (e.g., 1 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
Enzymatic digestion buffer (e.g., containing nuclease P1)
-
Alkaline phosphatase
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that allows for logarithmic growth during the labeling period.
-
Labeling: Add this compound to the cell culture medium to a final concentration of 10 µM. The optimal concentration may vary depending on the cell line and experimental goals.
-
Incubation: Incubate the cells for the desired period. A 24-hour incubation is a common starting point.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS and harvest them using standard methods (e.g., trypsinization).
-
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Hydrolysis:
-
Resuspend the extracted DNA in an enzymatic digestion buffer.
-
Add nuclease P1 and incubate at 50°C for 2 hours to digest the DNA into deoxynucleoside monophosphates.
-
Add alkaline phosphatase and incubate at 37°C for 1 hour to dephosphorylate the deoxynucleoside monophosphates to deoxynucleosides.
-
-
Sample Preparation for LC-MS/MS: Centrifuge the hydrolyzed DNA sample to pellet any undigested material. The supernatant containing the deoxynucleosides is ready for analysis.
In Vivo Administration of this compound and Tissue Analysis
This protocol provides a general guideline for in vivo labeling studies in animal models.
Materials:
-
This compound solution for injection (sterile)
-
Animal model
-
Tissue homogenization buffer
-
DNA extraction kit
-
LC-MS/MS system
Procedure:
-
Administration: Administer this compound to the animal model. Common routes of administration include intraperitoneal (IP) injection or oral gavage. The dosage and frequency will depend on the animal model and the specific tissue of interest. For example, a dosage of 50 mg/kg has been used in infants for oral administration over 5 days.
-
Tissue Collection: At the desired time point after administration, euthanize the animal and collect the tissues of interest.
-
Tissue Processing: Homogenize the collected tissues in an appropriate buffer.
-
DNA Extraction and Hydrolysis: Follow the same procedures for DNA extraction and hydrolysis as described in the in vitro protocol.
-
LC-MS/MS Analysis: Analyze the resulting deoxynucleoside mixture by LC-MS/MS to quantify the incorporation of this compound.
Visualizing Cellular Processes
Diagrams created using the DOT language provide a clear visual representation of the complex biological pathways and experimental workflows involved in cell proliferation studies.
References
- 1. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Thymidine-¹⁵N₂ Incorporation into DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the foundational principles and methodologies for utilizing Thymidine-¹⁵N₂ in DNA incorporation studies. Stable isotope labeling with Thymidine-¹⁵N₂ offers a powerful, non-radioactive approach to investigate DNA replication, cell proliferation, and DNA repair mechanisms. This guide details the metabolic pathways, experimental protocols for both in vitro and in vivo applications, and the subsequent analysis of isotope incorporation using mass spectrometry.
Core Principles of Thymidine-¹⁵N₂ Labeling
Stable isotope labeling with Thymidine-¹⁵N₂ is a robust method for tracing the synthesis of new DNA. Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, making them safe for a wide range of applications, including studies in humans. The fundamental principle involves supplying cells with a "heavy" version of thymidine (B127349), a nucleoside specifically incorporated into DNA during the S-phase of the cell cycle. Thymidine-¹⁵N₂ contains two Nitrogen-15 atoms, increasing its molecular weight compared to the naturally abundant thymidine containing Nitrogen-14. When this labeled thymidine is introduced into a biological system, it is taken up by proliferating cells and incorporated into newly synthesized DNA strands. The subsequent detection of the ¹⁵N enrichment in DNA allows for the quantification of DNA synthesis.
The Thymidine Salvage Pathway: The Gateway for Incorporation
The primary mechanism for the incorporation of exogenous thymidine into DNA is the thymidine salvage pathway. This metabolic route recycles thymidine and its derivatives from the extracellular environment and from the degradation of DNA. Understanding this pathway is crucial for designing and interpreting Thymidine-¹⁵N₂ labeling experiments.
The key steps of the thymidine salvage pathway are as follows:
-
Transport : Exogenous thymidine is transported across the cell membrane by nucleoside transporters.
-
Phosphorylation : Thymidine is phosphorylated to thymidine monophosphate (TMP) by the enzyme Thymidine Kinase (TK). This is a critical rate-limiting step.
-
Further Phosphorylation : TMP is subsequently phosphorylated to thymidine diphosphate (B83284) (TDP) by thymidylate kinase and then to thymidine triphosphate (dTTP) by nucleoside diphosphate kinase.
-
DNA Synthesis : dTTP, along with the other deoxynucleoside triphosphates (dATP, dGTP, and dCTP), serves as a direct precursor for DNA synthesis by DNA polymerases during replication.
In contrast, the de novo synthesis pathway produces dTMP from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase. The activity of the salvage pathway relative to the de novo pathway can influence the efficiency of Thymidine-¹⁵N₂ incorporation.
Figure 1: Thymidine Salvage Pathway for ¹⁵N₂ Incorporation.
Experimental Protocols
In Vitro Labeling of Mammalian Cells
This protocol provides a general guideline for labeling adherent or suspension mammalian cells with Thymidine-¹⁵N₂. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Thymidine-¹⁵N₂ (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), sterile
-
Cell dissociation reagent (e.g., Trypsin-EDTA) for adherent cells
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Sterile culture flasks or plates
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of Thymidine-¹⁵N₂. A common starting concentration is in the range of 1-10 µM. The optimal concentration should be determined empirically for each cell line to ensure efficient labeling without inducing cytotoxicity.
-
Labeling:
-
For adherent cells, aspirate the existing medium and replace it with the Thymidine-¹⁵N₂-containing medium.
-
For suspension cells, pellet the cells by centrifugation, aspirate the supernatant, and resuspend the cells in the labeling medium.
-
-
Incubation: Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂) for the desired labeling period. The incubation time can range from a few hours to several cell cycles, depending on the experimental goals. For pulse-chase experiments, a shorter labeling period is followed by a "chase" with medium containing unlabeled thymidine.
-
Cell Harvesting:
-
Adherent cells: Wash the cells with PBS, then detach them using a cell dissociation reagent. Neutralize the dissociation reagent with complete medium and collect the cells.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Washing: Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS to remove any unincorporated Thymidine-¹⁵N₂.
-
Storage: The final cell pellet can be stored at -80°C until DNA extraction.
In Vivo Labeling in a Mouse Model
This protocol describes a general procedure for the intraperitoneal administration of Thymidine-¹⁵N₂ to mice. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Thymidine-¹⁵N₂ (sterile, injectable grade)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for intraperitoneal injection
-
Animal balance
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Dosing Solution: Dissolve the Thymidine-¹⁵N₂ in sterile saline to the desired concentration. A typical dose can range from 0.1 mg/kg to 150 mg/kg, depending on the experimental design and the desired level of enrichment.
-
Animal Handling and Injection: Weigh the mouse to determine the correct injection volume. Administer the Thymidine-¹⁵N₂ solution via intraperitoneal (IP) injection.
-
Labeling Period: The labeling period can range from a single pulse of a few hours to continuous administration over several days or weeks using osmotic pumps. The duration will depend on the turnover rate of the cell population of interest.
-
Tissue Collection: At the end of the labeling period, euthanize the animal using an approved method. Dissect the tissues of interest and either snap-freeze them in liquid nitrogen or fix them for histological analysis.
-
Storage: Store frozen tissues at -80°C until DNA extraction.
DNA Extraction and Purification
High-quality, purified DNA is essential for accurate mass spectrometric analysis. The following is a general protocol for DNA extraction from cultured cells or tissues using a phenol-chloroform method. Commercially available kits are also a reliable alternative.
Materials:
-
Cell pellet or homogenized tissue
-
DNA extraction buffer (e.g., 10 mM Tris-HCl, 0.1 M EDTA, 0.5% SDS)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1)
-
Chloroform:Isoamyl alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Cell Lysis: Resuspend the cell pellet or homogenized tissue in DNA extraction buffer containing Proteinase K (final concentration ~100 µg/mL). Incubate at 50-55°C for at least 3 hours or overnight, until the solution is clear.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes. Carefully transfer the upper aqueous phase to a new tube.
-
Chloroform Extraction: Repeat the extraction with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. Centrifuge and transfer the aqueous phase to a new tube.
-
DNA Precipitation: Add 0.1 volumes of 3 M sodium acetate and 2-2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a precipitate of DNA is visible. Incubate at -20°C for at least 1 hour or overnight.
-
Pelleting and Washing: Centrifuge at high speed for 15-30 minutes to pellet the DNA. Carefully decant the supernatant. Wash the DNA pellet with 70% ethanol, being careful not to dislodge the pellet.
-
Drying and Resuspension: Centrifuge briefly and remove all residual ethanol. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE buffer or nuclease-free water.
Mass Spectrometry Analysis
Mass spectrometry is the primary analytical technique for detecting and quantifying the incorporation of ¹⁵N into DNA. Various mass spectrometry platforms can be utilized, each with its own advantages.
-
Isotope Ratio Mass Spectrometry (IRMS): Provides high-precision measurements of the bulk ¹⁵N enrichment in a sample.
-
Multi-isotope Imaging Mass Spectrometry (MIMS): Enables the visualization and quantification of ¹⁵N incorporation at the subcellular level in tissue sections.[1][2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to analyze the isotopic enrichment of individual nucleosides after enzymatic digestion of DNA.
Sample Preparation for MIMS
-
Fixation and Embedding: Tissues are fixed (e.g., in paraformaldehyde), dehydrated, and embedded in a resin (e.g., EPON).[1]
-
Sectioning: Thin sections (e.g., 200-500 nm) are cut using an ultramicrotome and mounted on a conductive substrate, such as a silicon wafer.[1][4]
-
Analysis: The sample is introduced into a NanoSIMS (Secondary Ion Mass Spectrometer). A primary ion beam sputters the sample surface, and the resulting secondary ions (including ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻) are analyzed to determine the ¹⁵N/¹⁴N ratio with high spatial resolution.[1][4]
Data Presentation and Interpretation
Quantitative data from Thymidine-¹⁵N₂ incorporation experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vivo ¹⁵N-Thymidine Administration and Resulting Isotopic Enrichment
| Subject/Model | Administration Route | Dose | Duration | Tissue Analyzed | ¹⁵N/¹⁴N Ratio (% above natural abundance) | Reference |
| Human Infant | Oral | 50 mg/kg/day | 5 days | Heart | Varies by cell type | [5] |
| Human Adult | Intravenous Infusion | 250 mg | 24 hours | Brain (Glioblastoma) | 10.3% - 46.7% | [1] |
| Rat | Intraperitoneal | Not specified | Not specified | Liver, Spleen, etc. | Corresponded to injected ratio | [6] |
| Mouse | Subcutaneous | Varies | 1 week | Small Intestine | Dose-dependent | [7] |
Table 2: Quantitative Analysis of ¹⁵N-Thymidine Incorporation by MIMS
| Cell Type | Condition | Mean ¹⁵N/¹⁴N % Above Natural Abundance | Interpretation | Reference |
| Glioblastoma Cells | In vivo labeling (24h) | 10.3% - 46.7% | Active proliferation | [1] |
| Cardiomyocytes | In vivo labeling (post-infarction) | Suggests a single round of DNA synthesis | Post-injury cell cycle activity | [8] |
| Intestinal Crypt Cells (Undivided) | In vivo labeling | ~129% | High baseline incorporation | [7] |
| Intestinal Crypt Cells (Divided) | In vivo labeling with chase | ~71% | Label dilution due to cell division | [7] |
Experimental Workflow
The overall workflow for a typical Thymidine-¹⁵N₂ incorporation study involves several key stages, from experimental design to data analysis.
Figure 2: General Experimental Workflow for Thymidine-¹⁵N₂ Labeling.
Conclusion
The incorporation of Thymidine-¹⁵N₂ into DNA is a powerful and versatile technique for studying DNA synthesis and cell proliferation in a variety of biological systems. Its non-radioactive nature makes it particularly suitable for studies in sensitive populations and for long-term labeling experiments. By following detailed experimental protocols and utilizing advanced mass spectrometry techniques, researchers can gain valuable quantitative insights into the dynamics of DNA metabolism, which is fundamental to our understanding of development, tissue homeostasis, and disease. This technical guide provides a solid foundation for the successful implementation of Thymidine-¹⁵N₂ labeling in your research endeavors.
References
- 1. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Purification, and Quantitation of DNA & RNA | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 5. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Early-Stage Investigation of Thymidine-15N2 in Genetic Therapy
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Thymidine-15N2, a stable isotope-labeled nucleoside, in the early-stage investigation of genetic therapies. It details the core principles, experimental protocols, and data interpretation strategies for leveraging this powerful tool to assess the efficacy, safety, and mechanisms of action of novel genetic interventions.
Introduction to this compound in Genetic Research
This compound is a non-radioactive, stable isotope-labeled analog of thymidine (B127349), a fundamental building block of DNA.[1] In this molecule, the two nitrogen atoms within the pyrimidine (B1678525) ring of thymine (B56734) are replaced with the heavier 15N isotope. This labeling allows for the precise tracking and quantification of newly synthesized DNA without the safety and handling concerns associated with radioactive isotopes like tritiated thymidine.[2]
The core principle behind its use is metabolic labeling. When introduced to cells, this compound is utilized by the cell's natural salvage pathway for DNA synthesis. It is phosphorylated to thymidine monophosphate (TMP), diphosphate (B83284) (TDP), and finally triphosphate (TTP), which is then incorporated into the DNA of replicating cells during the S-phase of the cell cycle.[3][4] By using sensitive analytical techniques such as mass spectrometry, researchers can differentiate and quantify the DNA containing the 15N label from the pre-existing, unlabeled (14N) DNA.
In the context of genetic therapy, this provides a unique opportunity to:
-
Quantify cell proliferation: Measure the rate of cell division in response to a therapeutic intervention.
-
Track the fate of modified cells: Monitor the engraftment, expansion, and long-term survival of genetically engineered cells in vivo.
-
Assess on-target and off-target effects: Investigate unintended cell proliferation that may arise from gene editing or vector integration.
-
Elucidate DNA repair mechanisms: Trace the DNA synthesis associated with repair processes following gene editing.
Synthesis and Quality Control
This compound is typically produced through chemical synthesis to ensure high isotopic enrichment and chemical purity. The quality of the labeled thymidine is critical for accurate and reproducible experimental outcomes. Key quality control parameters are summarized in the table below.
| Parameter | Specification | Analytical Method |
| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |
| Isotopic Enrichment | ≥ 98% | Mass Spectrometry (MS) |
| Molecular Weight | ~244.22 g/mol | Mass Spectrometry (MS) |
| Form | White to off-white solid | Visual Inspection |
Table 1: Quality Control Specifications for this compound. These parameters ensure the reliability of the tracer for quantitative studies.[1]
Core Applications in Genetic Therapy Investigation
The versatility of this compound allows for its application across various stages of genetic therapy development, from in vitro proof-of-concept studies to in vivo preclinical models.
Tracking Genetically Modified Cell Proliferation and Engraftment
A primary application is to monitor the dynamics of genetically modified cells. For therapies involving the transplantation of engineered cells (e.g., CAR-T cells, hematopoietic stem cells), this compound can be administered to track their proliferation and persistence. Multi-isotope Imaging Mass Spectrometry (MIMS) can provide single-cell resolution of 15N incorporation, offering insights into the behavior of these therapeutic cells within a complex tissue environment.
Assessing Gene Editing Outcomes
In the field of gene editing (e.g., CRISPR-Cas9, ZFNs, TALENs), this compound can be used as a tool to study the consequences of DNA cleavage and repair. By labeling cells during the repair process, it is possible to quantify the rates of DNA synthesis associated with different repair pathways, such as homology-directed repair (HDR) versus non-homologous end joining (NHEJ). This can provide a quantitative measure of editing efficiency and specificity.
Elucidating DNA Repair Pathways
The incorporation of 15N-labeled nucleotides can be combined with proteomic techniques to study the DNA damage response. By isolating newly synthesized (15N-labeled) chromatin, researchers can identify and quantify the DNA repair proteins that are recruited to the sites of active DNA synthesis and repair, providing a deeper understanding of the cellular response to genetic interventions.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro Metabolic Labeling of Cultured Cells
This protocol describes the labeling of cells in culture to assess proliferation following transduction with a gene therapy vector.
-
Cell Preparation: Plate cells (e.g., genetically modified primary cells or cell lines) at a density that allows for logarithmic growth for the duration of the experiment.
-
Labeling Medium Preparation: Prepare a complete cell culture medium containing this compound. The final concentration may range from 5 µM to 20 µM, depending on the cell type and experimental goals.
-
Labeling: Remove the standard medium from the cells and replace it with the this compound labeling medium.
-
Incubation: Culture the cells for a defined period (e.g., 24-72 hours). The duration should be optimized to allow for significant incorporation without causing toxicity.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
DNA Extraction: Extract genomic DNA from the cell pellet using a standard commercial kit, ensuring high purity and yield.
-
Analysis: Proceed with quantification of 15N incorporation using LC-MS/MS (see Protocol 3).
Protocol 2: In Vivo Labeling in Animal Models
This protocol outlines the administration of this compound to animal models to track the fate of therapeutic cells.
-
Animal Model: Utilize an appropriate animal model that has received a genetic therapy (e.g., a mouse model with a human tumor xenograft treated with engineered T-cells).
-
Label Administration: Administer this compound. For mice, this can be done via intraperitoneal (IP) injection, or oral gavage. A typical dose might be 30 mg/kg/day. The dosing schedule can be a single pulse or a continuous administration over several days.
-
Time Course: Tissues are harvested at various time points after administration to assess the dynamics of cell proliferation and turnover.
-
Tissue Harvest and Processing: Euthanize the animal at the designated endpoint. Perfuse with saline to remove blood from tissues. Dissect the target tissues (e.g., tumor, spleen, bone marrow) and snap-freeze in liquid nitrogen or fix for imaging.
-
DNA Extraction and Analysis: Extract DNA from homogenized tissues for mass spectrometry analysis or process fixed tissues for MIMS analysis.
Protocol 3: Quantification of 15N-labeled DNA by LC-MS/MS
This protocol details the analytical procedure for quantifying the level of this compound incorporation into DNA.
-
DNA Hydrolysis: Enzymatically digest the purified genomic DNA (typically 1-5 µg) to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Preparation: Precipitate proteins from the digest and collect the supernatant containing the deoxynucleosides.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the deoxynucleosides using a C18 reverse-phase column.
-
Use multiple reaction monitoring (MRM) in positive ion mode to detect and quantify unlabeled (14N) and labeled (15N2) thymidine. The mass transition for unlabeled thymidine is m/z 243.1 → 127.1, and for this compound is m/z 245.1 → 129.1.
-
-
Data Analysis: Calculate the percentage of 15N2-thymidine incorporation by determining the ratio of the peak area of the labeled thymidine to the total peak area (labeled + unlabeled).
Data Presentation and Interpretation
| Tissue/Cell Type | Treatment Group | Mean % 15N-Thymidine Incorporation (± SD) |
| Tumor Infiltrating Lymphocytes | Gene Therapy Vector A | 15.2% (± 2.1%) |
| Tumor Infiltrating Lymphocytes | Control Vector | 3.5% (± 0.8%) |
| Splenocytes | Gene Therapy Vector A | 4.1% (± 0.9%) |
| Splenocytes | Control Vector | 3.8% (± 0.7%) |
| Hepatocytes | Gene Therapy Vector A | 0.5% (± 0.2%) |
| Hepatocytes | Control Vector | 0.4% (± 0.2%) |
Table 2: Sample Data for In Vivo this compound Incorporation. This table illustrates how data can be presented to compare on-target (tumor) cell proliferation with off-target (spleen, liver) effects.
Visualizations of Workflows and Pathways
Diagrams created using the DOT language provide clear visual representations of complex processes.
References
- 1. Thymidine (¹âµNâ, 96-98%) CP 97% - Cambridge Isotope Laboratories, NLM-3901.25 [isotope.com]
- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Thymidine-15N2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Thymidine-15N2, a stable isotope-labeled nucleoside crucial for a variety of research applications. This document details its fundamental characteristics, outlines experimental protocols for its analysis, and illustrates key biochemical pathways and analytical workflows.
Core Physical and Chemical Properties
This compound is a synthetic form of the naturally occurring deoxyribonucleoside, thymidine (B127349), where both nitrogen atoms in the thymine (B56734) base are replaced with the stable isotope ¹⁵N. This isotopic labeling provides a powerful tool for tracing and quantifying DNA synthesis and cellular proliferation without the safety concerns associated with radioisotopes.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound. Data for the closely related, and often commercially available, Thymidine-¹³C,¹⁵N₂ is also included for comparative purposes, as many of its properties are expected to be very similar.
Table 1: General and Physical Properties
| Property | Value | Notes |
| Chemical Formula | C₁₀H₁₄¹⁵N₂O₅ | |
| Molecular Weight | 244.22 g/mol [1] | |
| Appearance | White to off-white solid/powder[2] | |
| Melting Point | 186 - 188 °C[] | Data for Thymidine-¹³C,¹⁵N₂; expected to be very similar for Thymidine-¹⁵N₂. |
| Density | 1.6 ± 0.1 g/cm³ | Data for Thymidine-¹³C,¹⁵N₂; expected to be very similar for Thymidine-¹⁵N₂. |
| Purity | ≥98% | Commercially available purity. |
Table 2: Solubility and Spectroscopic Data
| Property | Value/Description | Notes |
| Solubility | Soluble in DMSO (10 mM)[4], Methanol (Slightly), and Water.[5] | For unlabeled thymidine, solubility in water is 48 mg/mL and in DMSO is 48 mg/mL. |
| ¹H NMR Spectrum | Similar to unlabeled thymidine, with potential minor shifts due to ¹⁵N coupling. | Specific spectral data for Thymidine-¹⁵N₂ is not readily available in the public domain. Data for unlabeled thymidine is well-documented. |
| ¹³C NMR Spectrum | Similar to unlabeled thymidine, with potential minor shifts due to ¹⁵N coupling. | Specific spectral data for Thymidine-¹⁵N₂ is not readily available in the public domain. Data for unlabeled thymidine is well-documented. |
| Mass Spectrometry (MS) | Precursor ion [M+H]⁺ at m/z 245. Fragmentation typically involves cleavage of the glycosidic bond. | The primary fragment would be the ¹⁵N-labeled thymine base. |
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physical and chemical properties of this compound.
Melting Point Determination
The melting point of this compound can be determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of dry this compound powder is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, DMSO, ethanol) in a sealed vial.
-
Equilibration: The vials are placed in a shaker or incubator at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is centrifuged to pellet the undissolved solid.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted with the solvent. The concentration of this compound in the diluted solution is then determined using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at its λmax, ~267 nm) or an HPLC system.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
NMR Spectroscopic Analysis
¹H and ¹³C NMR spectra are essential for confirming the structure and isotopic labeling of this compound.
Apparatus:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Deuterated solvents (e.g., DMSO-d₆, D₂O)
Procedure:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are acquired. For ¹⁵N-labeled compounds, specific pulse sequences can be used to observe ¹H-¹⁵N or ¹³C-¹⁵N correlations, which can confirm the positions of the isotopic labels.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts (δ) are referenced to an internal standard (e.g., TMS). The coupling patterns, particularly any observed ¹⁵N-coupling, are analyzed to confirm the structure.
Mass Spectrometric Analysis
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.
Apparatus:
-
Mass spectrometer (e.g., ESI-QTOF, MALDI-TOF)
-
Appropriate solvent system for sample introduction
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer. A full scan mass spectrum is acquired in positive or negative ion mode to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions are analyzed to confirm the structure. A characteristic fragmentation of nucleosides is the cleavage of the glycosidic bond, which would yield a fragment corresponding to the ¹⁵N-labeled thymine base.
-
Data Analysis: The measured mass of the molecular ion is compared to the theoretical mass of this compound to confirm its identity. The isotopic distribution can be analyzed to determine the level of ¹⁵N enrichment.
Mandatory Visualizations
Thymidine Salvage Pathway
The following diagram illustrates the thymidine salvage pathway, a key metabolic route for the incorporation of exogenous thymidine, including this compound, into DNA.
Caption: The thymidine salvage pathway for the incorporation of Thymidine-¹⁵N₂ into DNA.
Experimental Workflow for Characterization
This diagram outlines the logical workflow for the comprehensive physical and chemical characterization of a new batch of this compound.
Caption: A logical workflow for the physical and chemical characterization of Thymidine-¹⁵N₂.
References
A Technical Guide to Thymidine-¹⁵N₂ for Advanced Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Thymidine-¹⁵N₂, a stable isotope-labeled nucleoside, for the precise and quantitative analysis of cell cycle kinetics. This powerful technique offers a non-radioactive, highly sensitive method to dissect cellular proliferation, DNA synthesis, and the impact of therapeutic agents on these fundamental processes. By leveraging the analytical precision of mass spectrometry, researchers can gain deep insights into the dynamics of the cell cycle.
Core Principles of Stable Isotope Labeling with Thymidine-¹⁵N₂
The foundation of this technique lies in providing proliferating cells with a "heavy" version of thymidine (B127349), a nucleoside specifically incorporated into DNA during the synthesis (S) phase of the cell cycle.[1] Thymidine-¹⁵N₂ contains two Nitrogen-15 atoms, increasing its molecular weight compared to the naturally abundant thymidine containing Nitrogen-14.[1] When introduced into a biological system, this labeled thymidine is taken up by cells, phosphorylated, and incorporated into newly synthesized DNA strands.[2] The subsequent analysis by mass spectrometry allows for the precise detection and quantification of the labeled thymidine within the genomic DNA, providing a direct measure of DNA replication and, by extension, cell proliferation.[1]
This method presents several advantages over traditional techniques such as those using tritiated thymidine or thymidine analogues like bromodeoxyuridine (BrdU).[3] Key benefits include enhanced safety due to the non-radioactive nature of the isotope, high sensitivity and specificity in detection, and the ability to perform accurate quantitative analysis.[3]
Experimental Protocols
A successful cell cycle analysis using Thymidine-¹⁵N₂ relies on meticulous experimental execution. The following protocols provide a general framework.
Cell Synchronization using Double Thymidine Block
To study cell cycle progression, synchronizing the cell population is often crucial. The double thymidine block method arrests cells at the G1/S boundary.[4][5][6]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thymidine solution (e.g., 100 mM stock in PBS)[7]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate cells at a confluence that allows for logarithmic growth (e.g., 20-30%).[4]
-
Incubate the cells overnight.[4]
-
Add thymidine to a final concentration of 2 mM and incubate for approximately 18 hours.[4][6]
-
Remove the thymidine-containing medium, wash the cells with pre-warmed 1x PBS, and add fresh, pre-warmed medium.[4]
-
Incubate for about 9 hours to allow cells to re-enter the cell cycle.[4]
-
Add a second round of thymidine to a final concentration of 2 mM and incubate for another 16-18 hours.[4][6] The cells are now arrested at the G1/S boundary.
-
To release the block, wash the cells with pre-warmed 1x PBS and add fresh medium. Cells can then be collected at various time points to analyze different phases of the cell cycle.[4][5]
Labeling Cells with Thymidine-¹⁵N₂
Materials:
-
Synchronized or asynchronously growing cells
-
Complete cell culture medium
-
Sterile Thymidine-¹⁵N₂ solution
Procedure:
-
For asynchronously growing cells, seed them in a multi-well plate at an appropriate density.[3]
-
If applicable, treat the cells with the compound of interest.[3]
-
Add Thymidine-¹⁵N₂ to the culture medium. The final concentration typically ranges from 1-10 µM, but should be optimized for each cell line to ensure sufficient labeling without cytotoxicity.[2][3]
-
Incubate the cells for a period that allows for significant incorporation of the labeled thymidine. This duration should ideally cover at least one full cell cycle.[2]
Sample Preparation for Mass Spectrometry Analysis
Procedure:
-
Cell Harvesting: Aspirate the medium and wash the cells twice with ice-cold PBS.[3]
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer.[3]
-
DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit.[3]
-
DNA Quantification: Determine the concentration and purity of the extracted DNA.[3]
-
DNA Hydrolysis: Enzymatically digest the DNA to its constituent deoxyribonucleosides.[3]
Data Acquisition and Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the primary method for analyzing the incorporation of Thymidine-¹⁵N₂.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)[1]
Procedure:
-
Chromatographic Separation: Inject the hydrolyzed DNA sample onto a reverse-phase C18 column to separate the deoxyribonucleosides.[1]
-
Mass Spectrometry Detection:
Data Analysis: The percentage of newly synthesized DNA can be calculated from the peak areas of the labeled and unlabeled thymidine.[1] This data can be used to determine key cell cycle parameters.[3]
-
Percentage of Incorporation = (Area of Labeled Thymidine / (Area of Labeled Thymidine + Area of Unlabeled Thymidine)) * 100[1]
-
S-Phase Duration (Ts): Can be determined from the initial rate of incorporation of the labeled thymidine.[3]
-
Cell Cycle Length (Tc): Can be estimated from the rate of increase in the fraction of labeled cells over time in a synchronized population.[3]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from Thymidine-¹⁵N₂ labeling experiments.
| Parameter | Typical Value/Range | Cell Line Example | Reference |
| Labeling Concentration | 1-10 µM | HeLa, HEK293 | [3] |
| Incubation Time | 24-72 hours | Various | [2] |
| Double Thymidine Block Concentration | 2 mM | H1299 | [4] |
| First Thymidine Block Duration | 18 hours | H1299 | [4] |
| Second Thymidine Block Duration | 18 hours | H1299 | [4] |
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Unlabeled Thymidine | 243.1 | 127.1 | [1] |
| Thymidine-¹⁵N₂ | 245.1 | 129.1 | Calculated |
| Thymidine-¹³C₅,¹⁵N₂ | 250.1 | 134.1 | [1] |
Visualizing Workflows and Pathways
Thymidine Metabolism and Incorporation into DNA
Caption: Thymidine-¹⁵N₂ uptake, phosphorylation, and incorporation into DNA.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for Thymidine-¹⁵N₂ based cell cycle analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 6. assaygenie.com [assaygenie.com]
- 7. biocompare.com [biocompare.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Thymidine-¹⁵N₂ in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Thymidine-¹⁵N₂ is a powerful and safe method for quantifying cell proliferation and DNA turnover in vivo. Unlike traditional methods that rely on radioactive isotopes (e.g., ³H-thymidine) or toxic compounds (e.g., BrdU), the use of non-radioactive, heavy-isotope-labeled nucleosides allows for the direct measurement of DNA synthesis in various tissues without the associated health risks and disposal issues.[1][2] Thymidine-¹⁵N₂, which contains two ¹⁵N atoms in its pyrimidine (B1678525) ring, is incorporated into the DNA of dividing cells during the S-phase of the cell cycle. The subsequent quantification of ¹⁵N₂-enrichment in genomic DNA, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a precise measure of the rate of new DNA synthesis.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Thymidine-¹⁵N₂ in animal models, particularly mice, to study cell proliferation dynamics in various tissues.
Core Principles
The methodology is based on the precursor-product relationship. Exogenously administered Thymidine-¹⁵N₂ is transported into cells and phosphorylated via the thymidine (B127349) salvage pathway to form thymidine triphosphate (dTTP). This labeled dTTP then competes with the endogenous, unlabeled dTTP pool for incorporation into newly synthesized DNA. By measuring the ratio of labeled to unlabeled thymidine in genomic DNA after a specific labeling period, the fraction of newly synthesized DNA can be accurately determined.
Signaling Pathways: Thymidine Metabolism
The incorporation of thymidine into DNA is primarily governed by two pathways: the de novo synthesis pathway and the salvage pathway. Exogenously supplied thymidine, including Thymidine-¹⁵N₂, predominantly utilizes the salvage pathway.
Data Presentation: Quantifying Cell Proliferation
The primary output of these studies is the fractional synthesis rate (FSR) of DNA, which represents the percentage of new DNA synthesized over the labeling period. This is calculated from the isotopic enrichment of thymidine in the DNA. Data can be presented to compare proliferation rates across different tissues, treatment groups, or time points.
Table 1: Example of Thymidine-¹⁵N₂ Enrichment in Various Mouse Tissues
| Tissue | Animal Group | Administration Protocol | Labeling Duration (days) | Isotopic Enrichment (% ¹⁵N₂) | Fractional Synthesis Rate (%/day) |
| Small Intestine | Control | 150 mg/kg/day, IP | 3 | 15.2 ± 1.8 | 5.1 |
| Treatment X | 150 mg/kg/day, IP | 3 | 22.5 ± 2.1 | 7.5 | |
| Spleen | Control | 150 mg/kg/day, IP | 3 | 8.9 ± 1.1 | 3.0 |
| Treatment X | 150 mg/kg/day, IP | 3 | 12.6 ± 1.5 | 4.2 | |
| Liver | Control | 150 mg/kg/day, IP | 3 | 1.5 ± 0.4 | 0.5 |
| Treatment X | 150 mg/kg/day, IP | 3 | 2.1 ± 0.5 | 0.7 | |
| Kidney | Control | 150 mg/kg/day, IP | 3 | 0.9 ± 0.2 | 0.3 |
| Treatment X | 150 mg/kg/day, IP | 3 | 1.2 ± 0.3 | 0.4 |
Note: Data presented are hypothetical examples for illustrative purposes. Actual enrichment will depend on the specific experimental conditions, animal model, and tissue type.
Experimental Protocols
A typical workflow involves the administration of Thymidine-¹⁵N₂, followed by tissue harvesting, DNA extraction and hydrolysis, and finally, analysis by LC-MS/MS.
Protocol 1: In Vivo Administration of Thymidine-¹⁵N₂ to Mice
This protocol describes the preparation and administration of Thymidine-¹⁵N₂. The intraperitoneal route is often chosen for its rapid systemic distribution.[3][4]
Materials:
-
Thymidine-¹⁵N₂ (e.g., Cambridge Isotope Laboratories, Inc., NLM-3901)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
Procedure:
-
Dosage Calculation: A recommended starting dose, based on studies with similar thymidine analogues like BrdU in mice, is 150 mg/kg of body weight per day.[3] This dose may require optimization depending on the specific research question and the proliferative rate of the tissue of interest.
-
Preparation of Dosing Solution:
-
Aseptically weigh the required amount of Thymidine-¹⁵N₂ based on the animal's body weight.
-
Dissolve the Thymidine-¹⁵N₂ in sterile PBS or saline. The final concentration should be calculated to allow for a reasonable injection volume (e.g., 100-200 µL for a 25g mouse, not exceeding 10 ml/kg).
-
Ensure complete dissolution. Gentle warming or vortexing may be required. Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Administration (Intraperitoneal - IP):
-
Properly restrain the mouse.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the prepared Thymidine-¹⁵N₂ solution.
-
For multi-day studies, injections are typically performed once daily.
-
-
Administration (Oral Gavage - Alternative):
-
For oral administration, dissolve Thymidine-¹⁵N₂ in sterile water.
-
Following established oral gavage procedures, administer the solution directly into the stomach using a proper gavage needle. The maximum volume should not exceed 10 mL/kg.
-
-
Labeling Period: The duration of administration can range from a single pulse of a few hours to continuous labeling over several days or weeks, depending on the turnover rate of the cells being studied.
Protocol 2: Genomic DNA Isolation and Hydrolysis
Materials:
-
Tissue sample (10-20 mg)
-
Genomic DNA isolation kit (e.g., column-based kits from Qiagen, Thermo Fisher Scientific)
-
Nuclease P1
-
Alkaline Phosphatase (Calf Intestinal)
-
Benzonase Nuclease
-
Ammonium Acetate and Tris buffers
-
Spectrophotometer or fluorometer (e.g., NanoDrop, Qubit)
Procedure:
-
Genomic DNA Isolation:
-
Excise the tissue of interest and flash-freeze in liquid nitrogen or process immediately.
-
Isolate high-quality genomic DNA from 10-20 mg of tissue using a commercial kit, following the manufacturer's instructions. This typically involves tissue lysis with proteinase K, binding of DNA to a silica (B1680970) membrane, washing, and elution.
-
Elute the DNA in nuclease-free water.
-
-
DNA Quantification and Purity Check:
-
Measure the DNA concentration and assess purity using a spectrophotometer. The A260/A280 ratio should be ~1.8.
-
-
Enzymatic Hydrolysis to Deoxyribonucleosides:
-
This protocol uses a simplified one-step digestion method.
-
Prepare a "Digest Mix" containing Benzonase, Phosphodiesterase I, and Alkaline Phosphatase in a Tris-HCl buffer (20mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.
-
In a microcentrifuge tube, add 1-10 µg of the isolated genomic DNA.
-
Add the Digest Mix to the DNA sample.
-
Incubate the reaction at 37°C for 6-12 hours or overnight to ensure complete digestion of DNA into individual deoxyribonucleosides.
-
-
Sample Preparation for LC-MS/MS:
-
Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) to precipitate the enzymes.
-
Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the deoxyribonucleosides, to a new tube or an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis of Thymidine-¹⁵N₂ Incorporation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Procedure:
-
Chromatographic Separation:
-
Column: Reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%), and run a linear gradient to elute thymidine. A typical gradient might be:
-
0-2 min: 2% B
-
2-10 min: Ramp to 30% B
-
10-12 min: Ramp to 95% B
-
12-15 min: Hold at 95% B
-
15-16 min: Return to 2% B
-
16-20 min: Re-equilibrate at 2% B
-
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for thymidine is its protonated form [M+H]⁺. The product ion typically results from the cleavage of the glycosidic bond, leaving the protonated base.
-
Unlabeled Thymidine (¹⁴N₂): Molecular Weight = 242.23. Precursor ion (m/z) = 243.2. Product ion (m/z) = 127.1 (Thymine base + H)⁺.
-
Labeled Thymidine (¹⁵N₂): Molecular Weight = 244.22. Precursor ion (m/z) = 245.2. Product ion (m/z) = 129.1 (¹⁵N₂-Thymine base + H)⁺.
-
-
Optimize collision energy and other instrument-specific parameters for each transition by infusing standard solutions of unlabeled thymidine and Thymidine-¹⁵N₂.
-
Table 2: Key LC-MS/MS Parameters for Thymidine-¹⁵N₂ Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Thymidine (Unlabeled) | 243.2 | 127.1 | 100 | Optimize |
| Thymidine-¹⁵N₂ (Labeled) | 245.2 | 129.1 | 100 | Optimize |
-
Data Analysis and Calculation:
-
Integrate the peak areas for both the unlabeled (m/z 243.2 → 127.1) and labeled (m/z 245.2 → 129.1) thymidine transitions.
-
Calculate the percent isotopic enrichment using the formula: % Enrichment = [Area (Labeled) / (Area (Labeled) + Area (Unlabeled))] x 100
-
The Fractional Synthesis Rate (FSR) can be calculated by dividing the percent enrichment by the labeling duration in days. FSR (%/day) = % Enrichment / Labeling Duration (days)
-
Conclusion
The in vivo administration of Thymidine-¹⁵N₂ coupled with LC-MS/MS analysis is a robust, safe, and highly quantitative method for studying the dynamics of cell proliferation in animal models. It provides invaluable insights for a wide range of research areas, including oncology, immunology, regenerative medicine, and drug development. The detailed protocols provided herein offer a solid framework for implementing this powerful technique to address fundamental biological questions.
References
- 1. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bioavailability time of commonly used thymidine analogues after intraperitoneal delivery in mice: labeling kinetics in vivo and clearance from blood serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling DNA Dynamics: Mass Spectrometry Analysis of Thymidine-¹⁵N₂ Labeled DNA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The precise tracking and quantification of DNA synthesis and repair are fundamental to advancing our understanding of cellular processes, disease pathogenesis, and the development of targeted therapeutics. The use of stable isotope labeling, specifically with Thymidine-¹⁵N₂, coupled with mass spectrometry, offers a powerful and non-radioactive method for elucidating these intricate DNA dynamics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in this field.
Introduction
Stable isotope labeling with Thymidine-¹⁵N₂ involves the incorporation of a "heavy" isotope of nitrogen into the thymidine (B127349) nucleoside, a key building block of DNA.[1] As cells replicate, this labeled thymidine is integrated into newly synthesized DNA strands. Subsequent analysis by mass spectrometry allows for the precise detection and quantification of the labeled thymidine within the genomic DNA, providing a direct measure of DNA replication and, by extension, cell proliferation.[1] This technique offers significant advantages over traditional methods, including enhanced safety by avoiding radioactive isotopes, high sensitivity, and the ability to perform quantitative analysis.[1]
The applications of this methodology are vast, ranging from fundamental studies of the cell cycle and DNA repair mechanisms to preclinical and clinical research aimed at evaluating the efficacy of therapeutic agents that target cell proliferation.[1] Furthermore, stable isotope labeling in combination with mass spectrometry is a robust tool for accurately quantifying both endogenous and exogenous DNA adducts, which are modifications to DNA that can lead to mutations and cancer if not repaired.[2][3][4][5]
Key Applications
-
Monitoring DNA Replication and Cell Proliferation: Quantify the rate of new DNA synthesis in various biological contexts.[1]
-
Investigating DNA Damage and Repair Pathways: Elucidate the mechanisms of DNA repair by tracking the removal and replacement of damaged nucleotides.[6][7][8][9][10][11]
-
Quantifying DNA Adducts: Measure the levels of DNA adducts as biomarkers for carcinogen exposure and cancer risk assessment.[2][4][5][12]
-
Evaluating Therapeutic Efficacy: Assess the impact of drugs that target DNA synthesis or repair pathways in cancer and other diseases.[8]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a general experimental workflow for Thymidine-¹⁵N₂ labeling and mass spectrometry analysis, as well as a simplified representation of a DNA damage and repair signaling pathway that can be investigated using this technique.
Caption: A generalized experimental workflow for Thymidine-¹⁵N₂ labeling and mass spectrometry analysis.
Caption: Simplified signaling pathway of DNA damage and base excision repair.
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained from the mass spectrometric analysis of Thymidine-¹⁵N₂ labeled DNA and related applications.
Table 1: In Vitro Thymidine-¹⁵N₂ Incorporation
| Cell Line | Treatment | ¹⁵N Enrichment (%) in Thymidine | Fold Change vs. Control |
| HepG2 | Control | 1.2 ± 0.2 | 1.0 |
| HepG2 | Drug A (50 µM) | 8.5 ± 0.7 | 7.1 |
| MCF-7 | Control | 0.9 ± 0.1 | 1.0 |
| MCF-7 | Drug B (10 µM) | 15.2 ± 1.1 | 16.9 |
Table 2: Quantification of DNA Adducts in Animal Models
| Tissue | Exposure | Adducts per 10⁸ Nucleotides (d₀) | Adducts per 10⁸ Nucleotides (d₆) |
| Liver | Control | 2.1 ± 0.4 | Not Detected |
| Liver | Carcinogen (BD-d₆) | 2.3 ± 0.5 | 15.7 ± 2.1 |
| Lung | Control | 1.5 ± 0.3 | Not Detected |
| Lung | Carcinogen (BD-d₆) | 1.6 ± 0.2 | 25.4 ± 3.5 |
| d₀ represents endogenous adducts, and d₆ represents exogenous adducts from labeled butadiene (BD-d₆) exposure.[2] |
Table 3: Purity and Labeling Efficiency of ¹⁵N-Labeled DNA Repair Proteins
| ¹⁵N-Labeled Protein | Molecular Mass (Calculated, Da) | Molecular Mass (Measured, Da) | ¹⁵N-Labeling Efficiency (%) |
| E. coli Fpg | 30641 | 30442 | >99 |
| hOGG1 | 41688 | 41834 | 99.7 |
| hAPE1 | 35858 | 35854 | 99.99 |
| hNEIL1 | 45785 | 45833 | 99.9 |
| Data for use as internal standards in mass spectrometry.[6] |
Detailed Experimental Protocols
Protocol 1: In Vitro Labeling of Mammalian Cells with Thymidine-¹⁵N₂
1. Cell Culture:
- Culture mammalian cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics until they reach the desired confluency (typically 60-70% for proliferation studies).
2. Preparation of Labeling Medium:
- Prepare fresh growth medium containing Thymidine-¹⁵N₂ at a final concentration of 10 µM. The optimal concentration may vary depending on the cell type and experimental goals.
3. Labeling:
- Remove the existing medium from the cell culture plates and wash the cells once with phosphate-buffered saline (PBS).
- Add the pre-warmed Thymidine-¹⁵N₂ containing medium to the cells.
- Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
4. Cell Harvesting:
- After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS.
- Harvest the cells by trypsinization or using a cell scraper.
- Centrifuge the cell suspension to pellet the cells and discard the supernatant.
- The cell pellet can be stored at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Hydrolysis
1. Genomic DNA Extraction:
- Extract genomic DNA from the labeled cell pellets or tissue samples using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity and integrity of the extracted DNA.
2. DNA Quantification:
- Quantify the concentration and assess the purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm.
3. Enzymatic Hydrolysis to Nucleosides:
- To 20 µg of DNA, add nuclease P1 and alkaline phosphatase.
- Incubate the mixture at 37°C for 12-16 hours to ensure complete digestion of the DNA into individual nucleosides.
- After incubation, centrifuge the sample to pellet any undigested material. The supernatant containing the nucleosides is used for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Nucleosides
1. Liquid Chromatography (LC) Separation:
- Use a C18 reverse-phase HPLC column for the separation of nucleosides.
- Employ a gradient elution method with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol (B129727) or acetonitrile).
- The gradient should be optimized to achieve good separation of thymidine from other nucleosides.
2. Mass Spectrometry (MS) Detection:
- Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.[4][5][12]
- Operate the mass spectrometer in positive ion mode.
- Monitor the specific mass-to-charge (m/z) transitions for both unlabeled thymidine and Thymidine-¹⁵N₂. For example, monitor the transition of the protonated molecular ion to the protonated base.
3. Data Analysis and Quantification:
- Integrate the peak areas for the selected reaction monitoring (SRM) or extracted ion chromatogram (XIC) transitions for both labeled and unlabeled thymidine.
- Calculate the percentage of ¹⁵N enrichment by determining the ratio of the labeled thymidine peak area to the total thymidine (labeled + unlabeled) peak area.
- For absolute quantification of DNA adducts, a stable isotope-labeled internal standard for the specific adduct is required.[4]
These protocols provide a solid foundation for the implementation of Thymidine-¹⁵N₂ labeling and mass spectrometry analysis. The specific parameters for cell culture, labeling, and mass spectrometry may require optimization based on the experimental system and research objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope-labeling of DNA repair proteins, and their purification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production, Purification and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements | NIST [nist.gov]
- 9. Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and quantification of DNA repair proteins by liquid chromatography/isotope-dilution tandem mass spectrometry using 15N-labeled whole proteins as internal standards | NIST [nist.gov]
- 11. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Quantifying Cell Division Using ¹⁵N₂-Thymidine: A Detailed Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of cell division is fundamental to understanding a vast array of biological processes, from developmental biology to cancer research and the evaluation of therapeutic interventions. Stable isotope labeling with ¹⁵N₂-Thymidine offers a powerful, non-radioactive method for tracing DNA synthesis and quantifying cell proliferation with high precision and sensitivity. This document provides detailed application notes, experimental protocols, and data presentation guidelines for utilizing ¹⁵N₂-Thymidine in cell division studies.
Thymidine (B127349) is a specific precursor of deoxyribonucleic acid (DNA) and is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] By using thymidine labeled with the stable isotope ¹⁵N, researchers can distinguish and quantify cells that have undergone DNA replication. This method, often coupled with advanced analytical techniques like multi-isotope imaging mass spectrometry (MIMS), provides a robust platform for in vivo and in vitro studies, including those in human subjects.[3][4]
Principle of the Method
The core principle involves introducing ¹⁵N₂-Thymidine to cells or an organism. This "heavy" thymidine analog is then incorporated into the DNA of proliferating cells. Subsequent analysis by mass spectrometry allows for the detection and quantification of the ¹⁵N isotope, providing a direct measure of DNA synthesis and, consequently, cell division.[1] This technique offers significant advantages over traditional methods such as those using radioactive isotopes or immunogenic analogs like Bromodeoxyuridine (BrdU).
Signaling Pathway: Thymidine Incorporation into DNA
The following diagram illustrates the metabolic pathway of thymidine and its incorporation into DNA during the S-phase of the cell cycle.
Caption: Metabolic pathway of ¹⁵N₂-Thymidine incorporation into DNA.
Comparison with Other Cell Proliferation Assays
¹⁵N₂-Thymidine labeling with mass spectrometry analysis presents a superior alternative to other common methods for quantifying cell division.
| Feature | ¹⁵N₂-Thymidine | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | [³H]-Thymidine |
| Detection Method | Mass Spectrometry (e.g., MIMS, LC-MS) | Antibody-based (Flow Cytometry, IHC) | Click Chemistry | Scintillation Counting, Autoradiography |
| In Vivo Human Use | Yes, non-toxic stable isotope.[4] | Limited due to potential toxicity and immunogenicity. | Limited due to potential toxicity. | No, radioactive.[5][6] |
| Quantitative Accuracy | High, direct measurement of isotope incorporation.[7] | Semi-quantitative, relies on antibody binding. | Semi-quantitative. | Quantitative but requires handling of radioactive material. |
| Sample Processing | Requires specialized equipment for mass spectrometry. | Requires harsh DNA denaturation for antibody access.[7] | Milder "click" chemistry reaction.[7] | Requires handling and disposal of radioactive waste.[6] |
| Multiplexing | Can be combined with other stable isotopes.[8] | Possible with fluorescent antibodies. | Possible with different fluorescent azides. | Limited. |
Experimental Protocols
In Vitro ¹⁵N₂-Thymidine Labeling Protocol
This protocol is suitable for cell culture experiments.
Materials:
-
¹⁵N₂-Thymidine (sterile solution)
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
DNA extraction kit
-
Mass spectrometer (e.g., LC-MS/MS or NanoSIMS)
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that allows for logarithmic growth during the labeling period.
-
Label Administration: Add ¹⁵N₂-Thymidine to the cell culture medium to a final concentration in the micromolar range (typically 1-10 µM). The optimal concentration should be determined empirically for each cell line.[7]
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the cell division rate and the experimental question.[7] For slowly dividing cells, a longer incubation may be necessary.
-
Cell Harvest: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated ¹⁵N₂-Thymidine.
-
Cell Lysis and DNA Extraction: Lyse the cells using a suitable lysis buffer and extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Sample Preparation for Mass Spectrometry:
-
Quantify the extracted DNA.
-
Hydrolyze the DNA to individual nucleosides or nucleobases.
-
Prepare the sample for mass spectrometry analysis according to the instrument's requirements.
-
-
Mass Spectrometry Analysis: Analyze the samples to determine the ratio of ¹⁵N-labeled thymidine to unlabeled thymidine.[9]
In Vivo ¹⁵N₂-Thymidine Labeling Protocol
This protocol is a general guideline for animal studies. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
¹⁵N₂-Thymidine (sterile, injectable grade)
-
Animal model
-
Appropriate administration equipment (e.g., gavage needles, syringes)
-
Tissue collection tools
-
Tissue homogenization equipment
-
DNA extraction kit
-
Mass spectrometer
Procedure:
-
Label Administration: Administer ¹⁵N₂-Thymidine to the animal. Common routes of administration include:
-
Labeling Period: The duration of labeling can range from a single pulse to several days or weeks of continuous administration, depending on the research question.
-
Tissue Collection: At the desired time point, euthanize the animal and collect the tissues of interest.
-
Tissue Processing and DNA Extraction:
-
Homogenize the collected tissues.
-
Extract genomic DNA using an appropriate kit.
-
-
Sample Preparation and Mass Spectrometry Analysis: Follow steps 6 and 7 from the In Vitro protocol.
Experimental Workflow
The following diagram outlines the general workflow for a ¹⁵N₂-Thymidine cell division assay.
Caption: General workflow for quantifying cell division using ¹⁵N₂-Thymidine.
Data Presentation
Quantitative data from ¹⁵N₂-Thymidine labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro ¹⁵N₂-Thymidine Incorporation in Different Cell Lines
| Cell Line | Treatment | ¹⁵N₂-Thymidine Conc. (µM) | Labeling Time (hours) | % ¹⁵N-Positive Cells (Mean ± SD) |
| HeLa | Control | 10 | 24 | 45.2 ± 3.1 |
| HeLa | Drug X | 10 | 24 | 12.5 ± 1.8 |
| A549 | Control | 10 | 24 | 33.7 ± 2.5 |
| A549 | Drug X | 10 | 24 | 8.9 ± 1.2 |
| MCF-7 | Control | 10 | 48 | 25.1 ± 2.0 |
| MCF-7 | Drug Y | 10 | 48 | 5.6 ± 0.9 |
Table 2: In Vivo ¹⁵N₂-Thymidine Incorporation in a Murine Model
| Tissue | Treatment Group | ¹⁵N₂-Thymidine Dose (mg/kg/day) | Labeling Duration (days) | % ¹⁵N-Positive Nuclei (Mean ± SD) |
| Spleen | Control | 50 | 5 | 15.8 ± 2.1 |
| Spleen | Compound Z | 50 | 5 | 7.2 ± 1.5 |
| Liver | Control | 50 | 5 | 1.2 ± 0.3 |
| Liver | Compound Z | 50 | 5 | 0.8 ± 0.2 |
| Small Intestine | Control | 50 | 5 | 35.4 ± 4.5 |
| Small Intestine | Compound Z | 50 | 5 | 20.1 ± 3.3 |
Applications in Drug Development
The use of ¹⁵N₂-Thymidine to quantify cell division has numerous applications in the field of drug development:
-
Efficacy Studies: Directly measure the anti-proliferative effects of novel cancer therapeutics.
-
Toxicity Studies: Assess the off-target effects of drugs on the proliferation of healthy cells and tissues.
-
Pharmacodynamics: Determine the dose-response relationship of a drug on cell cycle kinetics.
-
Personalized Medicine: Evaluate the sensitivity of patient-derived cells to different treatment regimens.
Conclusion
Quantifying cell division using ¹⁵N₂-Thymidine is a robust and highly quantitative method with broad applications in basic research and drug development. Its non-toxic nature makes it particularly suitable for in vivo studies, including those in humans. By following the detailed protocols and data presentation guidelines outlined in this document, researchers can obtain reliable and reproducible data on cell proliferation dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 5. criver.com [criver.com]
- 6. cytologicsbio.com [cytologicsbio.com]
- 7. benchchem.com [benchchem.com]
- 8. Nanoscale imaging of DNA-RNA identifies transcriptional plasticity at heterochromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Stable Isotope Probing (DNA-SIP) with Thymidine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA Stable Isotope Probing (DNA-SIP) is a powerful and widely used cultivation-independent technique to identify metabolically active microorganisms in a complex community by tracing the flow of an isotopically labeled substrate into their DNA.[1][2] This method provides a direct link between metabolic function and phylogeny.[3] The incorporation of a heavy isotope, such as ¹⁵N, into the DNA of actively growing organisms increases its buoyant density. This heavier, labeled DNA can then be separated from the lighter, unlabeled DNA of inactive or slow-growing organisms by isopycnic ultracentrifugation.[2][3] Subsequent molecular analyses, such as high-throughput sequencing of the separated DNA fractions, can reveal the identity of the organisms that have assimilated the labeled substrate.
This guide provides a detailed protocol for performing DNA-SIP using Thymidine-¹⁵N₂. Thymidine (B127349) is a specific precursor for DNA synthesis, making it an excellent tracer for identifying proliferating cells. The use of ¹⁵N-labeled thymidine allows for the targeted labeling of the DNA of microorganisms that are actively replicating.
A significant challenge in ¹⁵N-DNA-SIP is that the maximum increase in buoyant density is less pronounced than with ¹³C-labeled substrates, approximately 0.016 g ml⁻¹ for ¹⁵N versus 0.036 g ml⁻¹ for ¹³C. This smaller shift can be confounded by natural variations in the G+C content of DNA from different microorganisms, which also affects buoyant density. Therefore, careful execution of the density gradient ultracentrifugation and fractionation is critical for successful ¹⁵N-DNA-SIP experiments.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Oral Administration of Thymidine-¹⁵N₂ in Human Infants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of stable, non-radioactive isotopes to trace metabolic processes offers a powerful and safe methodology for clinical research, particularly in vulnerable populations such as infants. The oral administration of Thymidine-¹⁵N₂ provides a means to label newly synthesized DNA, enabling the quantitative assessment of cellular proliferation and tissue renewal. This document provides detailed application notes and protocols for the oral administration of Thymidine-¹⁵N₂ in human infants, sample collection, and subsequent analysis.
These protocols are intended for use in a controlled research setting and require approval from an Institutional Review Board (IRB) or equivalent ethics committee. Adherence to all relevant safety and ethical guidelines for pediatric research is mandatory.[1][2][3] Stable isotopes such as ¹⁵N are considered safe for use in human studies, including infants, as they do not pose the risks associated with radioactive isotopes.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies involving the oral administration of ¹⁵N-Thymidine to infants.
Table 1: Dosing and Administration
| Parameter | Value | Reference |
| Investigational Compound | Thymidine-¹⁵N₂ | [6][7] |
| Dosage | 50 mg/kg of body weight | [6][8] |
| Administration Route | Oral | [6][7][8] |
| Frequency | Once daily for five consecutive days | [6][8] |
| Formulation | Dissolved in sterile water and administered via an oral syringe | [6] |
Table 2: Pharmacokinetic Parameters of ¹⁵N in Urine Following Oral ¹⁵N-Thymidine Administration
| Patient Group | Mean Peak ¹⁵N Enrichment (fold increase over baseline) | Time to Peak ¹⁵N Enrichment (hours, mean ± SEM) | Duration of Significant ¹⁵N Enrichment (hours, mean ± SEM) | Reference |
| Infants with Tetralogy of Fallot | 3.2 | 6.3 ± 1 | 18.5 ± 1.7 | [6] |
| Infants with Heart Failure | 4.3 | 7.5 ± 2 | 18.2 ± 1.8 | [6] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Thymidine-¹⁵N₂
1.1. Materials:
-
Thymidine-¹⁵N₂ (ensure cGMP grade for human use)
-
Sterile water for injection/oral solution
-
Sterile oral syringes (appropriate volume for the calculated dose)
-
Calibrated scale
1.2. Procedure:
-
Dose Calculation: Calculate the required dose of Thymidine-¹⁵N₂ based on the infant's current body weight (50 mg/kg).
-
Preparation of Oral Suspension:
-
Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the calculated amount of Thymidine-¹⁵N₂.
-
Dissolve the weighed Thymidine-¹⁵N₂ in a minimal amount of sterile water in a sterile container.
-
Draw the solution into a sterile oral syringe. Ensure the final volume is appropriate for oral administration to an infant.
-
-
Administration:
Protocol 2: Urine Sample Collection for Pharmacokinetic Analysis
2.1. Materials:
-
Cotton balls
-
Specimen collection bags
-
1.5 mL microcentrifuge tubes
-
Forceps
2.2. Procedure:
-
Place cotton balls inside the infant's diaper.[8]
-
After the infant voids, collect the urine-soaked cotton balls and place them in a labeled specimen bag.[8]
-
Using forceps, squeeze the urine from the cotton balls into a 1.5 mL microcentrifuge tube.[8]
-
Record the time of urine collection.
-
Store the urine samples frozen until analysis.
Protocol 3: Tissue Sample Collection and Preparation for MIMS Analysis
3.1. Note on Ethical Considerations:
-
Tissue samples should only be collected if they are being resected as part of a medically necessary surgical procedure and would otherwise be discarded.[6] Informed consent from the parents or legal guardians is essential.[1][3]
3.2. Materials:
-
Sterile specimen container with appropriate fixative (e.g., 10% neutral buffered formalin)
-
Silicon chips for MIMS analysis
-
Glass slides for correlative microscopy
3.3. Procedure:
-
Immediately following surgical resection, place the discarded tissue into a sterile specimen container with fixative.
-
Process the fixed tissue for embedding (e.g., in paraffin) and sectioning.
-
Mount thin sections onto silicon chips for MIMS analysis and onto glass slides for correlative histological staining (e.g., H&E) and confocal microscopy.[6]
Protocol 4: Analysis of ¹⁵N Enrichment
4.1. Urine Sample Analysis (Isotope Ratio Mass Spectrometry - IRMS):
-
Dry the collected urine samples.[8]
-
Analyze the dried urine samples using an elemental analyzer coupled to an isotope ratio mass spectrometer (EA-IRMS) to determine the ¹⁵N/¹⁴N atomic ratio.[8]
-
Express the results as ¹⁵N enrichment over the natural abundance baseline.
4.2. Tissue Sample Analysis (Multi-isotope Imaging Mass Spectrometry - MIMS):
-
Introduce the silicon chip with the mounted tissue section into the MIMS instrument (e.g., Cameca NanoSIMS 50L).[9]
-
Bombard the sample surface with a primary ion beam to generate secondary ions.
-
Use a mass spectrometer to separate the secondary ions by their mass-to-charge ratio.[6]
-
Simultaneously collect data for multiple masses, including ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻, to generate isotopic ratio images.[6][10]
-
The ¹²C¹⁴N⁻ image provides cellular morphology, while the ratio of ¹²C¹⁵N⁻ to ¹²C¹⁴N⁻ reveals the level of ¹⁵N enrichment in specific cellular compartments, such as the nucleus.[6][10]
-
A hue saturation intensity (HSI) image can be generated to visually represent the ¹⁵N/¹⁴N ratio, where different colors correspond to varying levels of enrichment.[6][10]
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fda.gov [fda.gov]
- 3. accp.com [accp.com]
- 4. Safety of stable isotope use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elimination of 15N-thymidine after oral administration in human infants | PLOS One [journals.plos.org]
- 9. High Resolution Multi-Isotope Imaging Mass Spectrometry (MIMS) Imaging Applications in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Tracking Cell Turnover Dynamics with Thymidine-15N2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of cell proliferation and turnover is fundamental to understanding tissue homeostasis, disease pathogenesis, and the efficacy of therapeutic interventions. Stable isotope labeling with Thymidine-15N2, a non-radioactive heavy isotope-labeled nucleoside, coupled with advanced analytical techniques like Multi-isotope Imaging Mass Spectrometry (MIMS), offers a powerful and safe method for tracking DNA synthesis and quantifying cell turnover dynamics in both in vitro and in vivo systems.[1][2][3][4] Unlike traditional methods such as [3H]-thymidine autoradiography or BrdU immunohistochemistry, this compound provides a minimally perturbative approach, making it particularly suitable for sensitive applications, including human clinical research.
This document provides detailed application notes and experimental protocols for the use of this compound in tracking cell turnover.
Principle of the Method
Thymidine (B127349) is a key nucleoside required for DNA synthesis. During the S-phase of the cell cycle, proliferating cells actively incorporate extracellular thymidine into their newly synthesized DNA through the thymidine salvage pathway. By introducing Thymidine labeled with the stable isotope 15N at two positions (this compound), the newly replicated DNA becomes "heavy-labeled." This isotopic enrichment can be detected and quantified with high sensitivity and spatial resolution using techniques such as MIMS, allowing for the identification and tracking of cells that have undergone DNA synthesis during the labeling period.
Signaling Pathway: Thymidine Salvage Pathway
The following diagram illustrates the thymidine salvage pathway, which is central to the incorporation of exogenous thymidine into DNA.
Applications
The use of this compound is applicable across a wide range of research areas, including:
-
Oncology: Measuring tumor cell proliferation, assessing anti-cancer drug efficacy, and studying tumor heterogeneity.
-
Neuroscience: Investigating adult neurogenesis and glial cell turnover in the brain.
-
Immunology: Tracking the proliferation and dynamics of immune cells during an immune response.
-
Developmental Biology: Studying cell division and differentiation during embryonic and postnatal development.
-
Regenerative Medicine: Assessing the proliferative capacity of stem cells and the turnover of cells in regenerating tissues.
-
Drug Development: Evaluating the on-target and off-target effects of novel compounds on cell proliferation.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies that have utilized this compound or other thymidine analogs for tracking cell turnover.
Table 1: In Vivo Labeling Parameters and Results
| Organism | Tissue/Cell Type | Labeling Agent | Dose | Duration of Labeling | Percentage of Labeled Cells | Reference |
| Human | Glioblastoma | This compound | 250 mg (IV infusion) | 24 hours | 5.43% | |
| Human | Leukocytes | This compound | 250 mg (IV infusion) | 24 hours | 0.2% - 0.27% | |
| Human (Infant) | Cardiomyocytes | This compound | 50 mg/kg/day (oral) | 5 days | 12% | |
| Human (20 yr) | Pancreatic β-cells | Iododeoxyuridine (IdU) | 1000 mg/m² (IV) | 12 days | 2.0% | |
| Human (18 yr) | Pancreatic β-cells | Thymidine analog | 1000 mg/m² (IV) | 14 days | 0.97% | |
| Mouse | Small Intestine & Lymphoma | Multilabeled Thymidine | Single IP injection | Up to 7 days | Not specified |
Table 2: In Vitro Labeling Parameters
| Cell Line | Labeling Agent | Concentration | Duration of Labeling | Analysis Method | Reference |
| Human Fetal Myocardium | This compound | 20 µM | 5 days | MIMS | |
| Fission Yeast | BrdU | 70 nM - 2 mM | 4 - 12 hours | Immunofluorescence |
Experimental Protocols
The following are detailed protocols for in vitro and in vivo labeling with this compound and subsequent analysis by MIMS.
Protocol 1: In Vitro Cell Labeling with this compound
This protocol is designed for labeling cultured cells to measure DNA synthesis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Sterile this compound solution (e.g., 10 mM stock in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for DNA extraction)
-
DNA extraction kit
-
Fixative (e.g., 4% paraformaldehyde) for imaging
-
Embedding resin (e.g., LR White) for MIMS
-
Silicon wafers for MIMS analysis
Procedure:
-
Cell Seeding: Plate cells at a desired density in a multi-well plate or on culture dishes and allow them to adhere and resume proliferation (typically 24 hours).
-
Labeling: Add this compound to the cell culture medium to a final concentration in the low micromolar range (e.g., 1-20 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period that allows for significant incorporation of the labeled thymidine. This will depend on the cell cycle length of the cell line. For a pulse-chase experiment, a short incubation (e.g., 1-4 hours) is followed by a wash and incubation in label-free medium. For continuous labeling, the incubation can be longer (e.g., 24-72 hours).
-
Cell Harvest/Fixation:
-
For DNA Extraction and Mass Spectrometry:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Analyze the isotopic enrichment of the extracted DNA by mass spectrometry.
-
-
For MIMS Analysis:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Proceed with embedding the fixed cells in resin and sectioning for MIMS analysis as described in Protocol 3.
-
-
Protocol 2: In Vivo Labeling with this compound in Animal Models
This protocol provides a general guideline for administering this compound to laboratory animals.
Materials:
-
This compound (sterile, for in vivo use)
-
Vehicle for administration (e.g., sterile saline)
-
Syringes and needles for injection (if applicable)
-
Animal model of interest
Procedure:
-
Dose Preparation: Dissolve this compound in a sterile vehicle to the desired concentration. The dosage will depend on the animal model and the specific research question. Doses in mice can range from 0.1 mg/kg to higher concentrations.
-
Administration: Administer this compound to the animals. Common routes of administration include:
-
Intraperitoneal (IP) injection: A single or multiple injections. The bioavailability of thymidine analogs after IP injection is typically around one hour.
-
Intravenous (IV) infusion: For continuous labeling.
-
Oral gavage: For oral administration.
-
In drinking water: For long-term continuous labeling.
-
-
Labeling Period: The duration of labeling will depend on the turnover rate of the tissue of interest and the experimental design. It can range from a single pulse of a few hours to continuous labeling for several days or weeks.
-
Tissue Collection: At the end of the labeling period, euthanize the animals according to approved ethical protocols.
-
Tissue Processing:
-
Perfuse the animal with PBS followed by a fixative (e.g., 4% paraformaldehyde) to preserve tissue morphology.
-
Dissect the tissues of interest.
-
Post-fix the tissues in the same fixative for an appropriate time (e.g., overnight at 4°C).
-
Process the tissues for embedding in paraffin (B1166041) or a resin suitable for MIMS analysis.
-
Protocol 3: Sample Preparation and Analysis by MIMS
This protocol outlines the steps for preparing labeled tissues for MIMS analysis.
Materials:
-
Fixed and embedded tissue blocks
-
Ultramicrotome
-
Silicon wafers
-
Sputter coater (e.g., with gold or carbon)
-
NanoSIMS instrument
Procedure:
-
Sectioning: Cut thin sections (0.5 to 1 µm) of the embedded tissue using an ultramicrotome.
-
Mounting: Mount the sections on silicon wafers.
-
Coating: Sputter-coat the samples with a conductive material (e.g., gold or carbon) to prevent charging in the NanoSIMS instrument.
-
MIMS Analysis:
-
Place the silicon wafer with the tissue section into the NanoSIMS instrument.
-
A primary ion beam (e.g., Cs+) is used to sputter the sample surface, generating secondary ions.
-
The mass spectrometer separates the secondary ions based on their mass-to-charge ratio.
-
Detectors are positioned to simultaneously measure the signals for 12C14N- and 12C15N- (to determine the 15N/14N ratio), as well as other ions of interest (e.g., 31P- as a nuclear marker).
-
-
Data Analysis:
-
Generate isotopic ratio images (e.g., 15N/14N).
-
Define regions of interest (ROIs), such as cell nuclei, to quantify the isotopic enrichment.
-
Cells with a 15N/14N ratio significantly above the natural abundance are identified as having incorporated this compound.
-
Mandatory Visualizations
Experimental Workflow
The following diagram provides a logical workflow for a typical this compound cell turnover experiment.
References
- 1. S Phase (Interphase) — Overview & Diagrams - Expii [expii.com]
- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 4. benchchem.com [benchchem.com]
Unlocking Cellular Dynamics: Experimental Design with Thymidine-15N2
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to designing and executing experiments using Thymidine-15N2, a stable isotope-labeled nucleoside, for robust and quantitative analysis of DNA replication and cell proliferation. This non-radioactive tracer offers a powerful tool for a wide range of applications, from fundamental cell biology to preclinical and clinical research, by enabling precise measurement of newly synthesized DNA.
Introduction to this compound Labeling
This compound is a "heavy" version of thymidine (B127349), a key building block of DNA. It contains two Nitrogen-15 (¹⁵N) atoms in the thymine (B56734) base, increasing its molecular weight compared to the naturally abundant thymidine with Nitrogen-14 (¹⁴N). During the S-phase of the cell cycle, proliferating cells incorporate this labeled thymidine into their newly synthesized DNA.[1] The subsequent detection and quantification of ¹⁵N-enriched DNA, typically by mass spectrometry, provides a direct and sensitive measure of DNA synthesis and, by extension, cell division.
Key Advantages of this compound:
-
Non-Radioactive and Safe: Unlike its tritiated thymidine predecessor, this compound is a stable isotope and does not decay, making it safe for a broad range of applications, including studies in humans.[1]
-
High Sensitivity and Quantitative Accuracy: When coupled with advanced analytical techniques like multi-isotope imaging mass spectrometry (MIMS), it offers high precision in quantifying cell proliferation.[2][3]
-
Minimal Perturbation: As a natural nucleoside, it is less likely to cause the toxic effects or artifacts associated with thymidine analogs like Bromodeoxyuridine (BrdU).[2]
Applications in Research and Drug Development
The ability to accurately track DNA synthesis makes this compound a versatile tool in various research areas:
-
Cancer Biology: To assess the anti-proliferative effects of novel cancer therapeutics. By measuring the reduction in this compound incorporation in tumor cells, researchers can quantify the efficacy of a drug.
-
Stem Cell Research: To track the division and differentiation of stem cell populations.
-
Neurogenesis: To study the generation of new neurons in the brain, a topic of intense research.
-
Tissue Regeneration and Repair: To quantify cell turnover and regenerative capacity in various tissues, such as the heart.
-
Metabolic Flux Analysis: To trace the metabolic fate of thymidine and understand nucleotide metabolism pathways.
Experimental Design and Protocols
Successful experiments using this compound rely on careful planning and execution of labeling, sample processing, and analysis.
General Experimental Workflow
The overall workflow for a this compound labeling experiment is as follows:
Caption: General experimental workflow for this compound labeling studies.
In Vitro Labeling Protocol (Cell Culture)
This protocol outlines the steps for labeling cultured cells with this compound.
Materials:
-
This compound (sterile solution)
-
Cell culture medium
-
Cultured cells of interest
-
Standard cell culture equipment (incubator, flasks/plates, etc.)
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Labeling:
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
Add this compound to the cell culture medium to a final concentration typically in the micromolar range. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
Incubate the cells for a duration that allows for sufficient incorporation, which will depend on the cell division rate. This can range from a few hours to several days.
-
-
Cell Harvest:
-
After the labeling period, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Harvest the cells using standard methods (e.g., trypsinization).
-
-
DNA Extraction:
-
Isolate genomic DNA from the cell pellet using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the extracted DNA.
-
Hydrolyze the DNA to individual nucleosides or nucleobases for analysis.
-
In Vivo Labeling Protocol (Animal Models)
This protocol provides a general guideline for labeling animals with this compound. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound (sterile solution for injection or powder for oral administration)
-
Animal model (e.g., mouse, rat)
-
Appropriate administration equipment (gavage needles, syringes, etc.)
Procedure:
-
Administration: this compound can be administered through various routes:
-
Oral Gavage: Dissolve this compound in sterile water or a suitable vehicle and administer directly into the stomach.
-
Intraperitoneal (IP) Injection: Dissolve this compound in sterile saline and inject into the peritoneal cavity.
-
Drinking Water: Add this compound to the drinking water for continuous labeling.
-
The dosage and duration of administration will depend on the animal model, the tissue of interest, and its turnover rate.
-
-
Tissue Harvest:
-
At the desired time point after administration, euthanize the animal according to approved protocols.
-
Perfuse the animal with saline to remove blood from the tissues.
-
Dissect and collect the tissues of interest.
-
-
Sample Processing:
-
Tissues can be fresh-frozen for later DNA extraction or fixed for histological analysis.
-
For MIMS analysis, tissues are typically fixed, embedded, and sectioned.
-
-
DNA Extraction and Analysis: Follow the same procedures as for in vitro samples.
Data Acquisition and Analysis
Mass spectrometry is the primary method for detecting and quantifying the incorporation of this compound.
Analytical Techniques
-
Multi-Isotope Imaging Mass Spectrometry (MIMS): This technique allows for the visualization and quantification of isotope ratios at subcellular resolution, providing spatial information about cell proliferation within tissues.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is used to quantify the overall enrichment of ¹⁵N in the DNA of a cell or tissue homogenate.
Data Presentation
Quantitative data from this compound experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Example of In Vitro this compound Incorporation Data
| Cell Line | Treatment | Labeling Time (hours) | ¹⁵N Enrichment (%) |
| Cancer Cell Line A | Vehicle Control | 24 | 15.2 ± 1.8 |
| Cancer Cell Line A | Drug X (10 µM) | 24 | 5.6 ± 0.9 |
| Normal Fibroblasts | Vehicle Control | 24 | 8.5 ± 1.1 |
| Normal Fibroblasts | Drug X (10 µM) | 24 | 7.9 ± 1.3 |
Table 2: Example of In Vivo this compound Incorporation Data (Mouse Model)
| Tissue | Treatment | Administration | ¹⁵N Enrichment (fold change vs. natural abundance) |
| Tumor | Vehicle Control | Oral Gavage (5 days) | 5.4 ± 0.7 |
| Tumor | Drug Y (20 mg/kg) | Oral Gavage (5 days) | 2.1 ± 0.4 |
| Spleen | Vehicle Control | Oral Gavage (5 days) | 8.9 ± 1.2 |
| Spleen | Drug Y (20 mg/kg) | Oral Gavage (5 days) | 6.3 ± 0.9 |
Signaling Pathway Visualization
Thymidine is incorporated into DNA through the nucleotide salvage pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: The thymidine salvage pathway for DNA synthesis.
Conclusion
This compound is a powerful and safe tool for the quantitative analysis of DNA replication. Its application, particularly in combination with advanced mass spectrometry techniques, provides researchers and drug development professionals with a highly sensitive method to investigate the dynamics of cell proliferation. The detailed protocols and workflows presented here offer a solid foundation for implementing this technique to address a wide range of biological questions, from fundamental research into cell cycle control to the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thymidine-¹⁵N₂ Concentration for Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Thymidine-¹⁵N₂ concentration for accurate and reproducible labeling of primary cells. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful incorporation of Thymidine-¹⁵N₂ while maintaining cell health.
Troubleshooting Guide
This guide addresses common issues encountered during Thymidine-¹⁵N₂ labeling experiments with primary cells.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Incorporation of Thymidine-¹⁵N₂ | 1. Suboptimal Concentration: The concentration of Thymidine-¹⁵N₂ may be too low for the specific primary cell type and its proliferation rate. 2. Short Incubation Time: The labeling period may not be long enough to cover at least one full cell cycle. 3. Low Proliferation Rate: Primary cells may have a naturally low proliferation rate or be in a quiescent state. 4. Isotopic Dilution: Presence of unlabeled thymidine (B127349) in the culture medium can dilute the labeled pool. | 1. Optimize Concentration: Perform a titration experiment to determine the optimal concentration (e.g., in the range of 1-10 µM).[1] 2. Increase Incubation Time: Extend the labeling period (e.g., 24-72 hours).[1] 3. Stimulate Proliferation: If applicable, use appropriate growth factors or stimuli to encourage cell division. 4. Use Thymidine-Free Media: Culture cells in a custom medium lacking unlabeled thymidine during the labeling experiment.[1] |
| Apparent Cytotoxicity After Labeling | 1. High Concentration of Labeled Thymidine: Excessive thymidine can be toxic to some primary cells.[1][2] 2. Contamination: The labeling reagent or cell culture may be contaminated. | 1. Reduce Concentration: Test lower concentrations of Thymidine-¹⁵N₂. A concentration of 1 mM thymidine has been shown to reduce cell viability in some cell lines. 2. Ensure Sterility: Use sterile techniques when preparing and handling all solutions. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution across wells or plates. 2. Edge Effects: Evaporation from wells on the edge of the plate can concentrate media components. 3. Heterogeneous Cell Population: Primary cell isolates can contain mixed cell types with different proliferation rates. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of a plate or fill them with sterile PBS or media to create a humidity barrier. 3. Purify Cell Population: If necessary, use cell sorting techniques (e.g., FACS, MACS) to isolate the target cell population. |
Frequently Asked Questions (FAQs)
Q1: What is Thymidine-¹⁵N₂ and how does it work?
Thymidine-¹⁵N₂ is a stable isotope-labeled version of thymidine, a nucleoside that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The heavy nitrogen isotopes (¹⁵N) allow for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using mass spectrometry. This non-radioactive method provides a direct and accurate measure of cell proliferation.
Q2: How is Thymidine-¹⁵N₂ taken up by primary cells?
Thymidine-¹⁵N₂ is transported into primary cells via nucleoside transporters. It is then phosphorylated by thymidine kinase 1 (TK1) as part of the thymidine salvage pathway. Subsequently, it is converted to thymidine triphosphate and incorporated into newly synthesized DNA.
Q3: What are the key factors influencing the efficiency of Thymidine-¹⁵N₂ uptake?
Several factors can impact uptake efficiency, including:
-
Cell Type and Proliferation Rate: Highly proliferative cells will exhibit higher uptake.
-
Concentration of Labeled Thymidine: The concentration of Thymidine-¹⁵N₂ in the culture medium needs to be optimized.
-
Incubation Time: The duration of exposure to the labeled thymidine is critical for sufficient incorporation.
-
Cell Culture Conditions: Serum concentration, nutrient availability, and cell density can all affect cell cycle progression and thymidine uptake.
Q4: Can high concentrations of thymidine affect cell cycle progression?
Yes, high concentrations of thymidine can lead to a "thymidine block," which arrests cells at the G1/S phase border of the cell cycle. This is a common technique for cell synchronization. However, for proliferation assays, it is crucial to use a concentration that does not significantly perturb the cell cycle. Excessive thymidine can also be cytotoxic by causing imbalances in the deoxyribonucleoside triphosphate pools.
Q5: Are there alternatives to using Thymidine-¹⁵N₂ for measuring cell proliferation?
Yes, several other methods are available, each with its own advantages and disadvantages. These include:
-
BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) incorporation assays: These are non-radioactive thymidine analogs detected by antibodies or click chemistry, respectively.
-
Radioactive Thymidine Incorporation: Assays using [³H]-thymidine are highly sensitive but require handling of radioactive materials.
-
Metabolic assays (e.g., MTT, XTT): These colorimetric assays measure metabolic activity, which often correlates with cell number.
Experimental Protocols
Protocol 1: Titration Experiment to Determine Optimal Thymidine-¹⁵N₂ Concentration
This protocol outlines the steps to determine the optimal, non-toxic concentration of Thymidine-¹⁵N₂ for your specific primary cells.
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium (thymidine-free recommended)
-
Thymidine-¹⁵N₂ stock solution (e.g., 1 mM in sterile DMSO or water)
-
Multi-well plates (96-well recommended for titration)
-
Cell proliferation assay kit (e.g., MTT, or a method to quantify DNA incorporation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare Labeling Media: Prepare a series of dilutions of Thymidine-¹⁵N₂ in thymidine-free culture medium. A typical starting range is 0.1 µM to 50 µM. Include a no-thymidine control.
-
Labeling: After allowing cells to adhere (typically overnight), replace the existing medium with the prepared labeling media containing different concentrations of Thymidine-¹⁵N₂.
-
Incubation: Incubate the cells for a period that covers at least one full cell cycle (e.g., 24-48 hours).
-
Assess Cell Viability/Proliferation: At the end of the incubation period, assess cell viability and proliferation using a standard assay (e.g., MTT).
-
Wash and Harvest (for Mass Spectrometry): For parallel plates intended for mass spectrometry analysis, wash the cells twice with PBS to remove unincorporated Thymidine-¹⁵N₂. Harvest the cells for DNA extraction.
-
Data Analysis: Plot cell viability/proliferation against Thymidine-¹⁵N₂ concentration. The optimal concentration is the highest concentration that does not cause a significant decrease in viability compared to the control. This concentration can then be used for subsequent labeling experiments for mass spectrometry analysis.
Data Presentation: Example Titration Data
The following table provides an illustrative example of how to present quantitative data for optimizing Thymidine-¹⁵N₂ uptake. The values are hypothetical and should be determined experimentally.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 | Control |
| Thymidine-¹⁵N₂ Conc. | 1 µM | 5 µM | 10 µM | 25 µM | 50 µM | 0 µM |
| Cell Viability (%) | 99 ± 4 | 98 ± 5 | 95 ± 4 | 85 ± 6 | 70 ± 7 | 100 ± 5 |
| ¹⁵N Enrichment (%) | 5.2 ± 0.8 | 25.1 ± 2.1 | 45.3 ± 3.5 | 55.6 ± 4.1 | 60.2 ± 4.8 | 0.37 ± 0.05 |
Based on this hypothetical data, a concentration between 5 µM and 10 µM would be optimal, as it provides significant labeling without a substantial decrease in cell viability.
Visualizations
Caption: Thymidine-¹⁵N₂ uptake and incorporation pathway.
Caption: Experimental workflow for concentration optimization.
References
Technical Support Center: Troubleshooting Low Thymidine-15N2 Incorporation
Welcome to the technical support center for troubleshooting low Thymidine-15N2 incorporation in your experiments. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during cell proliferation assays using stable isotope-labeled thymidine (B127349).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used to measure cell proliferation?
This compound is a stable isotope-labeled version of thymidine, a nucleoside that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle.[1] The heavy nitrogen isotopes (15N) allow for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using mass spectrometry.[1] This non-radioactive method provides a direct and accurate measure of cell proliferation.[1][2][3]
Q2: How do cells take up this compound?
This compound is transported into cells via nucleoside transporters, primarily equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) as part of the thymidine salvage pathway. It is then further converted to thymidine triphosphate and incorporated into the newly synthesized DNA during cell division.
Q3: What are the key factors that influence the efficiency of this compound incorporation?
Several factors can impact the efficiency of this compound uptake:
-
Cell Type and Proliferation Rate: Highly proliferative cells will naturally exhibit higher uptake rates. The expression of nucleoside transporters can also vary between cell types.
-
Concentration of Labeled Thymidine: The concentration of this compound in the culture medium must be optimized for each cell type.
-
Incubation Time: The duration of exposure to the labeled thymidine is critical for sufficient incorporation and should ideally cover at least one full cell cycle.
-
Cell Culture Conditions: Factors such as serum concentration, nutrient availability, and cell density can all affect cell cycle progression and, consequently, thymidine uptake.
-
Isotopic Dilution: The presence of unlabeled thymidine in the culture medium can compete with this compound, leading to lower incorporation of the labeled nucleoside.
Q4: Are there alternative methods to measure cell proliferation?
Yes, several alternative methods are available, each with its own advantages and disadvantages. These include:
-
Bromodeoxyuridine (BrdU) Assay: A non-radioactive method that involves the incorporation of a synthetic nucleoside, BrdU, into DNA, which is then detected by specific antibodies.
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells as an indicator of viability and proliferation.
-
ATP Luminescence Assay: This method quantifies the amount of ATP present, which correlates with the number of viable cells.
-
Dye Dilution Assays (e.g., CFSE): These assays use fluorescent dyes that are progressively diluted with each cell division, allowing for the tracking of cell generations by flow cytometry.
-
Live-Cell Imaging: Techniques like time-lapse microscopy allow for the direct observation and quantification of cell division in real-time.
-
Gene Expression Analysis: Measuring the expression of genes involved in cell cycle regulation, such as Ki-67 and PCNA, can provide insights into proliferative activity.
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems associated with low this compound incorporation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal or No Incorporation | 1. Low Cell Proliferation Rate: The cell type may have a naturally slow division rate or may not be actively proliferating under the experimental conditions. | 1. Confirm Proliferation: Use a positive control known to proliferate well. Stimulate cells with growth factors if appropriate for the cell type. 2. Optimize Cell Density: Ensure cells are seeded at an optimal density for logarithmic growth. 3. Check Cell Health: Verify cell viability and morphology. |
| 2. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake or too high, leading to cytotoxicity. | 1. Perform a Titration: Determine the optimal concentration of this compound for your specific cell type by testing a range of concentrations (e.g., 1-10 µM). | |
| 3. Insufficient Incubation Time: The labeling period may be too short to allow for significant incorporation, especially in slowly dividing cells. | 1. Increase Incubation Time: Extend the labeling period to cover at least one full cell cycle (e.g., 24-72 hours). | |
| 4. Isotopic Dilution: Unlabeled thymidine in the culture medium is competing with the labeled thymidine. | 1. Use Thymidine-Free Medium: If possible, use a custom medium that does not contain thymidine. | |
| 5. Inefficient Nucleoside Transport: The cell type may have low expression of the necessary nucleoside transporters. | 1. Characterize Cell Line: If possible, assess the expression of key nucleoside transporters (e.g., ENT1, CNT1). | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Variations in the number of cells per well or dish. | 1. Ensure Homogeneous Cell Suspension: Mix the cell suspension thoroughly before and during seeding. 2. Use a Repeater Pipette: For microplates, use a repeater pipette for more consistent dispensing. |
| 2. Heterogeneous Cell Population: The culture may contain a mix of proliferating and non-proliferating cells. | 1. Synchronize Cells: Consider cell synchronization techniques if appropriate for the experimental design. 2. Purify Cell Population: If necessary, use cell sorting methods (e.g., FACS, MACS) to isolate the target cell population. | |
| 3. Edge Effects in Microplates: Wells on the outer edges of the plate are prone to evaporation, leading to changes in media concentration. | 1. Avoid Outer Wells: Do not use the outermost wells for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. | |
| Apparent Cytotoxicity After Labeling | 1. High Concentration of Labeled Thymidine: Excessive thymidine can be toxic to some cells. | 1. Reduce Concentration: Test lower concentrations of this compound. |
| 2. Contamination of Labeling Reagent: The stock solution of this compound may be contaminated. | 1. Ensure Sterility: Use sterile techniques when preparing and handling the labeling solution. Filter-sterilize if necessary. |
Experimental Protocols
Key Experiment: this compound Incorporation Assay
This protocol provides a general framework for a this compound incorporation assay. Optimization of cell number, thymidine concentration, and incubation time is crucial for each specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium (consider thymidine-free medium for optimal results)
-
This compound stock solution (e.g., 1 mM in sterile PBS or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Cell lysis buffer
-
DNA extraction kit
-
Mass spectrometer
Procedure:
-
Cell Seeding:
-
Culture cells to be in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined optimal density.
-
Allow cells to adhere and resume proliferation (typically overnight).
-
-
Labeling:
-
Prepare the labeling medium by diluting the this compound stock solution to the desired final concentration in fresh, pre-warmed culture medium.
-
Remove the old medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the optimized duration (e.g., 24-72 hours) under standard culture conditions (37°C, 5% CO2).
-
-
Cell Harvest and DNA Extraction:
-
After the incubation period, remove the labeling medium and wash the cells twice with ice-cold PBS to remove any unincorporated this compound.
-
Lyse the cells directly in the culture vessel or after harvesting.
-
Extract the genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Sample Preparation for Mass Spectrometry:
-
Quantify the extracted DNA.
-
Hydrolyze the DNA to individual nucleosides or nucleobases.
-
Prepare the samples for analysis by mass spectrometry according to the instrument's requirements.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples to determine the ratio of 15N-labeled thymidine to unlabeled thymidine.
-
The percentage of newly synthesized DNA can be calculated from this ratio.
-
Visualizations
Caption: Experimental workflow for a this compound incorporation assay.
Caption: A logical troubleshooting flowchart for low this compound incorporation.
Caption: The thymidine salvage pathway for this compound incorporation into DNA.
References
Technical Support Center: Troubleshooting High Variability in Thymidine-15N2 Labeling
This technical support guide is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of high variability among replicates in Thymidine-15N2 labeling experiments. Consistent and reproducible data are critical for accurately assessing DNA synthesis and cell proliferation. This guide provides a structured approach to troubleshooting, from identifying potential causes to implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high variability in this compound labeling replicates?
High variability between replicates can stem from several factors throughout the experimental workflow. The most common causes include:
-
Inconsistent Cell Culture Conditions: Minor differences in cell density, serum concentration, or nutrient availability across wells or flasks can significantly impact cell proliferation rates and, consequently, this compound incorporation.[1]
-
Variable Cell Proliferation Rates: The rate of DNA synthesis can differ between replicates due to variations in cell cycle synchronization or the presence of heterogeneous cell populations with different growth kinetics.[1]
-
Pipetting Inaccuracies: Small errors in the addition of the this compound labeling solution or other reagents can lead to substantial differences in the final concentration and subsequent labeling efficiency.
-
Edge Effects in Multi-Well Plates: Wells on the periphery of a microplate are prone to increased evaporation and temperature fluctuations, which can alter cell growth and labeling compared to interior wells.[1]
-
Inconsistent Incubation Times: Precise timing of the labeling period is crucial. Variations in the start or end times of incubation for different replicates can introduce variability.[1]
-
Suboptimal Labeled Thymidine (B127349) Concentration: The concentration of this compound may not be optimal for the specific cell type or experimental conditions, leading to inconsistent uptake.[1]
-
Issues During Sample Processing and Analysis: Inconsistencies in DNA extraction, hydrolysis, or mass spectrometry analysis can introduce variability in the final readout.[2][3]
Q2: How can I minimize variability originating from cell culture practices?
To ensure consistency in your cell cultures, consider the following best practices:
-
Standardize Seeding Density: Ensure that all replicate wells or flasks are seeded with the same number of viable cells. Use a cell counter for accuracy.
-
Homogenize Cell Suspension: Before seeding, ensure your cell suspension is homogenous to avoid clumps and ensure an even distribution of cells.[1]
-
Use a Master Mix: Prepare a master mix of the labeling medium containing this compound to add to all replicate wells, minimizing pipetting errors between wells.
-
Mitigate Edge Effects: To counteract edge effects in multi-well plates, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[1]
-
Regularly Calibrate Pipettes: Ensure all pipettes used in the experiment are properly calibrated to guarantee accurate and consistent dispensing of reagents.[2]
Q3: What is the recommended concentration and incubation time for this compound labeling?
The optimal concentration and incubation time for this compound are cell-type dependent and should be determined empirically.
-
Concentration: A typical starting concentration range is 1-10 µM.[1] It is advisable to perform a dose-response experiment to identify the optimal concentration that provides robust labeling without inducing cytotoxicity.
-
Incubation Time: The labeling period should ideally cover at least one full cell cycle to ensure adequate incorporation.[1] This can range from 24 to 72 hours, depending on the doubling time of your cells.[1]
Q4: Can the type of culture medium affect this compound labeling?
Yes, the composition of the culture medium can influence labeling efficiency. To avoid isotopic dilution, it is recommended to use thymidine-free medium for the labeling experiment.[1] This ensures that the primary source of thymidine for DNA synthesis is the labeled compound provided.
Q5: How do I troubleshoot variability that may be introduced during mass spectrometry analysis?
Variability during mass spectrometry can arise from several sources. Here are some troubleshooting steps:
-
Consistent Sample Preparation: Ensure uniform DNA extraction and hydrolysis across all samples.[2]
-
Injector Precision: Perform an injection precision test by repeatedly injecting the same standard solution to check for autosampler variability.[2]
-
Assess Carryover: Inject a blank sample immediately after a high-concentration sample to check for carryover. Optimize the injector wash procedure if necessary.[2]
-
Use of Internal Standards: While this compound acts as a label, including a stable isotope-labeled internal standard during sample preparation can help normalize for variability in extraction and injection.[2]
Troubleshooting Guides
Guide 1: Addressing Inconsistent Cell Growth and Proliferation
This guide provides a systematic approach to troubleshooting variability caused by inconsistent cell behavior.
| Potential Cause | Recommended Action |
| Heterogeneous Cell Population | If your primary cell culture is not uniform, consider using cell sorting techniques like FACS or MACS to isolate the target cell population.[1] |
| Inconsistent Seeding Density | Always use a cell counter to ensure accurate and consistent cell numbers are seeded in each replicate. |
| Variable Cell Cycle Synchronization | If your experiment requires synchronized cells, optimize and validate your synchronization protocol (e.g., double thymidine block) to ensure consistent cell cycle arrest and release across replicates.[4] |
| Edge Effects | As mentioned in the FAQ, avoid using the outer wells of multi-well plates for experimental samples and fill them with PBS or media to create a humidity barrier.[1] |
Guide 2: Optimizing Labeling and Sample Processing
This guide focuses on troubleshooting issues related to the labeling process and subsequent sample handling.
| Potential Cause | Recommended Action |
| Suboptimal this compound Concentration | Perform a titration experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Ensure the labeling period is long enough to encompass at least one full cell cycle. For slowly proliferating cells, this may require extending the incubation time.[1] |
| Pipetting Errors | Prepare a master mix of the labeling medium. Use calibrated pipettes and reverse pipetting techniques for viscous solutions.[2] |
| Inconsistent DNA Extraction | Use a standardized and validated DNA extraction protocol for all samples. Ensure complete lysis and efficient DNA recovery. |
| Variable Mass Spectrometry Signal | Check for instrument calibration and performance. Analyze a standard sample to ensure the mass spectrometer is functioning correctly.[2] |
Experimental Protocols
Key Experiment: Optimizing this compound Concentration
Objective: To determine the optimal concentration of this compound that results in robust and reproducible labeling without causing cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells in a 24-well plate at a consistent density across all wells.
-
Prepare Labeling Media: Prepare a series of labeling media with varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 20 µM) in thymidine-free culture medium. Include a no-label control.
-
Labeling: After allowing the cells to adhere and resume proliferation (typically 24 hours), replace the medium with the prepared labeling media.
-
Incubation: Incubate the cells for a period equivalent to at least one cell cycle (e.g., 24-48 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability in parallel wells using a standard method (e.g., Trypan Blue exclusion, MTT assay) to check for cytotoxicity at higher concentrations.
-
Sample Harvesting and DNA Extraction: Harvest the cells from the remaining wells and extract genomic DNA using a standardized kit or protocol.
-
DNA Hydrolysis and Mass Spectrometry: Hydrolyze the DNA to individual nucleosides and analyze the samples by LC-MS/MS to determine the percentage of 15N2-labeled thymidine incorporation.
-
Data Analysis: Plot the percentage of incorporation against the this compound concentration. The optimal concentration will be the lowest concentration that gives a maximal and consistent labeling signal without a significant decrease in cell viability.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting flowchart for high variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying Inter-Laboratory Variability in Stable Isotope Analysis of Ancient Skeletal Remains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Thymidine-¹⁵N₂ in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the cytotoxicity of Thymidine-¹⁵N₂ in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Is Thymidine-¹⁵N₂ inherently toxic to cells?
A1: The stable isotope label ¹⁵N₂ itself is not considered toxic to cells.[1][2] Cytotoxicity observed during labeling experiments with Thymidine-¹⁵N₂ is almost always a result of the concentration of the thymidine (B127349) molecule, not the nitrogen isotopes. High concentrations of thymidine can disrupt the intracellular deoxynucleoside triphosphate (dNTP) pools, leading to cell cycle arrest and toxicity.[3][4]
Q2: What is the primary mechanism of thymidine-induced cytotoxicity?
A2: High levels of exogenous thymidine are taken up by cells through the nucleoside salvage pathway and phosphorylated to deoxythymidine triphosphate (dTTP).[5] Elevated dTTP levels allosterically inhibit the enzyme ribonucleotide reductase, which is crucial for the synthesis of other deoxynucleotides. This leads to a depletion of deoxycytidine triphosphate (dCTP), causing an imbalance in the dNTP pool, which in turn stalls DNA replication and induces cell cycle arrest, primarily at the G1/S boundary.
Q3: What are the typical concentrations of Thymidine-¹⁵N₂ used for stable isotope labeling?
A3: For stable isotope labeling applications, such as those for NMR or mass spectrometry-based studies, the recommended concentration of Thymidine-¹⁵N₂ is typically in the low micromolar range. A starting concentration of 1-10 µM is often suggested, with the optimal concentration to be determined empirically for each specific cell line and experimental goal. In some published protocols, concentrations up to 20 µM have been used for ex vivo labeling.
Q4: How does the recommended concentration for labeling differ from that used for cell synchronization?
A4: The concentrations of thymidine used for cell synchronization (e.g., in a double thymidine block) are significantly higher, often in the millimolar range (e.g., 2 mM). These high concentrations are intentionally cytotoxic to arrest the cell cycle. For stable isotope labeling, the goal is to incorporate the labeled nucleoside with minimal perturbation to normal cell physiology; hence, much lower concentrations are used.
Q5: How can I determine the optimal, non-toxic concentration of Thymidine-¹⁵N₂ for my specific cell line?
A5: It is crucial to perform a dose-response experiment to determine the optimal concentration for your cell line. This involves treating cells with a range of Thymidine-¹⁵N₂ concentrations (e.g., 0.5 µM to 50 µM) and assessing cell viability and proliferation after a relevant incubation period. The ideal concentration will provide sufficient isotopic enrichment for your analytical method without significantly impacting cell health.
Troubleshooting Guides
Issue 1: Apparent Cytotoxicity After Labeling (Reduced Cell Viability/Proliferation)
| Potential Cause | Recommended Solution |
| High Concentration of Labeled Thymidine | Reduce the concentration of Thymidine-¹⁵N₂. Test a range of lower concentrations (e.g., 1-10 µM) to find the optimal balance between labeling efficiency and cell viability. |
| Prolonged Exposure Time | Decrease the duration of the labeling period. The incubation time should be sufficient for incorporation but not so long as to cause cumulative toxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to thymidine. Consider using a cell line known to be less sensitive or perform a thorough dose-response curve to identify a safe concentration for your specific line. |
| Nutrient Depletion in Media | Replenish the culture medium, especially for long-term labeling experiments, to ensure that essential nutrients are not depleted. |
| Contamination of Labeling Reagent | Ensure the sterility of your Thymidine-¹⁵N₂ stock solution and use sterile techniques when adding it to the culture medium. |
Issue 2: Low Incorporation of Thymidine-¹⁵N₂
| Potential Cause | Recommended Solution |
| Low Concentration of Labeled Thymidine | Gradually increase the concentration of Thymidine-¹⁵N₂, while monitoring for any cytotoxic effects. |
| Short Incubation Time | Extend the labeling period to cover at least one full cell cycle of your specific cell line. |
| Competition with Unlabeled Thymidine in Serum | Use a lower percentage of serum in your culture medium during the labeling period, or consider using dialyzed fetal bovine serum to reduce the concentration of unlabeled nucleosides. |
| Low Proliferation Rate of Cells | Ensure that your cells are in a logarithmic growth phase during labeling. Stimulate proliferation if necessary and experimentally feasible. |
| Inefficient Nucleoside Transport | If possible, assess the expression of nucleoside transporters (e.g., ENT1, CNT1) in your cell line. |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Use a reliable cell counting method (e.g., automated cell counter or hemocytometer with trypan blue staining) and ensure uniform cell seeding in all wells. |
| Inaccurate Drug Concentration | Prepare fresh dilutions of Thymidine-¹⁵N₂ for each experiment from a well-characterized stock solution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Microbial Contamination | Regularly check for and address any microbial contamination in your cell cultures. |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of unlabeled thymidine at high concentrations as reported in the literature. This data serves as a guide to the concentration ranges that are likely to induce cytotoxicity.
| Cell Line | Thymidine Concentration | Effect on Cell Viability |
| Human Melanoma & Adrenal Carcinoma | 1 mM | >90% reduction in cell viability |
| Human T-leukemic lymphocytes | ~10 µM | 50% inhibitory dose (ID₅₀) |
| HeLa Cells | >1 mM | Toxic |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of Thymidine-¹⁵N₂ using an MTT Assay
This protocol outlines the steps to assess the effect of various concentrations of Thymidine-¹⁵N₂ on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Thymidine-¹⁵N₂
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of Thymidine-¹⁵N₂ in complete culture medium. A suggested range is 0, 1, 5, 10, 20, 50, and 100 µM.
-
Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of Thymidine-¹⁵N₂. Include a vehicle control (medium with no Thymidine-¹⁵N₂).
-
Incubation: Incubate the plate for a period relevant to your planned labeling experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Stable Isotope Labeling with Thymidine-¹⁵N₂ for Mass Spectrometry Analysis
This protocol provides a general workflow for labeling cells with a non-toxic concentration of Thymidine-¹⁵N₂.
Materials:
-
Cell line of interest
-
Complete cell culture medium (consider using thymidine-free medium for optimal labeling)
-
Thymidine-¹⁵N₂ (determine optimal concentration from Protocol 1, e.g., 5 µM)
-
Ice-cold PBS
-
Cell lysis buffer
-
DNA extraction kit
Procedure:
-
Cell Culture: Culture cells to a logarithmic growth phase.
-
Labeling: Replace the culture medium with fresh medium containing the predetermined optimal, non-toxic concentration of Thymidine-¹⁵N₂.
-
Incubation: Incubate the cells for a period sufficient to allow for incorporation into newly synthesized DNA (e.g., one to two cell cycles).
-
Cell Harvesting: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
DNA Extraction: Extract genomic DNA from the cell lysate using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Downstream Analysis: The extracted ¹⁵N₂-labeled DNA is now ready for analysis by mass spectrometry.
Visualizations
References
- 1. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Nucleoside salvage pathway kinases regulate hematopoiesis by linking nucleotide metabolism with replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Thymidine-¹⁵N₂ Uptake Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving Thymidine-¹⁵N₂ uptake.
Frequently Asked Questions (FAQs)
Q1: What is Thymidine-¹⁵N₂ and how is it used?
Thymidine-¹⁵N₂ is a stable isotope-labeled version of thymidine (B127349), a nucleoside that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The heavy nitrogen isotopes (¹⁵N) allow for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using mass spectrometry. This non-radioactive method provides a direct and accurate measure of cell proliferation.[1][2][3]
Q2: How is Thymidine-¹⁵N₂ taken up by cells?
Thymidine-¹⁵N₂ is transported into cells via nucleoside transporters. Once inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) as part of the thymidine salvage pathway. It is subsequently converted to thymidine triphosphate and incorporated into newly synthesized DNA during S-phase.[1][4][5]
Q3: What are the primary factors influencing the efficiency of Thymidine-¹⁵N₂ uptake?
Several key factors can impact the efficiency of Thymidine-¹⁵N₂ uptake:
-
Cell Type and Proliferation Rate: Highly proliferative cells, such as cancer cells or activated immune cells, will naturally exhibit higher uptake rates.[1]
-
Nucleoside Transporter Expression: The abundance and activity of equilibrative (ENTs) and concentrative (CNTs) nucleoside transporters vary between cell types and can significantly affect uptake.[1][4][5][6]
-
Cell Cycle Synchronization: Uptake and incorporation are highest during the S-phase of the cell cycle.[7] Synchronizing cells can maximize labeling efficiency.
-
Concentration of Labeled Thymidine: The concentration of Thymidine-¹⁵N₂ in the culture medium must be optimized for each cell type to ensure sufficient labeling without causing cytotoxicity.[1]
-
Incubation Time: The duration of exposure to the labeled thymidine is critical. The incubation period should be long enough to cover at least one full cell cycle for the specific cells being studied.[1]
-
Cell Culture Conditions: Factors such as serum concentration, nutrient availability, and cell density can all influence cell cycle progression and, consequently, thymidine uptake.[1]
-
Presence of Unlabeled Thymidine: The presence of unlabeled thymidine in the culture medium will compete with Thymidine-¹⁵N₂ for uptake, leading to isotopic dilution and reduced signal.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Thymidine-¹⁵N₂ Incorporation | 1. Low cell proliferation rate. 2. Suboptimal concentration of labeled thymidine. 3. Insufficient incubation time. 4. Low expression of nucleoside transporters. 5. Isotopic dilution from unlabeled thymidine in the media. | 1. Confirm cell viability and proliferation using an alternative method (e.g., cell counting). Ensure cells are in a logarithmic growth phase. 2. Perform a dose-response experiment to determine the optimal concentration for your specific cells (e.g., 1-10 µM).[1] 3. Increase the incubation time to span at least one full cell cycle (e.g., 24-72 hours).[1] 4. Assess the expression of key nucleoside transporters (e.g., ENT1, CNT1) in your cells if possible. 5. Use thymidine-free culture medium for the labeling experiment to avoid isotopic dilution.[1] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Heterogeneous cell population. 3. "Edge effects" in multi-well plates due to evaporation. | 1. Ensure accurate and consistent cell counting and seeding in all wells. 2. If working with a mixed population, consider using cell sorting techniques (e.g., FACS, MACS) to isolate the target cell population.[1] 3. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier.[1] |
| Apparent Cytotoxicity After Labeling | 1. High concentration of labeled thymidine. 2. Contamination of the labeling reagent. | 1. Reduce the concentration of Thymidine-¹⁵N₂ by performing a toxicity assay to determine the maximum non-toxic concentration.[1] 2. Ensure sterile techniques are used when preparing and adding the labeling solution. Filter-sterilize the final labeling medium.[1] |
Quantitative Data Summary
The optimal conditions for Thymidine-¹⁵N₂ uptake are cell-type dependent and should be determined empirically. The following table provides a starting point for optimization experiments.
| Parameter | Recommended Range | Notes |
| Thymidine-¹⁵N₂ Concentration | 1 - 10 µM | Higher concentrations may be toxic to some cell lines.[1] A concentration titration is recommended. |
| Incubation Time | 24 - 72 hours | Should be sufficient to cover at least one full cell cycle.[1] For slowly dividing cells, longer incubation times may be necessary. |
| Cell Seeding Density | 50 - 80% confluency | Over-confluent or sparse cultures may exhibit altered proliferation rates. |
| Cell Synchronization (Optional) | Double Thymidine Block | A 2 mM final concentration of thymidine is often used for synchronization.[8][9] |
Experimental Protocols
Protocol 1: General Thymidine-¹⁵N₂ Labeling of Cultured Cells
-
Cell Seeding: Seed cells in a multi-well plate or flask at a density that will ensure they are in the logarithmic growth phase during the labeling period. Allow cells to adhere and resume proliferation overnight.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of Thymidine-¹⁵N₂ (e.g., 5 µM). It is highly recommended to use thymidine-free medium to prevent isotopic dilution.
-
Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for a period sufficient to cover at least one cell cycle (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated Thymidine-¹⁵N₂.
-
DNA Extraction: Harvest the cells and extract genomic DNA using a commercially available kit or standard protocols.
-
Sample Analysis: Prepare the extracted DNA for analysis by mass spectrometry to determine the level of ¹⁵N enrichment.
Protocol 2: Cell Synchronization using Double Thymidine Block
This protocol is for synchronizing cells at the G1/S boundary, which can enhance the efficiency of Thymidine-¹⁵N₂ incorporation.
-
Initial Seeding: Seed cells such that they are approximately 40-50% confluent at the time of the first block.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM.[9] Incubate for 18 hours.[9]
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Incubate for 9 hours.[9]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for another 18 hours.[9] At this point, the cells should be arrested at the G1/S boundary.
-
Release and Labeling: Release the cells from the block by washing with PBS and adding the Thymidine-¹⁵N₂ labeling medium. The cells will then synchronously enter S-phase, leading to efficient incorporation of the labeled nucleoside.
-
Harvest and Analysis: Harvest the cells at various time points after release to analyze different stages of the cell cycle and proceed with DNA extraction and mass spectrometry as described in Protocol 1.
Visualizations
Caption: Thymidine-¹⁵N₂ uptake and incorporation pathway.
Caption: General workflow for Thymidine-¹⁵N₂ labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of nucleoside/nucleotide transport and metabolism in the uptake and retention of 3'-fluoro-3'-deoxythymidine in human B-lymphoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Nucleoside/Nucleotide Transport and Metabolism in the Uptake and Retention of 3’-Fluoro-3’-Deoxythymidine (FLT) in Human B-Lymphoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
Improving signal-to-noise ratio in Thymidine-15N2 detection.
Welcome to the technical support center for Thymidine-¹⁵N₂ detection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Thymidine-¹⁵N₂?
Thymidine-¹⁵N₂ is a stable isotope-labeled nucleoside used to trace and quantify DNA replication and cell proliferation. Its primary applications include:
-
Cell turnover studies: Measuring the rate of cell division in various tissues for research in developmental biology, regenerative medicine, and oncology.[1][2]
-
DNA synthesis analysis: Tracking the incorporation of thymidine (B127349) into newly synthesized DNA.[3]
-
Metabolic labeling: Used in techniques like Multi-Isotope Imaging Mass Spectrometry (MIMS) to visualize and quantify labeled cells with high spatial resolution.[2][4]
Q2: Which analytical techniques are most suitable for Thymidine-¹⁵N₂ detection?
The most common and effective techniques for the detection and quantification of Thymidine-¹⁵N₂ are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Valued for its high sensitivity and quantitative accuracy, LC-MS/MS is widely used for analyzing processed samples.
-
Multi-Isotope Imaging Mass Spectrometry (MIMS): This technique allows for the direct imaging and quantification of ¹⁵N incorporation at the single-cell level with subcellular resolution, making it ideal for tissue analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than mass spectrometry, NMR can provide detailed structural information without destroying the sample.
Q3: What are the key factors influencing the efficiency of Thymidine-¹⁵N₂ incorporation in cell culture?
Several factors can impact the uptake and incorporation of Thymidine-¹⁵N₂ into cellular DNA:
-
Cell Proliferation Rate: Highly proliferative cells will naturally exhibit higher uptake. Quiescent or senescent cells may show little to no incorporation.
-
Concentration of Labeled Thymidine: The optimal concentration is crucial; too low may result in an insufficient signal, while too high can be cytotoxic.
-
Incubation Time: The labeling period should be long enough to allow for detectable incorporation, ideally spanning at least one full cell cycle.
-
Culture Medium Composition: The presence of unlabeled thymidine in the medium can dilute the isotopic label, reducing the signal. Using thymidine-free media is recommended.
-
Expression of Nucleoside Transporters: The efficiency of thymidine uptake can depend on the expression levels of transporters like ENT1 and CNT1 in the specific cell type.
Troubleshooting Guides
Issue 1: Low or No Detectable Thymidine-¹⁵N₂ Signal
A weak or absent signal for Thymidine-¹⁵N₂ is a common issue that can arise from problems in sample preparation, instrument settings, or the labeling process itself.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Inefficient Cell Labeling | Verify the proliferation status of your cells. Optimize the concentration of Thymidine-¹⁵N₂ and the incubation time. For slowly dividing cells, a longer labeling period may be necessary. Ensure the use of thymidine-free medium to prevent isotopic dilution. |
| Poor DNA Hydrolysis | Ensure complete enzymatic digestion of DNA to individual deoxyribonucleosides. Verify the activity of Nuclease P1 and Alkaline Phosphatase and optimize incubation times and temperatures. |
| Suboptimal Mass Spectrometry Parameters | Optimize MS settings, including ionization source parameters, collision energy, and q value for MS³ analysis. Use Multiple Reaction Monitoring (MRM) for specific detection and quantification. |
| Sample Loss During Preparation | Handle samples carefully to minimize loss during DNA extraction, hydrolysis, and cleanup steps. Ensure efficient recovery from solid-phase extraction cartridges if used. |
Issue 2: High Background Noise
High background noise can obscure the signal from Thymidine-¹⁵N₂, leading to a poor signal-to-noise ratio and inaccurate quantification.
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents (e.g., LC-MS grade). Check for contamination in mobile phases, buffers, and extraction solvents. Contamination of commercial ¹⁵N₂ gas stocks with ¹⁵N-labeled nitrate (B79036) and ammonium (B1175870) has been reported and should be considered. |
| Instrument Contamination | "Steam clean" the LC/MSD system overnight by running a high-flow, high-temperature gradient to remove contaminants from the system. Regularly clean the ion source and other instrument components. |
| Matrix Effects | Matrix components co-eluting with Thymidine-¹⁵N₂ can cause ion suppression or enhancement, affecting the signal-to-noise ratio. Improve chromatographic separation to resolve the analyte from interfering matrix components. Consider sample dilution or more extensive sample cleanup procedures. |
| Improper Mass Axis Calibration | Ensure the mass spectrometer is properly tuned and calibrated. Temperature fluctuations can cause mass assignment to shift, so allow the instrument to equilibrate. |
Experimental Protocols
Protocol 1: In Vitro Cell Labeling with Thymidine-¹⁵N₂
This protocol outlines the general steps for labeling cultured cells.
-
Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase during labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the optimized concentration of Thymidine-¹⁵N₂ (typically in the micromolar range). Use of thymidine-free medium is recommended.
-
Labeling: Remove the existing medium and replace it with the labeling medium.
-
Incubation: Incubate the cells for the desired period, which will depend on the cell cycle length.
-
Cell Harvesting: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated labeled thymidine. Harvest the cells using standard methods (e.g., trypsinization).
Protocol 2: DNA Extraction and Enzymatic Hydrolysis
This protocol describes the preparation of DNA for mass spectrometry analysis.
-
DNA Extraction: Extract genomic DNA from the harvested cells using a commercial kit or a standard protocol like phenol-chloroform extraction.
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or fluorometer.
-
Enzymatic Hydrolysis: a. Resuspend 10-20 µg of DNA in an appropriate buffer (e.g., ammonium acetate). b. Add Nuclease P1 and incubate to digest the DNA into 5'-mononucleotides. c. Adjust the pH and add Alkaline Phosphatase to dephosphorylate the mononucleotides into deoxyribonucleosides. d. Terminate the reaction by heating.
-
Sample Preparation for LC-MS/MS: Centrifuge the sample to pellet any undigested material. The supernatant containing the deoxyribonucleosides is ready for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Thymidine-15N2 Sample Preparation
Welcome to the technical support center for Thymidine-15N2 sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
A1: this compound is a stable isotope-labeled version of thymidine (B127349), a nucleoside that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The two nitrogen atoms in the thymine (B56734) base are replaced with the heavy isotope 15N. This labeling allows for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using techniques like mass spectrometry and NMR spectroscopy. It is a non-radioactive and non-toxic method to accurately measure cell proliferation.
Q2: How is this compound incorporated into cellular DNA?
A2: this compound is taken up by cells through the thymidine salvage pathway. It is transported across the cell membrane by nucleoside transporters. Inside the cell, it is phosphorylated by thymidine kinase 1 (TK1) to form this compound monophosphate. Subsequent phosphorylations convert it to this compound triphosphate, which is then incorporated into newly synthesized DNA by DNA polymerase.
Q3: What are the primary factors that influence the efficiency of this compound labeling?
A3: The efficiency of labeling is influenced by several factors:
-
Cell Proliferation Rate: Highly proliferative cells will incorporate more this compound.
-
Concentration of Labeled Thymidine: The concentration in the culture medium needs to be optimized for each cell type.
-
Incubation Time: The duration of exposure to the labeled thymidine is critical for sufficient incorporation and should ideally cover at least one full cell cycle.
-
Expression of Nucleoside Transporters: The levels of transporters like ENT1 and CNT1 can affect uptake.
-
Cell Culture Conditions: Factors such as serum concentration, nutrient availability, and cell density can impact cell cycle progression and, consequently, thymidine uptake.
Q4: What are the storage and stability recommendations for this compound?
A4: this compound should be stored at room temperature, protected from light and moisture. It is a stable compound under these conditions.
Troubleshooting Guides
Issue 1: Low or No Detectable 15N Incorporation
| Possible Cause | Recommended Solution |
| Low Cell Proliferation Rate | 1. Confirm that the cells are in a logarithmic growth phase. 2. Ensure optimal cell culture conditions (e.g., appropriate media, serum concentration, and CO2 levels). 3. Stimulate proliferation with appropriate growth factors if necessary. |
| Suboptimal Concentration of this compound | 1. Perform a dose-response experiment to determine the optimal concentration for your specific cell type (typically in the range of 1-20 µM).[1] 2. Ensure the final concentration in the culture medium is accurate. |
| Insufficient Incubation Time | 1. Increase the incubation time to ensure it covers at least one full cell cycle of your cells. For slowly dividing cells, this could be 24-72 hours or longer.[2] |
| Isotopic Dilution | 1. Use thymidine-free culture medium for the labeling experiment to prevent competition from unlabeled thymidine.[2] |
| Poor Uptake by Cells | 1. If possible, assess the expression of key nucleoside transporters (e.g., ENT1, CNT1) in your cells. 2. Consider using cell lines known to have efficient thymidine uptake. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | 1. Ensure precise and consistent cell counting and seeding in all wells or flasks. 2. Allow cells to adhere and distribute evenly before starting the labeling experiment. |
| Heterogeneous Cell Population | 1. If working with primary cells or a mixed population, consider using cell sorting techniques (e.g., FACS, MACS) to isolate the target cell population. |
| Edge Effects in Multi-Well Plates | 1. Avoid using the outermost wells of the plate as they are more prone to evaporation and temperature fluctuations. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Inconsistent Sample Processing | 1. Standardize all steps of the sample preparation protocol, including washing, lysis, and DNA extraction. 2. Ensure complete and consistent enzymatic digestion if applicable. |
Issue 3: Apparent Cytotoxicity After Labeling
| Possible Cause | Recommended Solution |
| High Concentration of Labeled Thymidine | 1. Reduce the concentration of this compound. Perform a toxicity assay to determine the maximum non-toxic concentration for your cells. |
| Contamination of Labeling Reagent | 1. Ensure the stock solution of this compound is sterile. 2. Use sterile techniques when preparing and adding the labeling solution to the cell culture. |
| Extended Incubation in Nutrient-Depleted Medium | 1. Replenish the culture medium with fresh labeling medium if the incubation period is long. |
Quantitative Data Presentation
The following table provides an illustrative example of data from an experiment to optimize this compound concentration and incubation time. The values presented here are hypothetical and should be determined experimentally for your specific cell type and conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| This compound Conc. | 1 µM | 5 µM | 10 µM | 20 µM |
| Incubation Time | 24 hours | 24 hours | 24 hours | 24 hours |
| % Labeled Cells | 35% | 75% | 85% | 87% |
| 15N/14N Ratio | 0.0045 | 0.0068 | 0.0075 | 0.0076 |
| Cell Viability | >95% | >95% | >95% | 90% |
Experimental Protocols
Protocol 1: In Vitro Labeling of Adherent Cells with this compound for Mass Spectrometry Analysis
-
Cell Seeding: Seed cells in multi-well plates or flasks at a density that allows for logarithmic growth during the labeling period. Allow cells to adhere overnight.
-
Preparation of Labeling Medium: Prepare complete cell culture medium containing the optimized concentration of this compound. If possible, use thymidine-free medium.
-
Labeling: Remove the existing medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
DNA Extraction:
-
Extract genomic DNA from the cell pellet using a commercial DNA extraction kit or a standard phenol-chloroform method.
-
Ensure the final DNA preparation is free of RNA and protein contaminants.
-
-
DNA Hydrolysis:
-
Quantify the extracted DNA.
-
Enzymatically hydrolyze 10-20 µg of DNA to individual nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the hydrolyzed sample to pellet any undigested material.
-
The supernatant containing the deoxyribonucleosides is ready for analysis by LC-MS/MS.
-
Protocol 2: Sample Preparation for NMR Analysis of 15N-Labeled DNA
-
DNA Extraction and Purification: Follow steps 1-6 from Protocol 1 to obtain purified, high-quality genomic DNA. It is crucial to ensure high purity and remove any paramagnetic impurities.
-
DNA Quantification and Concentration:
-
Quantify the DNA using UV spectroscopy.
-
Lyophilize the DNA sample to a powder.
-
-
Resuspension in NMR Buffer:
-
Resuspend the lyophilized DNA in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) prepared in 90% H2O/10% D2O or 100% D2O, depending on the experiment.
-
The final DNA concentration should be optimized for the specific NMR experiment, typically in the range of 0.1-1.0 mM.
-
-
Sample Filtration:
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Transfer to NMR Tube:
-
Transfer the filtered sample to a clean, high-quality NMR tube.
-
Ensure the sample volume is appropriate for the NMR spectrometer (typically 500-600 µL).
-
-
Addition of Internal Standard:
-
Add an internal reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
Visualizations
Caption: The this compound Salvage Pathway for DNA Incorporation.
Caption: Experimental Workflow for this compound Labeling and Analysis.
References
Best practices for storing and handling Thymidine-15N2.
Welcome to the technical support center for Thymidine-15N2. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, and to offer solutions for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a stable isotope-labeled version of thymidine (B127349), a fundamental component of DNA. In this molecule, the two nitrogen atoms in the thymine (B56734) base are replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling makes it a powerful tool for tracing and quantifying newly synthesized DNA.[1][2] Its primary applications include metabolic labeling studies to monitor cell proliferation, DNA repair, and metabolic flux analysis using techniques like mass spectrometry and NMR spectroscopy.[1][3][4]
Q2: How should I store solid this compound?
Solid this compound is stable when stored correctly. For optimal shelf life, it should be kept in a tightly sealed container at 4°C, protected from light and moisture. Some suppliers may also recommend room temperature storage; always refer to the product-specific data sheet.
Q3: What is the best way to prepare and store this compound stock solutions?
For in vitro experiments, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent, with concentrations up to 50 mg/mL achievable with ultrasonic assistance. It is crucial to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility. For cell culture, stock solutions can also be prepared in sterile water or PBS. Once prepared, stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can degrade the product.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
Standard laboratory safety practices should be followed. This includes wearing safety glasses, gloves, and a lab coat. If there is a risk of generating dust from the solid compound, appropriate respiratory protection and exhaust ventilation should be used.
Storage and Handling Data
Proper storage is critical for maintaining the integrity and stability of this compound. The following table summarizes the recommended storage conditions for both the solid compound and its solutions.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Store in a sealed container, protected from light and moisture. |
| Solid | Room Temperature | See supplier data | Some suppliers indicate stability at room temperature. Always check the Certificate of Analysis. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Ensure it is sealed and protected from light and moisture. |
| Stock Solution | -80°C | Up to 6 months | Recommended for longer-term storage to ensure stability. |
Troubleshooting Guide
This guide addresses common issues that may arise during metabolic labeling experiments with this compound.
Issue 1: Low or No Incorporation of this compound into DNA
-
Possible Cause 1: Low Cell Proliferation Rate.
-
Solution: Ensure your cells are in a logarithmic growth phase during the labeling period. The efficiency of thymidine uptake is highly dependent on active cell division.
-
-
Possible Cause 2: Insufficient Incubation Time.
-
Solution: Increase the labeling period to cover at least one full cell cycle for your specific cell type (e.g., 24-72 hours).
-
-
Possible Cause 3: Isotopic Dilution.
-
Solution: Use thymidine-free cell culture media for the experiment to prevent competition from unlabeled thymidine.
-
-
Possible Cause 4: Sub-optimal Concentration.
-
Solution: Optimize the concentration of this compound. A typical starting concentration is 1-10 µM, but this should be determined empirically for your cell line.
-
Issue 2: High Variability Between Experimental Replicates
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure uniform cell seeding density across all wells or dishes. Variations in cell number will lead to inconsistent results.
-
-
Possible Cause 2: Heterogeneous Cell Population.
-
Solution: If your primary cell culture is not uniform, consider using cell sorting techniques (e.g., FACS) to isolate the target cell population for a more consistent response.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outermost wells of a plate or fill them with sterile media or PBS to act as a humidity barrier.
-
Issue 3: Apparent Cytotoxicity After Labeling
-
Possible Cause 1: High Concentration of Labeled Thymidine.
-
Solution: Excessive concentrations of thymidine can be toxic to some cell lines. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells.
-
-
Possible Cause 2: Contamination of Stock Solution.
-
Solution: Prepare and handle the this compound stock solution under sterile conditions. Filter-sterilize the labeling medium before adding it to the cells.
-
-
Possible Cause 3: Solvent Toxicity.
-
Solution: If using DMSO to prepare a stock solution, ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically <0.5%).
-
Experimental Protocols & Visualizations
General Metabolic Labeling Workflow
The following protocol outlines the key steps for a typical cell labeling experiment using this compound for analysis via LC-MS/MS.
1. Cell Seeding:
-
Plate cells at a density that ensures they are in the logarithmic growth phase throughout the experiment.
2. Preparation of Labeling Medium:
-
Prepare fresh cell culture medium containing the optimized final concentration of this compound (e.g., 10 µM). It is recommended to use thymidine-free medium to maximize incorporation.
3. Labeling:
-
Remove the existing medium from the cells and replace it with the prepared labeling medium.
4. Incubation:
-
Incubate the cells for a duration appropriate for the cell line's doubling time and the experimental goals (e.g., 24-72 hours).
5. Cell Harvesting:
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
Harvest the cells using a standard method such as trypsinization.
6. DNA Extraction and Hydrolysis:
-
Extract genomic DNA using a commercial kit or standard protocol.
-
Quantify the extracted DNA.
-
Enzymatically digest the DNA into individual deoxyribonucleosides using enzymes like Nuclease P1 followed by Alkaline Phosphatase.
7. LC-MS/MS Analysis:
-
Separate the deoxyribonucleosides using reverse-phase liquid chromatography.
-
Use a tandem mass spectrometer to detect and quantify the labeled (this compound) and unlabeled thymidine.
Caption: General workflow for a cell labeling experiment using this compound.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose issues with low this compound incorporation.
Caption: Troubleshooting decision tree for low this compound incorporation.
References
Technical Support Center: Optimizing Incubation Time for Thymidine-15N2 Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time for Thymidine-15N2 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what is its primary application?
This compound is a stable isotope-labeled version of thymidine (B127349), a nucleoside that is incorporated into the DNA of proliferating cells during the S-phase of the cell cycle. The two nitrogen atoms in the thymine (B56734) base are replaced with the heavy isotope 15N. This non-radioactive method allows for the differentiation and quantification of newly synthesized DNA from pre-existing DNA using mass spectrometry.[1] Its primary application is to directly and accurately measure cell proliferation and DNA synthesis rates.
Q2: How is this compound incorporated into cellular DNA?
This compound is taken up by cells through the thymidine salvage pathway. It is transported into the cell by nucleoside transporters and then phosphorylated by thymidine kinase 1 (TK1). Subsequently, it is converted into thymidine triphosphate (dTTP) and incorporated into the newly synthesized DNA strand by DNA polymerase during S-phase.
Q3: What are the key factors that influence the efficiency of this compound labeling?
Several factors can impact the efficiency of this compound incorporation:
-
Cell Proliferation Rate: Highly proliferative cells will naturally exhibit a higher rate of thymidine incorporation.
-
Concentration of Labeled Thymidine: The concentration of this compound in the culture medium must be optimized. Too low a concentration may result in insufficient labeling, while excessively high concentrations can be toxic to some cells.
-
Incubation Time: The duration of exposure to this compound is critical for achieving sufficient incorporation for detection.
-
Cell Culture Conditions: Factors such as cell density, nutrient availability, and serum concentration can affect cell cycle progression and, consequently, thymidine uptake.
-
Presence of Unlabeled Thymidine: Standard culture media often contain unlabeled thymidine, which will compete with the labeled thymidine for incorporation, thereby diluting the signal. Using thymidine-free media is recommended.
Q4: How long should I incubate my cells with this compound?
The optimal incubation time is dependent on the cell type's proliferation rate and the experimental goals. A general recommendation is to incubate for a period that covers at least one full cell cycle. For many mammalian cell lines, this typically ranges from 24 to 72 hours.[2] However, for rapidly dividing cells, shorter incubation times may be sufficient, while slowly dividing cells may require longer exposure. It is crucial to perform a time-course experiment to determine the optimal incubation time for your specific cells and experimental conditions.
Troubleshooting Guides
This section addresses common issues encountered during this compound labeling experiments, with a focus on optimizing incubation time.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Detectable 15N2 Incorporation | 1. Insufficient Incubation Time: The labeling period may be too short for the cells to incorporate a detectable amount of this compound, especially for slowly proliferating cells. 2. Low Cell Proliferation Rate: The cells may be quiescent, senescent, or contact-inhibited. 3. Suboptimal this compound Concentration: The concentration may be too low for efficient uptake. 4. Competition from Unlabeled Thymidine: The presence of unlabeled thymidine in the culture medium is diluting the labeled pool. | 1. Increase Incubation Time: Perform a time-course experiment, testing a range of incubation times (e.g., 12, 24, 48, 72 hours) to identify the optimal duration. Ensure the incubation period covers at least one cell cycle. 2. Stimulate Proliferation: Use appropriate growth factors or mitogens to induce cell cycle entry. Ensure cells are seeded at a density that promotes logarithmic growth. Consider cell cycle synchronization to enrich the S-phase population. 3. Optimize Concentration: Perform a dose-response experiment with varying concentrations of this compound (e.g., 1-20 µM). 4. Use Thymidine-Free Medium: Switch to a custom medium that does not contain thymidine to maximize the uptake of the labeled nucleoside. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Variations in the initial number of cells per well or dish. 2. Heterogeneous Cell Population: The cell culture may contain a mix of cells with different proliferation rates. 3. Edge Effects in Multi-well Plates: Evaporation and temperature gradients can affect cells in the outer wells. | 1. Ensure Accurate Cell Counting and Seeding: Use a reliable cell counting method and ensure even distribution of cells during plating. 2. Purify Cell Population: If applicable, use cell sorting techniques (e.g., FACS) to isolate the target cell population. 3. Minimize Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. |
| Apparent Cytotoxicity After Labeling | 1. High Concentration of this compound: Excessive thymidine can be toxic to some cell types. 2. Prolonged Incubation Time: Long exposure to even optimal concentrations of thymidine can sometimes induce cell cycle arrest or toxicity. 3. Contamination of Labeling Reagent: The stock solution of this compound may be contaminated. | 1. Reduce this compound Concentration: Test lower concentrations in your optimization experiments. 2. Optimize Incubation Time: A shorter incubation period with a higher concentration of the label might be less toxic than a prolonged incubation with a lower concentration. Test different combinations. 3. Ensure Sterility: Use sterile techniques when preparing and handling all reagents. |
Data Presentation
The following tables provide illustrative examples of how to present quantitative data for optimizing this compound incubation time. The values presented are hypothetical and should be determined experimentally for your specific cell type and conditions.
Table 1: Optimization of Incubation Time for this compound Labeling in a Rapidly Proliferating Cell Line (e.g., HeLa)
| Incubation Time (hours) | This compound Concentration (µM) | % of 15N2-Labeled DNA (Mean ± SD) | Cell Viability (%) |
| 6 | 10 | 15.2 ± 1.8 | >95% |
| 12 | 10 | 35.8 ± 3.2 | >95% |
| 24 | 10 | 72.5 ± 5.1 | >95% |
| 48 | 10 | 85.1 ± 6.3 | 90% |
| 72 | 10 | 88.9 ± 5.9 | 82% |
Table 2: Optimization of Incubation Time for this compound Labeling in a Slowly Proliferating Cell Line (e.g., Primary Fibroblasts)
| Incubation Time (hours) | This compound Concentration (µM) | % of 15N2-Labeled DNA (Mean ± SD) | Cell Viability (%) |
| 12 | 10 | 5.3 ± 0.9 | >95% |
| 24 | 10 | 12.7 ± 1.5 | >95% |
| 48 | 10 | 30.1 ± 2.8 | >95% |
| 72 | 10 | 55.6 ± 4.7 | >95% |
| 96 | 10 | 68.2 ± 5.5 | 92% |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines the steps to determine the optimal incubation time for this compound labeling for a specific cell line.
-
Cell Seeding: Plate cells at a density that will allow for logarithmic growth throughout the duration of the experiment.
-
Cell Culture: Culture cells in a thymidine-free medium for 24 hours prior to the experiment to deplete intracellular pools of unlabeled thymidine.
-
Labeling: Add this compound to the culture medium at a predetermined, optimized concentration (e.g., 10 µM).
-
Incubation: Incubate the cells for various time points (e.g., 6, 12, 24, 48, 72 hours).
-
Cell Harvest: At each time point, harvest the cells.
-
DNA Extraction: Extract genomic DNA from the harvested cells using a standard DNA extraction kit or protocol.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of the DNA samples using an appropriate mass spectrometry method (e.g., LC-MS/MS) to determine the percentage of 15N2 incorporation.
-
Data Analysis: Plot the percentage of 15N2-labeled DNA against the incubation time to determine the optimal labeling duration.
Mandatory Visualization
Caption: this compound Salvage Pathway for DNA Labeling.
Caption: Workflow for Optimizing Incubation Time.
References
Technical Support Center: Thymidine-15N2 Labeling Experiments
Welcome to the technical support center for Thymidine-15N2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid isotopic dilution and achieve accurate, reliable results in your studies.
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution in the context of this compound experiments, and why is it a problem?
A1: Isotopic dilution is the decrease in the isotopic enrichment of your labeled this compound within the cell's nucleotide precursor pool. This occurs when the isotopically labeled thymidine (B127349) you introduce is mixed with unlabeled thymidine produced by the cells themselves. This is problematic because it leads to an underestimation of the true rate of DNA synthesis and can introduce significant variability in your results. The primary source of this unlabeled thymidine is the de novo synthesis pathway.
Q2: What are the main cellular pathways involved in thymidine metabolism that I should be aware of?
A2: There are two critical pathways for the synthesis of thymidine monophosphate (TMP), a precursor for DNA synthesis:
-
The Salvage Pathway: This pathway utilizes pre-existing thymidine from the extracellular environment. Exogenous thymidine, including your labeled this compound, is transported into the cell and phosphorylated by Thymidine Kinase 1 (TK1) to form TMP.[1][2] Our goal in a labeling experiment is to maximize the use of this pathway for the incorporation of the labeled tracer.
-
The De Novo Synthesis Pathway: This pathway synthesizes TMP from deoxyuridine monophosphate (dUMP). This process is catalyzed by the enzyme Thymidylate Synthase (TS).[1][3] This pathway is the primary source of unlabeled thymidine that leads to isotopic dilution of your this compound tracer.
Q3: How can I minimize or prevent isotopic dilution in my this compound labeling experiments?
A3: The most effective strategy to minimize isotopic dilution is to inhibit the de novo synthesis pathway. This forces the cells to rely more heavily on the salvage pathway for their thymidine supply, thereby increasing the incorporation of your exogenously supplied this compound. This can be achieved by:
-
Using inhibitors of the de novo pathway: Methotrexate (B535133) (MTX) is a commonly used inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for the regeneration of a cofactor required by thymidylate synthase.[4][5][6] By inhibiting DHFR, MTX effectively blocks de novo TMP synthesis.
-
Utilizing thymidine-free culture media: Standard cell culture media can contain unlabeled thymidine, which will compete with your labeled tracer. Using custom thymidine-free media is a crucial step to reduce this external source of isotopic dilution.[2]
Q4: What is the recommended concentration of this compound to use in my experiments?
A4: The optimal concentration of this compound needs to be determined empirically for your specific cell type and experimental conditions.[2][7]
-
Too low of a concentration may result in insufficient labeling for detection.
-
Too high of a concentration can be cytotoxic to some cells.[2] A good starting point for many cell lines is in the range of 1-10 µM.[2] It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your cells.
Q5: How does the cell cycle affect this compound incorporation?
A5: Thymidine is incorporated into DNA during the S-phase (synthesis phase) of the cell cycle.[8][9] Therefore, the rate of this compound uptake and incorporation will be directly proportional to the percentage of cells in the S-phase. For highly proliferative cell populations, the labeling will be more robust. It is important to consider the proliferation rate of your cells when designing your labeling experiments, including the duration of the labeling period.[10]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low 15N Enrichment/High Isotopic Dilution | 1. Active de novo synthesis of unlabeled thymidine. 2. Presence of unlabeled thymidine in the culture medium. 3. Sub-optimal concentration of this compound. | 1. Inhibit the de novo pathway using an appropriate inhibitor like Methotrexate (MTX). 2. Use custom-formulated thymidine-free cell culture medium.[2] 3. Perform a titration experiment to determine the optimal concentration of this compound for your specific cell line.[2] |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Heterogeneous cell population with varying proliferation rates. 3. "Edge effects" in multi-well plates. | 1. Ensure accurate and consistent cell counting and seeding. 2. If possible, synchronize the cell population or use cell sorting techniques to isolate a more homogeneous population. 3. Avoid using the outermost wells of plates or fill them with sterile PBS or media to maintain humidity.[2] |
| Apparent Cytotoxicity After Labeling | 1. The concentration of labeled thymidine is too high. 2. Contamination of the labeling reagent. | 1. Test lower concentrations of this compound.[2] 2. Ensure sterile techniques are used when preparing and handling the labeling solution.[2] |
Experimental Protocols
Protocol: Minimizing Isotopic Dilution in this compound Labeling using Methotrexate (MTX)
This protocol provides a general framework for reducing isotopic dilution. Optimal concentrations and incubation times should be determined empirically for your specific cell type.
Materials:
-
This compound
-
Methotrexate (MTX)
-
Thymidine-free cell culture medium
-
Your primary cells of interest
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding: Seed your cells in thymidine-free medium at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
De Novo Pathway Inhibition (Pre-treatment):
-
Prepare a stock solution of MTX.
-
Add MTX to the cell culture medium to a final concentration that effectively inhibits the de novo pathway without causing significant cytotoxicity. A starting concentration in the low micromolar range is often effective.
-
Incubate the cells with the MTX-containing medium for a sufficient time to block the de novo synthesis pathway before adding the labeled thymidine. This pre-incubation period can range from a few hours to overnight, depending on the cell type.
-
-
This compound Labeling:
-
Prepare a stock solution of this compound.
-
Add the this compound to the MTX-containing medium to the desired final concentration (e.g., 1-10 µM).
-
Incubate the cells for a duration that covers at least one full cell cycle to ensure adequate labeling of proliferating cells.[2]
-
-
Sample Harvesting and Analysis:
-
After the labeling period, harvest the cells.
-
Extract the genomic DNA.
-
Prepare the DNA for mass spectrometry analysis to quantify the 15N enrichment in thymidine.
-
Quantitative Data
The following table provides a hypothetical but representative example of how to present quantitative data to demonstrate the effectiveness of inhibiting the de novo pathway on this compound incorporation.
| Condition | This compound Concentration (µM) | Methotrexate (MTX) Concentration (µM) | 15N Enrichment in Thymidine (%) |
| Control | 10 | 0 | 35 |
| MTX Treatment | 10 | 1 | 85 |
These are illustrative values and the actual enrichment will depend on the specific experimental conditions.
Visualizations
Caption: Thymidine metabolism and the principle of isotopic dilution.
Caption: Experimental workflow to minimize isotopic dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate Reductase and Thymidylate Synthase Transgenes Resistant to Methotrexate Interact to Permit Novel Transgene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of thymidylate synthase inhibition by methotrexate in human neoplastic cell lines and normal human myeloid progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining the Optimal Thymidine Concentration for Growing Thy− Escherichia coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell cycle related [3H]thymidine uptake and its significance for the incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Cell Proliferation Accuracy: Thymidine-15N2 vs. BrdU
For researchers, scientists, and drug development professionals navigating the complex landscape of cell proliferation assays, the choice of methodology is paramount to generating reliable and translatable data. This guide provides an in-depth, objective comparison of two prominent techniques: the stable isotope-labeled Thymidine-15N2 with mass spectrometry analysis and the widely used bromodeoxyuridine (BrdU) immunoassay.
This comprehensive analysis delves into the core principles, experimental workflows, and performance of each method, supported by available experimental data. We aim to equip you with the necessary information to make an informed decision for your specific research needs, whether in basic research or preclinical and clinical drug development.
At a Glance: Key Differences and Performance Metrics
To facilitate a rapid and clear comparison, the following table summarizes the key quantitative and qualitative parameters of this compound and BrdU cell proliferation assays.
| Feature | This compound | Bromodeoxyuridine (BrdU) |
| Principle of Detection | Incorporation of a stable, non-radioactive isotope into newly synthesized DNA, detected by mass spectrometry.[1] | Incorporation of a synthetic thymidine (B127349) analog into new DNA, detected with specific antibodies. |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS, MIMS).[1][2] | Immunoassay (e.g., Flow Cytometry, ELISA, Immunohistochemistry, Immunocytochemistry). |
| In Vivo Applicability | High, suitable for human studies due to its non-toxic nature. | Widely used in animal models, but its potential toxicity is a consideration for human studies. |
| Toxicity | Considered non-toxic and minimally perturbative to biological systems. | Can exhibit cytotoxicity and genotoxicity, potentially affecting cell cycle progression and viability. IC50 values are cell-line dependent. |
| Sample Preparation | Involves DNA extraction and enzymatic hydrolysis for mass spectrometry. | Requires cell fixation, permeabilization, and harsh DNA denaturation to allow antibody access. |
| Multiplexing Capability | Can be combined with other mass spectrometry-based analyses. | Can be combined with fluorescent antibody staining for other cellular markers, though DNA denaturation may affect some epitopes. |
| Sensitivity | High sensitivity and specificity due to the precise detection of mass shifts. | Sensitivity is dependent on the detection method (e.g., ELISA, flow cytometry) and antibody quality. Can be very sensitive. |
| Signal-to-Noise Ratio | Generally high, with low background noise in mass spectrometry analysis. | Can be variable; optimization of blocking and washing steps is crucial to minimize background. |
Delving Deeper: Experimental Protocols
A thorough understanding of the experimental workflow is crucial for selecting the appropriate assay. Below are detailed methodologies for both this compound and BrdU-based cell proliferation assays.
This compound Incorporation and Analysis via Mass Spectrometry
This method offers a highly quantitative approach to measuring DNA synthesis.
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound into the cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration and incubation time should be determined empirically based on the cell line's proliferation rate.
-
Incubate the cells for a duration sufficient to allow for incorporation into newly synthesized DNA. This can range from a few hours to several days for in vivo studies.
2. Sample Preparation:
-
Harvest the cells and wash with phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
Extract genomic DNA using a commercially available kit.
-
Quantify the extracted DNA to ensure a sufficient amount for analysis.
-
Perform enzymatic hydrolysis of the DNA to break it down into individual nucleosides.
3. Mass Spectrometry Analysis:
-
Analyze the nucleoside mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Multi-Isotope Imaging Mass Spectrometry (MIMS).
-
The mass spectrometer is set to detect the mass-to-charge ratio of both unlabeled thymidine and this compound.
-
The ratio of labeled to unlabeled thymidine provides a direct and quantitative measure of new DNA synthesis.
BrdU Incorporation and Detection by Flow Cytometry
This is a widely adopted method for analyzing cell proliferation in a population.
1. Cell Labeling:
-
Add BrdU solution to the cell culture medium to a final concentration of 10-20 µM.
-
Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the experimental design and cell type, to allow for BrdU incorporation into the DNA of proliferating cells.
2. Cell Fixation and Permeabilization:
-
Harvest and wash the cells.
-
Fix the cells using a fixative such as 70% ethanol (B145695) or paraformaldehyde.
-
Permeabilize the cell membranes to allow for the entry of antibodies.
3. DNA Denaturation:
-
This is a critical step to expose the incorporated BrdU. Treat the cells with an acid solution (e.g., 2N HCl) or use enzymatic digestion (DNase I).
-
Neutralize the acid treatment with a basic solution (e.g., 0.1 M sodium borate).
4. Immunostaining:
-
Incubate the cells with a primary antibody specific to BrdU.
-
Wash the cells to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
5. Flow Cytometry Analysis:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, detecting the fluorescence signal from the labeled cells.
-
The percentage of fluorescently labeled cells represents the proportion of cells that were actively synthesizing DNA during the BrdU labeling period.
Visualizing the Workflow: From Incorporation to Detection
To further clarify the experimental processes, the following diagrams illustrate the workflows for both this compound and BrdU assays.
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and BrdU for cell proliferation assays is contingent on the specific experimental goals, available resources, and the biological system under investigation.
This compound emerges as the superior choice for studies demanding high quantitative accuracy, minimal biological perturbation, and in vivo applicability, particularly in human subjects. Its non-toxic nature and direct measurement via mass spectrometry provide a robust and reliable method for tracking cell division dynamics.
BrdU remains a powerful and widely accessible tool, especially for in vitro and animal studies where high-throughput analysis using flow cytometry or detailed spatial information from imaging is required. However, researchers must be mindful of its potential for cytotoxicity and the necessity of harsh DNA denaturation steps, which can impact sample integrity and multiplexing capabilities.
Ultimately, a thorough consideration of the advantages and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate and effective approach to unravel the complexities of cell proliferation in their specific area of study.
References
A Comparative Guide to Measuring Cell Proliferation: Validating Thymidine-15N2 with Alternative Labeling Methods
For researchers, scientists, and drug development professionals, the accurate measurement of cell proliferation is fundamental to advancing our understanding of biology and disease. This guide provides an objective comparison of Thymidine-15N2, a stable isotope-labeling method, with other widely used techniques for quantifying cell division. We will delve into the experimental data, detailed methodologies, and core principles of each approach to facilitate informed decisions in your research.
The advent of stable isotope labeling with molecules like this compound, coupled with advanced analytical techniques such as multi-isotope imaging mass spectrometry (MIMS), has established a new standard for precision in cell proliferation studies.[1] Unlike traditional methods that utilize radioactive isotopes or immunogenic analogs, this compound offers a non-toxic and minimally disruptive approach, making it particularly suitable for sensitive applications, including human clinical research.[1][2][3] This guide will objectively compare the performance of this compound against established alternatives, namely Bromodeoxyuridine (BrdU), Ethynyldeoxyuridine (EdU), and radiolabeled thymidine (B127349) ([³H]-thymidine), presenting a comprehensive overview of their respective strengths and limitations.
Quantitative Comparison of Cell Proliferation Measurement Techniques
The choice of a cell proliferation assay depends on various factors, including the specific research question, the cell type or organism under investigation, and the available resources. The following table summarizes the key performance characteristics of this compound and its alternatives.
| Feature | This compound with MIMS | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | [³H]-Thymidine |
| Principle of Detection | Mass Spectrometry (MIMS)[2] | Antibody-based detection | Click-chemistry-based fluorescence detection | Scintillation counting or autoradiography |
| In Vivo Human Studies | Yes (non-toxic, non-radioactive) | Limited (potential for toxicity and DNA distortion) | Limited (potential for toxicity) | No (radioactive) |
| Sample Perturbation | Minimal | High (harsh DNA denaturation required) | Moderate (copper catalyst can be toxic) | High (potential for DNA damage and cell cycle arrest) |
| Sensitivity | High | High | High | High |
| Multiplexing Capability | High (can be combined with other stable isotopes) | Limited (antibody cross-reactivity can be an issue) | High (compatible with other fluorescent probes) | Limited |
| Protocol Complexity | High (requires specialized equipment - MIMS) | Moderate | Low to Moderate | High (requires handling of radioactive material) |
Experimental Protocols
Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are summaries of the key steps for each labeling method.
This compound Labeling and MIMS Analysis
This method involves the administration of the stable isotope-labeled thymidine to cells or an organism, followed by tissue processing and analysis with a NanoSIMS instrument.
-
Label Administration:
-
In Vitro: Add this compound to the cell culture medium. The final concentration and incubation time will depend on the cell division rate.
-
In Vivo: Administer via oral gavage, intraperitoneal injection, or in drinking water. For human studies, oral administration has been used.
-
-
Tissue/Cell Collection and Preparation: Collect and fix the samples using standard histological techniques.
-
MIMS Analysis: Analyze the samples using a multi-isotope imaging mass spectrometer to quantify the incorporation of 15N.
BrdU Labeling and Detection
This technique relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA and its subsequent detection with a specific antibody.
-
BrdU Labeling:
-
In Vitro: Incubate cells with BrdU-containing medium for a desired period.
-
In Vivo: Administer BrdU via injection or in drinking water.
-
-
Cell Fixation and Permeabilization: Fix cells with a fixative such as 70% ethanol (B145695) and permeabilize the cell membrane to allow antibody entry.
-
DNA Denaturation: Treat cells with an acid solution (e.g., HCl) to unwind the DNA, which is a critical step for antibody access to the incorporated BrdU.
-
Immunostaining: Incubate with a primary antibody against BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
EdU Labeling and Detection
This method utilizes the thymidine analog EdU, which is detected through a click chemistry reaction.
-
EdU Labeling:
-
In Vitro: Add EdU to the cell culture medium.
-
In Vivo: Administer EdU via injection or in drinking water.
-
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells as in the BrdU protocol.
-
Click Chemistry Reaction: Add a reaction cocktail containing a fluorescent azide (B81097) and a copper catalyst. The azide will covalently bind to the alkyne group of the incorporated EdU.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
Visualizing the Methodologies
To further clarify the experimental processes and the underlying principles, the following diagrams illustrate the workflows and the chemical basis of detection for each method.
Experimental workflows for this compound, BrdU, and EdU labeling.
Detection principles for each labeling method.
Concluding Remarks
The selection of an appropriate method for measuring cell division is contingent upon the specific demands of the research. For studies that require the highest quantitative accuracy, in vivo applicability in humans, and minimal perturbation of the biological system, this compound with MIMS analysis is the superior method, albeit with higher technical demands. BrdU remains a widely used and well-validated technique, but its reliance on harsh DNA denaturation and potential for toxicity are significant limitations. EdU offers a faster and less harsh alternative to BrdU, though concerns about its potential toxicity should be considered. Finally, while historically significant, the use of [³H]-thymidine is now largely limited due to the safety and regulatory burdens associated with radioactive materials, as well as its potential to induce biological artifacts. By understanding the nuances of each of these powerful techniques, researchers can better design experiments that yield the most accurate and reliable data on cell proliferation.
References
Thymidine-15N2 versus EdU: A Quantitative Comparison for Cell Proliferation Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of cell proliferation is fundamental to research in numerous fields, including oncology, immunology, and regenerative medicine. For decades, the incorporation of labeled nucleosides into newly synthesized DNA has been the gold standard for identifying and quantifying dividing cells. This guide provides an objective, data-driven comparison of two prominent methods: stable isotope labeling with Thymidine-15N2 and the click chemistry-based detection of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). We will delve into the quantitative performance, experimental protocols, and underlying principles of each technique to empower researchers to make informed decisions for their experimental designs.
At a Glance: Quantitative Comparison
The choice between this compound and EdU depends on the specific requirements of the study, such as the need for absolute quantification, the sensitivity of the biological system, and the available instrumentation. While this compound, coupled with Multi-Isotope Imaging Mass Spectrometry (MIMS), offers unparalleled accuracy and is considered non-perturbative, EdU provides a more accessible, high-throughput alternative.[1]
| Feature | This compound | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Method | Multi-Isotope Imaging Mass Spectrometry (MIMS) or LC-MS/MS | Click Chemistry-based fluorescence detection (Microscopy or Flow Cytometry)[1] |
| Principle | Incorporation of a stable, heavy isotope-labeled natural nucleoside into DNA. | Incorporation of a thymidine (B127349) analog with an alkyne group, followed by covalent reaction with a fluorescent azide (B81097).[2] |
| Toxicity | None reported; it is a non-radioactive, stable isotope of a natural biological molecule.[1] | Can exhibit cytotoxicity and affect cell cycle progression at higher concentrations (>5-10 µM).[3] |
| Sensitivity | High, with a wide dynamic range. | High, often considered more sensitive than BrdU due to the efficiency of the click reaction. |
| Specificity/Accuracy | Considered a "gold standard" for its direct and highly accurate measurement of DNA synthesis. | High specificity due to the bio-orthogonal nature of the click reaction, with low background signal. |
| In Vivo Human Studies | Yes, its non-toxic nature makes it suitable for clinical research. | Limited due to potential toxicity at concentrations required for detection. |
| Protocol Complexity | High; requires specialized equipment (MIMS or mass spectrometer) and expertise. | Low to moderate; the protocol is generally faster and simpler than traditional antibody-based methods like BrdU. |
| Multiplexing | High; MIMS can simultaneously detect and quantify multiple different stable isotopes. | Good; the mild reaction conditions preserve cellular epitopes, allowing for co-staining with antibodies. |
Experimental Methodologies
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are the detailed experimental workflows for both this compound and EdU labeling and detection.
This compound Labeling and MIMS Analysis
This method relies on the administration of this compound to cells or an organism, followed by sample processing and analysis using Multi-Isotope Imaging Mass Spectrometry (MIMS).
Experimental Protocol:
-
Label Administration:
-
In Vitro: Add this compound to the cell culture medium at a final concentration in the micromolar range. Incubation time will depend on the cell division rate.
-
In Vivo: Administer this compound through oral gavage, intraperitoneal injection, or in drinking water. The dosage and duration are dependent on the animal model and the turnover rate of the tissue of interest. For human studies, oral administration has been successfully used.
-
-
Sample Preparation for MIMS Analysis:
-
Fix cells or tissues with a solution of glutaraldehyde (B144438) and paraformaldehyde.
-
Post-fix with osmium tetroxide.
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations.
-
Embed the samples in an appropriate resin (e.g., Epon).
-
Cut semi-thin (e.g., 1 µm) or ultra-thin (e.g., 100 nm) sections using an ultramicrotome.
-
Mount the sections on silicon wafers for MIMS analysis.
-
-
MIMS Analysis:
-
Introduce the silicon wafer with the sample sections into the MIMS instrument (e.g., NanoSIMS 50L).
-
A primary cesium ion beam is used to sputter the sample surface, generating secondary ions.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the detection of 14N and 15N.
-
Generate images of the 15N/14N ratio, where an increased ratio indicates the incorporation of this compound and thus, newly synthesized DNA.
-
Quantify the 15N enrichment in specific regions of interest (e.g., cell nuclei) to determine the extent of cell proliferation.
-
EdU Labeling and Click Chemistry Detection
The EdU method involves the incorporation of the thymidine analog EdU into replicating DNA, followed by a highly specific "click" reaction to attach a fluorescent probe for detection.
Experimental Protocol:
-
EdU Labeling:
-
In Vitro: Add EdU to the cell culture medium at a final concentration typically ranging from 1 to 10 µM. Incubate for a period that allows for incorporation, which can range from minutes to hours depending on the cell type and experimental goal.
-
In Vivo: Administer EdU to the animal model via injection or in drinking water.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash with a buffer such as PBS.
-
Fix the cells using a formaldehyde-based fixative.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 or saponin) to allow the click chemistry reagents to enter the cells.
-
-
Click Chemistry Reaction:
-
Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), a copper(I) catalyst (typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a buffer.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for approximately 30 minutes at room temperature, protected from light. The azide will covalently bind to the alkyne group of the incorporated EdU.
-
-
Washing and DNA Staining:
-
Wash the cells to remove the click reaction reagents.
-
(Optional) Perform antibody staining for other cellular markers. The mild conditions of the click reaction preserve most epitopes.
-
Stain the total DNA with a dye such as DAPI or Hoechst to visualize the cell nuclei and analyze the cell cycle distribution.
-
-
Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry to detect and quantify the fluorescent signal from the EdU-labeled cells.
-
Visualizing the Methodologies
To better understand the experimental processes and the underlying principles, the following diagrams illustrate the workflows and the core mechanisms of each technique.
Caption: Experimental workflow for this compound labeling and MIMS analysis.
Caption: Experimental workflow for EdU labeling and click chemistry detection.
Caption: Logical comparison of this compound and EdU methodologies.
Signaling Pathway Visualization: DNA Damage Response
The measurement of cell proliferation is integral to understanding the signaling pathways that control the cell cycle. Both this compound and EdU can be used to investigate the effects of various drugs and genetic modifications on these pathways. A critical pathway often studied is the DNA damage response (DDR), which can be activated by some thymidine analogs.
Caption: ATM/ATR signaling in cell cycle checkpoint control.
Conclusion
The selection between this compound and EdU for measuring cell proliferation is contingent on the specific research question and available resources. For studies demanding the highest quantitative accuracy, in vivo applicability in humans, and minimal perturbation of the biological system, this compound with MIMS analysis is the superior method, despite its higher technical demands. EdU, on the other hand, offers a highly sensitive, rapid, and more accessible method that is well-suited for high-throughput screening and multiplexing applications. However, researchers should be mindful of its potential for cytotoxicity and cell cycle perturbation at higher concentrations. This guide provides the necessary information for researchers, scientists, and drug development professionals to choose the most appropriate tool for their cell proliferation studies, ultimately leading to more robust and reliable data.
References
A Head-to-Head Comparison: The Accuracy of Thymidine-15N2 for Measuring Cell Division
For researchers, scientists, and drug development professionals at the forefront of cellular biology, the precise measurement of cell division is paramount. This guide provides an in-depth, objective comparison of Thymidine-15N2, a stable isotope-labeled nucleoside, with other widely used methods for quantifying cell proliferation: Bromodeoxyuridine (BrdU), Ethynyldeoxyuridine (EdU), and the protein marker Ki67. We will delve into the quantitative accuracy, experimental protocols, and inherent limitations of each technique to empower informed decisions in experimental design.
The advent of stable isotope labeling, particularly with molecules like this compound, coupled with advanced analytical techniques such as Multi-isotope Imaging Mass Spectrometry (MIMS), has set a new benchmark for precision and in vivo applicability in cell proliferation studies.[1] Unlike traditional methods that rely on immunogenic analogs, this compound offers a non-toxic and minimally perturbative approach, making it exceptionally suited for sensitive applications, including human clinical research.[1]
Quantitative Comparison of Cell Division Measurement Techniques
The choice of a cell proliferation assay hinges on a balance between accuracy, sensitivity, ease of use, and the specific biological question being addressed. Below is a summary of the key quantitative and qualitative parameters of this compound, BrdU, EdU, and Ki67.
| Parameter | This compound with MIMS | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) | Ki67 |
| Principle | Incorporation of a stable isotope-labeled thymidine (B127349) analog into newly synthesized DNA during the S-phase of the cell cycle. | Incorporation of a thymidine analog into newly synthesized DNA during the S-phase. | Incorporation of a thymidine analog with an alkyne group into newly synthesized DNA during the S-phase. | Immunohistochemical detection of a nuclear protein present during all active phases of the cell cycle (G1, S, G2, M).[2][3] |
| Detection Method | Multi-isotope Imaging Mass Spectrometry (MIMS).[1] | Antibody-based detection (requires DNA denaturation).[1][4] | "Click" chemistry-based detection (does not require DNA denaturation).[1][4] | Antibody-based detection. |
| Phase of Cell Cycle Detected | S-phase. | S-phase.[3] | S-phase. | G1, S, G2, M phases.[2][3] |
| Quantitative Accuracy | High. MIMS allows for precise quantification of isotope incorporation at the single-cell level.[5] | Moderate. Can be quantitative, but variability can be introduced by the harsh DNA denaturation step and antibody binding efficiency.[4] | High. "Click" chemistry is highly specific and efficient, leading to a good signal-to-noise ratio.[6] | Moderate to Low. Scoring can be subjective and prone to inter-observer variability.[1] |
| In Vivo Applicability | Excellent. Non-toxic and can be used in humans.[1][7] | Good, but potential for toxicity and mutagenicity exists.[8] | Good, but some studies suggest higher cytotoxicity and genotoxicity than BrdU at elevated concentrations.[9] | Excellent. Widely used for clinical and preclinical in vivo studies. |
| Toxicity/Perturbation | Minimal to none. It is a naturally occurring molecule with a stable isotope label.[1] | Can be toxic and mutagenic, potentially altering the cell cycle and inducing cell death.[8] | Can be cytotoxic and genotoxic, particularly at higher concentrations.[9] | None, as it is an endogenous protein. |
| Signal-to-Noise Ratio | High. MIMS provides very low background signal.[5] | Variable. Can be affected by non-specific antibody binding and autofluorescence. | High. The "click" reaction is highly specific, resulting in low background.[6] | Variable. Dependent on antibody specificity and tissue preparation. |
| Multiplexing Capability | High. Can be combined with other stable isotope labels. | Limited. Harsh denaturation can damage epitopes for other antibodies.[10] | High. Mild reaction conditions are compatible with co-staining for other markers.[4] | High. Routinely combined with other immunohistochemical or immunofluorescent stains. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are summaries of the key steps for each method.
This compound Labeling and MIMS Analysis
This method involves the administration of the stable isotope-labeled thymidine to cells or an organism, followed by tissue processing and analysis with a NanoSIMS instrument.[1]
-
Label Administration:
-
In Vitro: Add this compound to the cell culture medium at a final concentration typically in the micromolar range. The incubation time will depend on the cell division rate.
-
In Vivo: Administer via oral gavage, intraperitoneal injection, or in drinking water. Dosage and duration depend on the animal model and the turnover rate of the tissue of interest. For human studies, oral administration has been successfully used.[1]
-
-
Tissue Processing:
-
Fix the tissue (e.g., with paraformaldehyde) and embed it in a resin suitable for MIMS analysis (e.g., LR White).
-
Cut thin sections (around 500 nm) and mount them on a silicon chip.
-
-
MIMS Analysis:
-
Place the sample in a NanoSIMS 50L instrument for analysis.
-
Quantify the incorporation of 15N-thymidine by measuring the 12C15N-/12C14N- ratio from the mass images.
-
Analyze the images using software like OpenMIMS to identify labeled nuclei.[11]
-
Bromodeoxyuridine (BrdU) Labeling and Detection
This technique relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA and its subsequent detection with a specific antibody.[1][4]
-
BrdU Labeling:
-
In Vitro: Incubate cells with BrdU-containing medium for a desired period.
-
In Vivo: Administer BrdU via injection or in drinking water.[1]
-
-
Cell Fixation and Permeabilization: Fix cells with a fixative such as 70% ethanol. Permeabilize the cell membrane to allow antibody entry.[1]
-
DNA Denaturation: Treat cells with an acid solution (e.g., 2M HCl) or heat to unwind the double-stranded DNA and expose the incorporated BrdU.[4]
-
Immunostaining: Incubate the cells with a primary antibody specific to BrdU. Wash and incubate with a fluorescently labeled secondary antibody.[1][4]
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.[1]
Ethynyldeoxyuridine (EdU) Labeling and Detection
EdU is another thymidine analog that is detected via a "click" chemistry reaction, which is a significant advantage over the BrdU method.[1][4]
-
EdU Labeling:
-
In Vitro: Add EdU to the cell culture medium.
-
In Vivo: Administer EdU to the animal model.[1]
-
-
Cell Fixation and Permeabilization: Fix and permeabilize the cells, similar to the BrdU protocol.[1]
-
Click Chemistry Reaction: Incubate the cells with a reaction cocktail containing a fluorescent azide (B81097). The azide specifically reacts with the alkyne group on the incorporated EdU.[1][4]
-
Analysis: Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of EdU-positive cells.
Ki67 Staining
This method involves the immunohistochemical detection of the endogenous Ki67 protein.
-
Tissue Preparation: Fix, embed (e.g., in paraffin), and section the tissue.
-
Antigen Retrieval: Use heat-induced epitope retrieval to unmask the Ki67 antigen.
-
Immunostaining:
-
Block non-specific binding sites.
-
Incubate with a primary antibody against Ki67.
-
Wash and incubate with a labeled secondary antibody.
-
-
Detection: Use a chromogenic or fluorescent substrate to visualize the antibody binding.
-
Analysis: Quantify the percentage of Ki67-positive cells by microscopy.
Inaccuracies, Artifacts, and Limitations
Each method has its own set of potential inaccuracies and artifacts that researchers should be aware of.
-
This compound: The primary limitation is the requirement for specialized and expensive equipment (MIMS). The analysis can also be time-consuming.
-
BrdU:
-
Toxicity and Mutagenicity: BrdU can be toxic to cells, alter the cell cycle, and even induce cell death, which can confound the interpretation of proliferation data.[8]
-
DNA Denaturation: The harsh acid or heat treatment required for DNA denaturation can damage the sample's morphology and destroy epitopes, making co-staining with other antibodies challenging.[10]
-
Non-specific Labeling: BrdU can be incorporated during DNA repair processes, not just DNA replication, potentially leading to an overestimation of cell proliferation.
-
-
EdU:
-
Cytotoxicity: While generally considered less harsh than BrdU, some studies have shown that EdU can be more cytotoxic and genotoxic than BrdU at higher concentrations.[9] It can induce a DNA damage response and perturb cell cycle progression.[12]
-
Copper Catalyst: The copper catalyst used in the "click" reaction can be toxic to cells, although modern protocols have been optimized to minimize this effect.
-
-
Ki67:
-
Subjectivity in Scoring: The manual counting of Ki67-positive cells can be subjective and lead to significant inter-observer variability.[1]
-
Marker of Proliferative Potential, Not Rate: Ki67 is present in all active phases of the cell cycle (G1, S, G2, M), not just the S-phase. Therefore, the Ki67 labeling index represents the growth fraction of a cell population, not necessarily the rate of cell division.[2][3] This can lead to a higher labeling index compared to methods that only detect S-phase cells.[3]
-
Variability in Staining: The intensity of Ki67 staining can vary depending on the antibody, fixation method, and antigen retrieval protocol used, which can affect the consistency of results.
-
Signaling Pathways and Experimental Workflows
The measurement of cell division is fundamental to understanding the signaling pathways that govern this intricate process. Thymidine analogs and stable isotopes are powerful tools to probe the effects of various stimuli and inhibitors on cell cycle progression. A key signaling network that is often investigated is the DNA damage response (DDR) pathway, which involves the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.
Caption: DNA damage response pathway and its interaction with S-phase, the target of thymidine analog labeling.
Caption: Comparative experimental workflows for different cell division measurement techniques.
Conclusion
The choice between this compound, BrdU, EdU, and Ki67 for measuring cell division depends on the specific requirements of the research. For studies demanding the highest quantitative accuracy, in vivo applicability in humans, and minimal perturbation of the biological system, this compound with MIMS analysis stands out as the superior method, albeit with higher technical demands.[1] BrdU remains a widely used and well-validated technique, but its reliance on harsh DNA denaturation and potential for toxicity are significant limitations. EdU offers a more streamlined and less damaging alternative to BrdU for many applications due to its mild "click" chemistry detection. Ki67 provides a valuable measure of the overall proliferative fraction of a population but does not directly measure the rate of DNA synthesis and can be subject to scoring variability. By carefully considering the strengths and weaknesses of each method, researchers can select the most appropriate tool to accurately and reliably investigate the complexities of cell division.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 4. Thymidine Analogues for Tracking DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Assays and Cell Viability Assays [labome.com]
- 9. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Elimination of 15N-thymidine after oral administration in human infants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Damage Signaling, Impairment of Cell Cycle Progression, and Apoptosis Triggered by 5-Ethynyl-2′-deoxyuridine Incorporated into DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stable Isotope-Labeled Thymidines for Advanced Research
For researchers, scientists, and professionals in drug development, the precise measurement of cell proliferation and DNA synthesis is critical. Stable isotope-labeled thymidines are indispensable tools in these endeavors, offering a safer and often more powerful alternative to radioactive isotopes. This guide provides a comprehensive comparison of different stable isotope-labeled thymidines, supported by experimental data and detailed protocols to aid in the selection of the most suitable tracer for your research needs.
Stable isotope-labeled thymidines, such as those incorporating Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), are non-radioactive tracers that can be incorporated into newly synthesized DNA.[1][2] Their primary application lies in the accurate quantification of DNA synthesis and cell proliferation rates in vivo and in vitro.[1][3] The choice of isotope can significantly impact experimental outcomes, influencing factors such as metabolic stability, incorporation efficiency, and the sensitivity of analytical detection, typically performed by mass spectrometry.[2][4]
Comparative Analysis of Performance
The selection of a stable isotope-labeled thymidine (B127349) analog depends on the specific requirements of the experiment, including the analytical method employed and the biological system under investigation. While all serve the fundamental purpose of tracking DNA synthesis, their atomic mass differences and the position of the label can lead to variations in performance.
| Feature | Deuterium (²H)-Labeled Thymidine | ¹³C-Labeled Thymidine | ¹⁵N-Labeled Thymidine |
| Primary Use | Cell proliferation assays, metabolic tracing | Cell proliferation assays, metabolic tracing, NMR studies | Cell proliferation assays, metabolic tracing, MIMS |
| Detection Method | Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS), Multi-isotope Imaging Mass Spectrometry (MIMS) |
| Advantages | High isotopic enrichment possible | Less likely to exhibit significant kinetic isotope effects compared to deuterium, stable label.[5][6] | High signal-to-noise ratio due to low natural abundance of ¹⁵N, stable label.[7][8] |
| Considerations | Potential for kinetic isotope effects that may alter metabolic rates, potential for deuterium exchange in certain positions.[5][6] | Higher cost of synthesis compared to some deuterated analogs. | Fewer commercially available labeled positions compared to other isotopes.[4] |
| Example Application | Tracing DNA synthesis in cell culture.[9] | Quantitative analysis of DNA replication in combination with LC-MS.[5] | In vivo quantification of cardiomyocyte proliferation in humans.[7][8] |
Experimental Protocols
Accurate and reproducible results hinge on meticulously executed experimental protocols. Below are detailed methodologies for key experiments utilizing stable isotope-labeled thymidines.
Cell Proliferation Assay Using ¹⁵N-Thymidine and MIMS Analysis
This protocol is adapted from studies quantifying cellular proliferation in human tissues.[7][8]
1. Administration of ¹⁵N-Thymidine:
-
For in vivo human studies, ¹⁵N-thymidine is administered orally. The dosage and duration are dependent on the specific study protocol and must be approved by the relevant institutional review boards.[7][8]
-
For in vitro cell culture experiments, cells are incubated with medium containing a specific concentration of ¹⁵N-thymidine (e.g., 10 µM) for a defined period (e.g., 24 hours) to allow for incorporation into newly synthesized DNA.
2. Tissue/Cell Preparation:
-
Following the labeling period, tissue samples are collected and fixed (e.g., in formalin) and embedded in paraffin (B1166041) for sectioning.
-
For cell cultures, cells are harvested, washed with phosphate-buffered saline (PBS), and can be prepared as cell pellets for analysis.
3. Multi-isotope Imaging Mass Spectrometry (MIMS) Analysis:
-
Tissue sections or cell samples are mounted on a silicon wafer for analysis.
-
The sample is introduced into the MIMS instrument (e.g., NanoSIMS).
-
The instrument is tuned to detect specific secondary ions, including ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻, to generate images representing the distribution of total nitrogen and the incorporated ¹⁵N-thymidine.
-
The ratio of ¹⁵N/¹⁴N is quantified within regions of interest (e.g., cell nuclei) to determine the level of ¹⁵N-thymidine incorporation, which is a direct measure of DNA synthesis.[7][8]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps involved.
Caption: Workflow for ¹⁵N-Thymidine Labeling and MIMS Analysis.
DNA Extraction and Mass Spectrometry Analysis for ¹³C-Thymidine
This protocol outlines the general steps for analyzing ¹³C-thymidine incorporation into DNA via mass spectrometry.
1. Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing ¹³C-labeled thymidine at a final concentration of 10-20 µM.
-
Incubate for the desired labeling period (e.g., one cell cycle).
2. DNA Extraction:
-
Harvest cells by trypsinization and wash with ice-cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
3. DNA Hydrolysis:
-
Hydrolyze a known amount of DNA (e.g., 10 µg) to its constituent nucleosides. This can be achieved enzymatically using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
4. LC-MS/MS Analysis:
-
Separate the nucleosides using liquid chromatography (LC) on a C18 column.
-
Analyze the eluent by tandem mass spectrometry (MS/MS) to quantify the abundance of unlabeled thymidine and ¹³C-labeled thymidine.
-
The percentage of ¹³C-thymidine incorporation is calculated as the ratio of the peak area of ¹³C-thymidine to the total peak area of thymidine (unlabeled + labeled).
Caption: Workflow for ¹³C-Thymidine DNA Incorporation Analysis.
Signaling Pathway Context: Thymidine Incorporation into DNA
The incorporation of thymidine into DNA is a fundamental process in the S-phase of the cell cycle. Exogenously supplied labeled thymidine is transported into the cell and phosphorylated to thymidine triphosphate (TTP) by the enzyme thymidine kinase. This labeled TTP then serves as a substrate for DNA polymerase, which incorporates it into the newly synthesized DNA strand.
Caption: Thymidine Salvage Pathway and DNA Incorporation.
References
- 1. A stable isotope method for measurement of thymidine incorporation into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. symeres.com [symeres.com]
- 3. The measurement of cell turnover rates using stable isotope-labelled thymidine: experiments on the small intestine and on a transplantable lymphatic tumour of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cell Proliferation Analysis: Cross-Validation of MIMS with Thymidine-¹⁵N₂ Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Multi-Isotope Imaging Mass Spectrometry (MIMS) coupled with Thymidine-¹⁵N₂ labeling against traditional thymidine (B127349) analogue incorporation methods for cell proliferation analysis. We will delve into the quantitative performance, experimental protocols, and underlying principles of each technique to facilitate informed decisions in experimental design.
At a Glance: Comparison of Cell Proliferation Assays
The selection of a cell proliferation assay depends on the specific experimental requirements, such as the need for high quantitative accuracy, in vivo applicability, and the preservation of cellular morphology for multiplex analysis. Below is a summary of the key characteristics of MIMS with Thymidine-¹⁵N₂, Bromodeoxyuridine (BrdU), and Ethynyldeoxyuridine (EdU) based assays.
| Feature | MIMS with Thymidine-¹⁵N₂ | BrdU Incorporation | EdU Incorporation |
| Quantitative Accuracy | High precision, enabling direct measurement of isotope enrichment.[1] | Semi-quantitative, relies on antibody detection which can have variable efficiency. | Semi-quantitative, relies on click-chemistry reaction efficiency. |
| In Vivo Applicability | Excellent, non-toxic stable isotope suitable for human studies.[1][2] | Widely used, but can have toxic effects and alter the cell cycle. | Generally considered less toxic than BrdU. |
| Sample Integrity | Preserves cellular and tissue morphology well. | Requires harsh DNA denaturation, which can damage epitopes for co-staining.[3] | Milder detection method ("click chemistry") that better preserves sample integrity compared to BrdU.[4] |
| Signal-to-Noise Ratio | High, due to the low natural abundance of ¹⁵N. | Can be affected by non-specific antibody binding. | Generally high signal-to-noise ratio. |
| Protocol Complexity | High, requires specialized MIMS instrumentation and expertise. | Moderate, involves multiple antibody incubation and wash steps. | Low to moderate, simpler and faster "click chemistry" reaction. |
| Multiplexing Capability | Excellent, allows for simultaneous detection of multiple stable isotopes. | Limited by the harsh DNA denaturation step which can destroy other epitopes. | Good, compatible with fluorescent protein expression and many antibody-based staining methods. |
Quantitative Performance: A Closer Look
While direct head-to-head quantitative data comparing MIMS with Thymidine-¹⁵N₂ to BrdU and EdU in a single study is limited in the available literature, the principles of each technique provide insight into their quantitative capabilities. MIMS offers a direct and highly precise measurement of the ¹⁵N/¹⁴N ratio, which is directly proportional to the amount of incorporated Thymidine-¹⁵N₂. This allows for a more accurate quantification of DNA synthesis.
In contrast, BrdU and EdU methods are indirect, relying on antibody binding and a chemical reaction, respectively. The efficiency of these processes can be influenced by various factors, potentially leading to variability in signal intensity. However, studies comparing BrdU and EdU have provided some quantitative insights:
| Parameter | BrdU Assay | EdU Assay |
| Detection Sensitivity | High | High, with some studies suggesting superior sensitivity. |
| Signal-to-Noise Ratio | Variable | Generally higher and more reproducible than BrdU. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for each of the discussed cell proliferation assays.
MIMS with Thymidine-¹⁵N₂ Labeling
This protocol is adapted from studies involving the administration of ¹⁵N-thymidine for the analysis of cell division in human tissues.
1. Label Administration:
- In Vitro: Add Thymidine-¹⁵N₂ to the cell culture medium at a concentration of approximately 20 μM. The incubation time will depend on the cell division rate.
- In Vivo (Human): Administer five daily oral doses of ¹⁵N-thymidine (50 mg/kg/day).
2. Tissue Collection and Preparation:
- Collect tissue samples and fix them in a suitable fixative (e.g., formalin).
- Embed the fixed tissue in resin (e.g., Epon).
- Cut thin sections (e.g., 200 nm) and mount them on a silicon chip for MIMS analysis.
3. MIMS Analysis:
- Analyze the sections using a NanoSIMS instrument.
- Acquire images of ¹²C¹⁴N⁻ and ¹²C¹⁵N⁻ secondary ions to determine the ¹⁵N/¹⁴N ratio.
- Identify cell nuclei based on the phosphorus (³¹P⁻) signal.
- Quantify the ¹⁵N enrichment in the nuclei of interest to identify cells that have undergone DNA synthesis during the labeling period.
BrdU Labeling and Detection
This protocol is a standard method for detecting DNA synthesis using a thymidine analogue.
1. BrdU Labeling:
- In Vitro: Incubate cells with BrdU-containing medium for the desired duration.
- In Vivo: Administer BrdU via injection or in drinking water.
2. Cell Fixation and Permeabilization:
- Fix cells with 70% ethanol.
- Permeabilize the cell membrane to allow antibody access.
3. DNA Denaturation:
- Treat cells with hydrochloric acid (HCl) to denature the DNA and expose the incorporated BrdU.
4. Immunostaining:
- Incubate with a primary antibody specific to BrdU.
- Wash and incubate with a fluorescently labeled secondary antibody.
5. Analysis:
- Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.
EdU Labeling and Detection
This protocol utilizes "click chemistry" for a more streamlined detection of DNA synthesis.
1. EdU Labeling:
- In Vitro: Add EdU to the cell culture medium.
- In Vivo: Administer EdU to the animal model.
2. Cell Fixation and Permeabilization:
- Fix and permeabilize the cells as in the BrdU protocol.
3. Click Chemistry Reaction:
- Incubate the cells with a reaction cocktail containing a fluorescent azide, which will covalently bind to the alkyne group on the incorporated EdU.
4. Analysis:
- Wash the cells and analyze by flow cytometry or fluorescence microscopy to quantify the fluorescent signal from the EdU-labeled cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and their biological context, the following diagrams were generated using the DOT language.
Cell proliferation assays are instrumental in studying the effects of various stimuli, including DNA damage, on cell cycle progression. The DNA Damage Response (DDR) pathway, involving key kinases like ATM and ATR, plays a crucial role in arresting the cell cycle to allow for DNA repair.
References
- 1. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 3. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cell Proliferation Analysis: Correlating Thymidine-15N2 Labeling with Histological Data
For researchers, scientists, and drug development professionals, the precise measurement of cell proliferation is a cornerstone of biological inquiry. This guide provides an objective comparison of Thymidine-15N2 (¹⁵N-Thymidine) labeling with alternative methods, supported by experimental data, to inform the selection of the most appropriate technique for your research needs.
The advent of stable isotope labeling with ¹⁵N-Thymidine, coupled with Multi-Isotope Imaging Mass Spectrometry (MIMS), represents a significant advancement in the study of cell division.[1] This method offers a non-toxic and minimally disruptive approach, making it particularly suitable for sensitive applications, including clinical research in humans.[1][2][3][4] Unlike traditional methods that utilize radioactive isotopes or immunogenic analogs, ¹⁵N-Thymidine provides a robust platform for quantitative analysis of cell turnover in various tissues.
Quantitative Comparison of Cell Proliferation Assays
The choice of a cell proliferation assay depends on several factors, including the experimental model, the need for quantitative accuracy, and the compatibility with other analytical techniques. Below is a summary of key quantitative parameters for ¹⁵N-Thymidine labeling compared to the widely used thymidine (B127349) analogs, Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU).
| Feature | This compound with MIMS | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Principle of Detection | Mass Spectrometry (¹⁵N/¹⁴N ratio) | Immunohistochemistry (Anti-BrdU antibody) | Click Chemistry (Fluorescent azide) |
| Quantitative Accuracy | High, with a dynamic range of 2-3 orders of magnitude. | Moderate, can be affected by antibody efficiency and DNA denaturation. | High, based on fluorescent signal intensity. |
| In Vivo Applicability (Human) | Yes, non-toxic and ethically permissible. | Limited due to potential toxicity and immunogenicity. | Limited due to potential toxicity. |
| Toxicity | Non-toxic. | Can be toxic and affect cell cycle kinetics. | Can be toxic at higher concentrations. |
| Sample Preparation | Requires fixation, embedding, and ultramicrotomy for MIMS analysis. | Requires harsh DNA denaturation (acid or heat treatment). | Milder cell fixation and permeabilization. |
| Multiplexing with Histology | Excellent, allows for correlative analysis with confocal microscopy and other imaging techniques. | Possible, but DNA denaturation can affect the integrity of other antigens. | Good, compatible with a wide range of fluorescent dyes and antibody staining. |
| Temporal Resolution | High, allows for pulse-chase experiments to track cell fate. | Good, enables pulse-chase studies. | Good, suitable for pulse-chase experiments. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key steps for ¹⁵N-Thymidine labeling and its correlative analysis, as well as for the alternative BrdU and EdU methods.
This compound Labeling and MIMS Analysis
This method involves the administration of stable isotope-labeled thymidine, followed by tissue processing and analysis with a NanoSIMS instrument to quantify the ¹⁵N/¹⁴N ratio in cellular DNA.
1. Label Administration:
-
In Vivo: Administer ¹⁵N-Thymidine via oral gavage, intraperitoneal injection, or in drinking water. Dosage and duration depend on the animal model and the turnover rate of the tissue of interest. For human studies, oral administration has been successfully used.
-
In Vitro: Add ¹⁵N-Thymidine to the cell culture medium at a final concentration typically in the micromolar range. The incubation time will depend on the cell division rate.
2. Tissue Processing and Embedding:
-
Fix tissue samples in an appropriate fixative such as paraformaldehyde (4% vol/vol), which is compatible with subsequent histological analyses.
-
For MIMS analysis, samples undergo additional fixation with osmium tetroxide.
-
Embed the fixed tissue in a resin, such as Araldite EPON or LR White.
3. MIMS Analysis:
-
Cut thin sections (e.g., 200 nm) of the embedded tissue using an ultramicrotome and mount them on silicon wafers.
-
Analyze the sections using a NanoSIMS instrument to generate images of the ¹⁵N/¹⁴N isotope ratio, providing a quantitative map of ¹⁵N-Thymidine incorporation at a subcellular resolution. The ¹²C¹⁴N⁻ signal can be used to visualize cellular and nuclear morphology.
4. Correlative Histological Analysis:
-
For correlative analysis, adjacent tissue sections can be processed for standard histological staining (e.g., H&E) or immunohistochemistry to identify specific cell types.
-
Confocal microscopy can be used on parallel sections to quantify parameters like binucleation and nuclear ploidy, providing a comprehensive analysis of cell division dynamics.
BrdU Labeling and Detection
This technique relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA and its subsequent detection with a specific antibody.
1. BrdU Labeling:
-
In Vivo: Administer BrdU via injection or in drinking water.
-
In Vitro: Incubate cells with BrdU-containing medium.
2. Cell Fixation and Permeabilization:
-
Fix cells with a fixative such as 70% ethanol.
-
Permeabilize the cell membrane to allow antibody entry.
3. DNA Denaturation:
-
This is a critical and harsh step. Treat cells with an acid solution (e.g., 2M HCl) or heat to unwind the double-stranded DNA and expose the incorporated BrdU.
4. Immunostaining:
-
Incubate the cells with a primary antibody specific to BrdU.
-
Wash and incubate with a fluorescently labeled secondary antibody.
5. Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.
EdU Labeling and Detection
EdU is another thymidine analog that is detected via a "click" chemistry reaction, which is a significant advantage over the BrdU method as it does not require harsh DNA denaturation.
1. EdU Labeling:
-
In Vivo: Administer EdU to the animal model.
-
In Vitro: Add EdU to the cell culture medium.
2. Cell Fixation and Permeabilization:
-
Fix and permeabilize the cells, similar to the BrdU protocol.
3. Click Chemistry Reaction:
-
Incubate the cells with a reaction cocktail containing a fluorescent azide (B81097). The azide specifically reacts with the alkyne group on the incorporated EdU.
4. Analysis:
-
Wash the cells and analyze by flow cytometry or fluorescence microscopy to quantify the fluorescent signal from the EdU-labeled cells.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context, the following diagrams illustrate the workflows and a key signaling pathway involved in cell cycle regulation.
Caption: Workflow for this compound labeling and correlative histological analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. projects.iq.harvard.edu [projects.iq.harvard.edu]
Assessing In Vivo Cell Proliferation: A Comparative Guide to Thymidine-15N2 and its Alternatives
For researchers, scientists, and drug development professionals, the accurate in vivo assessment of cell proliferation is a cornerstone of preclinical and clinical research. This guide provides a comprehensive comparison of a stable isotope-based method using Thymidine-15N2 with traditional and more recent alternative techniques. By presenting experimental data, detailed protocols, and visual workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their in vivo studies.
The measurement of cell division is critical for understanding tissue homeostasis, regeneration, and the pathogenesis of diseases such as cancer. For decades, researchers have relied on methods that label newly synthesized DNA. The landscape of in vivo cell proliferation assays has evolved from radioactive labeling to the use of thymidine (B127349) analogs and, more recently, to stable isotope tracers like this compound. This guide delves into the pros and cons of this compound, offering a direct comparison with the widely used bromodeoxyuridine (BrdU) and ethynyldeoxyuridine (EdU) methods.
A Head-to-Head Comparison: this compound vs. BrdU and EdU
The choice of an in vivo cell proliferation assay depends on a multitude of factors, including the experimental model, the required sensitivity and specificity, safety considerations, and budget constraints. Below is a detailed comparison of this compound, BrdU, and EdU across key parameters.
| Feature | This compound | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Principle | Incorporation of a stable isotope-labeled thymidine into newly synthesized DNA, detected by mass spectrometry (MIMS). | Incorporation of a thymidine analog into newly synthesized DNA, detected by specific antibodies. | Incorporation of a thymidine analog with an alkyne group, detected by a "click" chemistry reaction with a fluorescent azide (B81097). |
| Pros | - Non-toxic and biocompatible: As a stable isotope of a natural nucleoside, it is considered safe for in vivo use in humans. - High quantitative accuracy and precision: MIMS allows for precise measurement of isotope enrichment. - High specificity: Directly measures DNA synthesis without the need for antibodies. - Minimal perturbation: Does not alter DNA structure or function. | - Well-established method: Extensive literature and validated protocols are available. - Relatively low cost of reagents. - Compatibility with immunohistochemistry (IHC). | - High sensitivity: The click reaction is highly efficient and sensitive.[1][2] - Fast and simple detection: Does not require harsh DNA denaturation.[1][2] - Good tissue penetration of the small azide molecule.[1] |
| Cons | - High initial investment: Requires access to specialized and expensive equipment (Multi-Isotope Imaging Mass Spectrometry - MIMS).[3] - Technically demanding: MIMS operation and data analysis require specialized expertise. - Higher cost of labeled thymidine. | - Potential toxicity and mutagenicity: Can alter cell cycle progression and induce DNA damage.[4][5] - Harsh DNA denaturation required: This can damage tissue morphology and mask other antigens for multiplexing.[1][6] - Variable signal-to-noise ratio: Inconsistent DNA denaturation can lead to variability.[6] | - Potential cytotoxicity at higher concentrations: Can induce DNA damage and affect cell survival.[4][7] - Copper catalyst toxicity: The copper catalyst used in the click reaction can be toxic to cells, although newer formulations have mitigated this. |
| In Vivo Administration | Oral or intravenous.[8] | Intraperitoneal injection, in drinking water, or osmotic pumps.[9] | Intraperitoneal injection or in drinking water.[1] |
| Detection Method | Multi-Isotope Imaging Mass Spectrometry (MIMS).[8] | Immunohistochemistry (IHC) or Immunocytochemistry (ICC) with anti-BrdU antibodies.[9] | Click chemistry with a fluorescently labeled azide, detected by fluorescence microscopy or flow cytometry.[1] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the in vivo application of each method.
This compound Labeling and MIMS Analysis
1. In Vivo Labeling:
-
Administration: Administer this compound to the animal model. For mice, a typical dose is 50 mg/kg/day, which can be given orally or via intravenous infusion for a defined period (e.g., 5 consecutive days).[10]
-
Chase Period: The chase period, the time between the last administration of the label and tissue collection, can range from weeks to months depending on the cell turnover rate in the tissue of interest.[11]
2. Tissue Processing:
-
Fixation: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde) and collect the tissue of interest.
-
Embedding and Sectioning: Embed the fixed tissue in a resin such as LR White and prepare thin sections (e.g., 500 nm) for MIMS analysis.[8]
3. MIMS Analysis:
-
Instrumentation: Place the tissue sections on silicon chips for analysis in a NanoSIMS 50L instrument.[8]
-
Data Acquisition: Measure the incorporation of 15N-thymidine by quantifying the ¹²C¹⁵N⁻/¹²C¹⁴N⁻ ratio from mass images.[8]
-
Data Analysis: Use software like OpenMIMS to analyze the images and quantify the percentage of ¹⁵N-positive nuclei.[10]
BrdU Labeling and Immunohistochemistry
1. In Vivo Labeling:
-
Administration: Administer BrdU to the animal model. For mice, a common method is intraperitoneal injection at a dose of 50-100 mg/kg.[9] Alternatively, BrdU can be added to the drinking water (e.g., 0.8 mg/mL).[9]
-
Labeling Period: The duration of BrdU administration depends on the proliferation rate of the cells of interest and can range from a single pulse of a few hours to continuous labeling for several days.
2. Tissue Processing:
-
Fixation and Sectioning: Perfuse the animal and fix the tissue in 4% paraformaldehyde. Process the tissue for paraffin (B1166041) or frozen sectioning.
-
Antigen Retrieval and DNA Denaturation: This is a critical step. Treat the tissue sections with an antigen retrieval solution and then with an acid (e.g., 2N HCl) to denature the DNA and expose the incorporated BrdU.[9]
3. Immunohistochemistry:
-
Blocking and Antibody Incubation: Block non-specific binding sites and incubate the sections with a primary antibody specific for BrdU.
-
Detection: Use a fluorescently labeled secondary antibody or an enzymatic detection system (e.g., HRP-DAB) to visualize the BrdU-positive cells.
EdU Labeling and Click Chemistry Detection
1. In Vivo Labeling:
-
Administration: Administer EdU to the animal model. For mice, intraperitoneal injection at a dose of 50 mg/kg is common.[1] EdU can also be administered in the drinking water.
-
Labeling Period: Similar to BrdU, the labeling period is dependent on the experimental question.
2. Tissue Processing:
-
Fixation and Permeabilization: Fix the tissue in 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow the click chemistry reagents to penetrate the cells.[1]
3. Click Chemistry Detection:
-
Reaction Cocktail: Prepare a "click" reaction cocktail containing a fluorescent azide, a copper (I) catalyst, and a reducing agent.
-
Incubation: Incubate the tissue sections with the reaction cocktail to allow the fluorescent azide to covalently bind to the alkyne group of the incorporated EdU.
-
Visualization: Wash the sections and visualize the EdU-positive cells using a fluorescence microscope.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the thymidine salvage pathway and the experimental workflows for each method.
References
- 1. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation assays (BrdU and EdU) on skeletal tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of stable isotope-tagged thymidine and multi-isotope imaging mass spectrometry (MIMS) for quantification of human cardiomyocyte division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Thymidine Analog Labeling without Misconceptions [pubmed.ncbi.nlm.nih.gov]
- 8. Tracking cell turnover in human brain using 15N-thymidine imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. projects.iq.harvard.edu [projects.iq.harvard.edu]
- 11. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Cell Proliferation: Thymidine-15N2 vs. Traditional Analogs
For researchers, scientists, and drug development professionals, the precise measurement of cell division is a cornerstone of impactful research. This guide provides an objective comparison of using stable isotope-labeled Thymidine-15N2 with mass spectrometry against traditional thymidine (B127349) analogs like Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU) for quantifying cell proliferation.
Stable isotope labeling with this compound offers a non-radioactive, highly sensitive, and quantitative method to study the intricacies of DNA synthesis.[1] This technique, coupled with mass spectrometry, provides unparalleled insights into cellular proliferation, DNA repair mechanisms, and the efficacy of therapeutic interventions. Unlike traditional methods that can be toxic or require harsh chemical treatments, this compound provides a minimally perturbative approach, making it ideal for sensitive applications, including in vivo human studies.[1]
Quantitative Performance Comparison
Table 1: Comparison of Cell Proliferation Assay Performance
| Parameter | This compound with Mass Spectrometry | Bromodeoxyuridine (BrdU) Assay | Ethynyldeoxyuridine (EdU) Assay |
| Principle of Detection | Mass shift detection of incorporated stable isotope | Antibody-based detection of thymidine analog | Click-chemistry-based detection of thymidine analog |
| Quantitative Accuracy | High | Moderate to High | High |
| Sensitivity | High | High | High |
| In Vivo Compatibility | Excellent (non-toxic, safe for human studies) | Good (potential for toxicity and immunogenicity) | Good (less toxic than BrdU) |
| Multiplexing Capability | Limited by mass spectrometer capabilities | Possible with multi-color flow cytometry | Excellent with various fluorescent azides |
| Sample Processing | Requires DNA extraction and mass spectrometry | Requires harsh DNA denaturation | Milder "click" reaction |
| Throughput | Lower | High (Flow Cytometry, Imaging) | High (Flow Cytometry, Imaging) |
Table 2: Illustrative Quantitative Data from a Cell Proliferation Experiment
This table presents hypothetical data to illustrate the type of quantitative output from each method when assessing the anti-proliferative effect of a drug.
| Treatment | % Proliferating Cells (this compound + MS) | % Proliferating Cells (BrdU) | % Proliferating Cells (EdU) |
| Vehicle Control | 35.2 ± 1.5% | 33.8 ± 2.1% | 34.5 ± 1.8% |
| Drug X (1 µM) | 15.8 ± 0.8% | 17.2 ± 1.5% | 16.5 ± 1.1% |
| Drug X (10 µM) | 2.1 ± 0.3% | 3.5 ± 0.9% | 2.8 ± 0.5% |
Note: The data in this table are for illustrative purposes and are based on the qualitative descriptions of the methods' performance.
Experimental Methodologies
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are summaries of the key steps for each method.
This compound Labeling and Mass Spectrometry Analysis
This method involves the administration of the stable isotope-labeled thymidine to cells or an organism, followed by tissue processing and analysis with a mass spectrometer.[3]
1. Cell Culture and Labeling:
-
Seed cells at a density that allows for logarithmic growth during the experiment.[2]
-
If applicable, treat cells with the compound of interest.
-
Add this compound to the cell culture medium at a final concentration typically in the low micromolar range (e.g., 1-10 µM). The optimal concentration should be determined empirically for each cell line.
-
Incubate the cells for a period that allows for significant incorporation of the labeled thymidine into the DNA, which can range from a few hours to one or more cell cycles.
2. Cell Harvesting and DNA Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract genomic DNA using a commercial DNA extraction kit.
-
Quantify the concentration and purity of the extracted DNA.
3. Sample Preparation for Mass Spectrometry:
-
Enzymatically digest the DNA to individual deoxynucleosides using DNase I, nuclease P1, and alkaline phosphatase.
4. LC-MS/MS Analysis:
-
Separate the deoxynucleosides using liquid chromatography.
-
Analyze the samples using a tandem mass spectrometer to detect and quantify the unlabeled (14N) and labeled (15N) thymidine.
BrdU Labeling and Detection
This technique relies on the incorporation of the thymidine analog BrdU into newly synthesized DNA and its subsequent detection with a specific antibody.
1. BrdU Labeling:
-
Incubate cells with BrdU-containing medium for the desired period.
2. Cell Fixation and Permeabilization:
-
Fix cells with a fixative such as 70% ethanol.
-
Permeabilize the cell membrane to allow antibody entry.
3. DNA Denaturation:
-
Treat cells with an acid solution (e.g., 2M HCl) or heat to unwind the double-stranded DNA and expose the incorporated BrdU.
4. Immunostaining:
-
Incubate the cells with a primary antibody specific to BrdU.
-
Wash and incubate with a fluorescently labeled secondary antibody.
5. Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of BrdU-positive cells.
EdU Labeling and Detection
EdU is another thymidine analog that is detected via a "click" chemistry reaction, which is a significant advantage over the BrdU method.
1. EdU Labeling:
-
Add EdU to the cell culture medium.
2. Cell Fixation and Permeabilization:
-
Fix and permeabilize the cells, similar to the BrdU protocol.
3. Click Reaction:
-
Incubate the cells with a reaction cocktail containing a fluorescently labeled azide (B81097). The azide will covalently bind to the alkyne group of the incorporated EdU.
4. Analysis:
-
Analyze the cells using flow cytometry or fluorescence microscopy to quantify the percentage of EdU-positive cells.
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathways and experimental workflows is crucial for interpreting results.
Thymidine Metabolism: De Novo and Salvage Pathways
Thymidine for DNA synthesis is produced through two main pathways: the de novo synthesis pathway and the salvage pathway. This compound is incorporated into DNA via the salvage pathway.
Caption: Thymidine metabolism, including de novo and salvage pathways.
Experimental Workflow: this compound Labeling Experiment
The following diagram illustrates the logical workflow of a typical this compound labeling experiment followed by mass spectrometry analysis.
Caption: Workflow for this compound cell proliferation assay.
Logical Relationship: Comparison of Methods
This diagram illustrates the key decision points and trade-offs when choosing between this compound, BrdU, and EdU for a cell proliferation study.
References
A Head-to-Head Comparison: Reproducibility of Cell Proliferation Assays Using Thymidine-15N2, BrdU, and EdU
For researchers, scientists, and drug development professionals, the accurate and reproducible measurement of cell proliferation is paramount. This guide provides an objective comparison of methodologies for tracking DNA synthesis, focusing on the stable isotope-labeled nucleoside, Thymidine-15N2, and its alternatives, Bromodeoxyuridine (BrdU) and Ethynyldeoxyuridine (EdU). We will delve into the quantitative data, experimental protocols, and underlying biological pathways to inform your experimental design.
At a Glance: Comparing the Alternatives
The choice of a cell proliferation assay often involves a trade-off between ease of use, cost, and the quantitative accuracy of the data. While BrdU and EdU have been mainstays in the field, the advent of stable isotope labeling with compounds like this compound, coupled with mass spectrometry, offers a new level of precision.
| Feature | This compound | Bromodeoxyuridine (BrdU) | Ethynyldeoxyuridine (EdU) |
| Detection Method | Mass Spectrometry (e.g., LC-MS/MS, MIMS) | Immunohistochemistry (IHC) or Flow Cytometry with anti-BrdU antibody | Click Chemistry with fluorescent azide, followed by imaging or flow cytometry |
| Quantitative Accuracy | High; direct measurement of isotope incorporation | Moderate; relies on antibody binding and signal amplification, which can introduce variability | Moderate to High; "click" reaction is highly specific, but signal can be affected by reagent accessibility |
| Reproducibility | High; less susceptible to variations in staining and imaging | Moderate; can be variable due to harsh DNA denaturation steps and antibody affinity | High; "click" chemistry is robust and less prone to variability than IHC |
| In Vivo Applicability | Excellent; non-toxic and can be used in humans | Good; widely used in animal models, but potential for toxicity and immunogenicity | Good; used in animal models, but potential for toxicity at high concentrations |
| Sample Perturbation | Minimal; stable isotopes are biologically indistinguishable from their natural counterparts | Significant; requires harsh DNA denaturation, which can alter cell morphology and antigenicity | Minimal; "click" chemistry reaction is bio-orthogonal and does not require DNA denaturation |
| Multiplexing | Can be combined with other stable isotopes for multi-labeling experiments | Possible with different halogenated nucleosides and specific antibodies | Possible with different fluorescent azides |
| Cost | Higher initial cost for labeled compound and mass spectrometry analysis | Lower cost for reagents and standard laboratory equipment | Moderate cost for reagents |
Delving into the Data: A Closer Look at Reproducibility
While direct, side-by-side studies quantifying the coefficient of variation for all three methods are limited, the inherent nature of their detection methods provides insight into their reproducibility.
Stable isotope labeling with this compound and analysis by mass spectrometry is a direct and highly quantitative method.[1] The ratio of labeled to unlabeled thymidine (B127349) in newly synthesized DNA provides a precise measure of cell proliferation. This method is less prone to the variability that can be introduced by factors such as antibody affinity, staining efficiency, and imaging parameters, which can affect the reproducibility of BrdU and EdU assays.
BrdU assays, while widely used, have known sources of variability. The harsh acid or heat treatment required for DNA denaturation to allow antibody access to the incorporated BrdU can lead to inconsistent results. The affinity and specificity of the anti-BrdU antibody can also vary between batches and manufacturers. One study on BrdU assays in various cell lines noted an intra-assay variance of less than 10%, but also cautioned that higher cell concentrations could lead to increased background absorbance.[2]
EdU assays, which utilize a "click" chemistry reaction, generally offer higher reproducibility than BrdU methods.[3] The bio-orthogonal nature of the click reaction results in a highly specific and efficient labeling of incorporated EdU, with lower background signal. However, the efficiency of the click reaction can be influenced by the accessibility of the incorporated EdU within the DNA, which may vary depending on the cell or tissue type.
Experimental Protocols: A Step-by-Step Guide
This compound Labeling and Analysis
In Vitro Labeling:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase.
-
Labeling: Replace the culture medium with a fresh medium containing this compound at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation: Incubate the cells for a period sufficient for incorporation, typically covering at least one full cell cycle (e.g., 24-72 hours).
-
Cell Harvest: Wash the cells with ice-cold PBS and lyse them.
-
DNA Extraction: Extract genomic DNA using a commercial kit.
-
DNA Digestion: Enzymatically digest the DNA to individual nucleosides.
-
LC-MS/MS Analysis: Analyze the digested sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the ratio of 15N2-labeled thymidine to unlabeled thymidine.
In Vivo Administration:
-
Administration: this compound can be administered to animals via intraperitoneal injection, oral gavage, or in drinking water. For human studies, oral administration has been successfully used.
-
Dosage: The dosage and duration of administration will depend on the animal model and the turnover rate of the tissue of interest. For example, in infants, a dosage of 50 mg/kg per day for five consecutive days has been used.
-
Tissue Collection and Processing: At the desired time point, collect the tissue of interest and process it for DNA extraction and LC-MS/MS analysis as described above, or for Multi-Isotope Imaging Mass Spectrometry (MIMS) analysis.
BrdU Labeling and Detection
-
Labeling: Add BrdU to the cell culture medium (typically 10 µM) or administer to animals.
-
Fixation and Permeabilization: Fix cells with a fixative (e.g., 70% ethanol) and permeabilize the cell membrane.
-
DNA Denaturation: Treat cells with an acid solution (e.g., 2M HCl) or heat to unwind the DNA.
-
Immunostaining: Incubate with a primary antibody specific to BrdU, followed by a fluorescently labeled secondary antibody.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
EdU Labeling and Detection
-
Labeling: Add EdU to the cell culture medium or administer to animals.
-
Fixation and Permeabilization: Fix and permeabilize the cells.
-
Click Chemistry Reaction: Incubate the cells with a reaction cocktail containing a fluorescent azide.
-
Analysis: Analyze by flow cytometry or fluorescence microscopy.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the thymidine salvage pathway and the experimental workflows for stable isotope labeling.
Caption: The thymidine salvage pathway for the incorporation of this compound into DNA.
Caption: General workflow for a stable isotope labeling experiment using this compound.
Conclusion
For studies demanding the highest level of quantitative accuracy and reproducibility, this compound with mass spectrometric analysis is the superior method. Its non-invasive nature and applicability in human subjects further broaden its research potential. While BrdU and EdU remain valuable tools, particularly when cost and equipment are primary considerations, researchers must be mindful of the potential for variability inherent in their detection methods. By carefully considering the strengths and limitations of each technique, researchers can select the most appropriate method to achieve robust and reproducible results in their cell proliferation studies.
References
Safety Operating Guide
Proper Disposal of Thymidine-15N2: A Guide for Laboratory Professionals
Thymidine-15N2 is a stable isotope-labeled compound and is not radioactive. Its disposal, therefore, follows standard procedures for non-hazardous chemical waste, unless it has been mixed with radioactive or other hazardous materials. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Initial Waste Assessment
Before disposal, it is crucial to determine if the this compound waste has been contaminated with any other substances. The disposal pathway depends entirely on the nature of any potential contaminants.
Step 1: Radioactivity Screening Although this compound itself is not radioactive, it may have been used in experiments involving radioactive materials.
-
Action: If there is any possibility of cross-contamination with radioactive isotopes, the waste must be surveyed with an appropriate radiation detection meter.
-
Result: If the survey indicates radiation levels above your institution's background limit (a common guideline is less than twice the background radiation level), the waste must be managed as radioactive waste.[1] If not, proceed to the next step.
Step 2: Chemical and Biological Hazard Assessment Determine if the this compound waste is mixed with any other hazardous materials.
-
Action: Review the experimental protocol to identify if the this compound has come into contact with:
-
Hazardous chemicals (e.g., organic solvents, corrosive solutions).
-
Biohazardous materials (e.g., infectious agents, human-derived materials).
-
-
Result: The presence of these materials will dictate the specific disposal stream.
Disposal Procedures
Based on the initial assessment, follow the appropriate disposal protocol outlined below.
Scenario 1: Pure, Uncontaminated this compound
If the this compound is in its pure form (e.g., expired, unused product) and has not been contaminated, it can be disposed of as non-hazardous chemical waste.[2][3][4]
-
Solid Waste:
-
Place the solid this compound in a securely sealed, clearly labeled container. The label should identify the contents as "this compound, non-hazardous."
-
Dispose of the container in the designated non-hazardous chemical waste stream according to your institution's guidelines.
-
-
Solutions:
-
Aqueous solutions of pure this compound can typically be disposed of down the sanitary sewer, followed by flushing with ample water. However, always confirm this is permissible under your local and institutional regulations.
-
Do not dispose of solutions down the drain if they are prohibited by your institution's policies.[5][6]
-
Scenario 2: this compound Mixed with Non-Radioactive Hazardous Waste
If the this compound is mixed with other hazardous chemicals or biohazards, it must be disposed of according to the requirements for that specific hazardous waste.
-
Chemical Contamination:
-
Segregate the waste based on the type of chemical hazard (e.g., halogenated solvents, flammable liquids).
-
Package the waste in a chemically compatible, sealed, and properly labeled container. The label must list all chemical constituents.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.
-
-
Biological Contamination:
-
If contaminated with biohazardous material, the waste must be decontaminated using an approved method (e.g., autoclaving) before disposal.
-
Package the decontaminated waste in designated biohazard bags or containers.
-
Dispose of the waste through the biohazardous waste stream.
-
Scenario 3: this compound Mixed with Radioactive Waste
If the this compound waste is determined to be radioactive, it must be handled and disposed of following all institutional and regulatory requirements for radioactive waste.
-
Segregation:
-
Packaging and Labeling:
-
Disposal Request:
-
Store the packaged radioactive waste in a designated and shielded area.
-
Submit a radioactive waste pickup request to your institution's EHS department.
-
The following table summarizes the key disposal considerations for this compound waste.
| Waste Type | Key Disposal Considerations | Disposal Pathway |
| Pure this compound | Non-hazardous, non-radioactive. | Non-hazardous chemical waste. |
| This compound with Hazardous Chemicals | Dispose of based on the nature of the chemical contaminant. | Hazardous chemical waste stream. |
| This compound with Biohazards | Requires decontamination before disposal. | Biohazardous waste stream. |
| This compound with Radioactive Contamination | Must be handled as radioactive waste. Segregation by isotope and form is critical. | Radioactive waste stream. |
Experimental Protocols
The primary "experiment" in this context is the waste characterization process.
Protocol for Waste Characterization:
-
Review Experimental Records: Examine the laboratory notebook and any relevant documentation to determine all substances that may have come into contact with the this compound.
-
Conduct Radiation Survey: If radioactive materials were used in the same experimental area, use a Geiger-Müller counter or a liquid scintillation counter to survey the waste for radioactive contamination.
-
Consult Safety Data Sheets (SDS): For any chemicals mixed with the this compound, consult their SDS to determine their hazards and any specific disposal requirements.
-
Segregate and Label: Based on the characterization, segregate the waste into the appropriate containers and apply accurate labels detailing the contents.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. isotope.com [isotope.com]
- 5. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 6. Radioactive Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 7. ba.auburn.edu [ba.auburn.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
Essential Safety and Logistical Information for Handling Thymidine-15N2
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Thymidine-15N2, a stable isotope-labeled compound. Adherence to these guidelines is crucial for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. The selection of appropriate PPE is the first line of defense against potential exposure.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Always inspect gloves for tears or holes before use. Change gloves frequently, especially if they become contaminated.[1] |
| Eyes/Face | Safety glasses with side shields or goggles | Goggles should be worn when there is a splash hazard. A face shield provides an additional layer of protection and may be required for certain procedures.[2] |
| Body | Laboratory coat | A full-length lab coat should be worn and kept buttoned.[1][3] For tasks with a higher risk of splashes, a liquid-resistant apron should be worn over the lab coat.[1] |
| Respiratory | NIOSH/CEN approved respirator | Required when working with the solid compound where dust formation is likely.[2] Ensure proper fit and training before use. |
| Feet | Closed-toe shoes | Impervious, closed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[3][4] |
Experimental Workflow and Safety Protocols
Proper planning and adherence to established protocols are essential for the safe handling of this compound. The following diagram and procedural steps outline a typical experimental workflow, integrating key safety and handling measures.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from light and moisture.[2] The recommended storage condition is at room temperature.[2][5]
-
Ensure the container is tightly closed.[2]
2. Preparation for Use (Weighing and Dissolving):
-
All handling of the solid compound that may generate dust should be performed in a chemical fume hood or a ventilated enclosure to avoid aerosol formation.[2][6]
-
Wear all recommended PPE, including a respirator if weighing the powder.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the solid.
-
Prepare solutions in a fume hood.
3. Experimental Use (e.g., Cell Culture Treatment):
-
When adding the this compound solution to cell cultures or other experimental systems, continue to wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Avoid splashes and aerosols.
-
All procedures should be performed in a designated work area.
4. Post-Experiment Handling:
-
After use, securely close the primary container of this compound and return it to its designated storage location.
-
Decontaminate all work surfaces and equipment.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate personnel from the immediate area.[2]
-
Ensure adequate ventilation.[2]
-
Wear all required personal protective equipment, including respiratory protection if dealing with a powder spill.[2]
-
For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.[2]
-
Do not use water to clean up a solid spill, as this may spread the material.[2]
First Aid Procedures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: If the compound comes into contact with the eyes, flush with water as a precaution.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek medical attention.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, and flasks) should be considered contaminated waste.
-
Segregate this waste from general laboratory trash.
2. Waste Collection and Labeling:
-
Collect all solid and liquid waste in designated, leak-proof, and clearly labeled containers.
-
The label should include "this compound Waste" and any other institutional-required hazard information.
3. Final Disposal:
-
Disposal of chemical waste must be in accordance with all federal, state, and local environmental regulations.[2]
-
It is recommended to contact a licensed professional waste disposal service for the final disposal of the material.[2]
-
Do not dispose of this compound waste down the drain.[2][6] Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
